Technical Documentation Center

(R)-An-Phanephos Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-An-Phanephos
  • CAS: 364796-54-3

Core Science & Biosynthesis

Foundational

Synthesis and Catalytic Applications of (R)-An-Phanephos: A Comprehensive Technical Guide

Executive Summary (R)-An-Phanephos (CAS: 364732-86-5) is a highly privileged, C2​ -symmetric chiral bisphosphine ligand built upon a rigid[1]paracyclophane scaffold[2]. Distinguished from the parent Phanephos ligand by i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-An-Phanephos (CAS: 364732-86-5) is a highly privileged, C2​ -symmetric chiral bisphosphine ligand built upon a rigid[1]paracyclophane scaffold[2]. Distinguished from the parent Phanephos ligand by its di(4-methoxyphenyl)phosphino (anisyl) groups, (R)-An-Phanephos offers a unique electronic profile that significantly enhances its electron-donating capacity[3]. This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and a review of its field-proven applications in asymmetric catalysis, specifically targeting researchers in drug development and synthetic methodology.

Structural and Electronic Profiling

The exceptional catalytic efficacy of (R)-An-Phanephos stems from two structural pillars:

  • Planar Chirality and Rigidity: The[1]paracyclophane core restricts the rotation of the phosphine groups, creating a deep, well-defined chiral pocket. This C2​ -symmetric environment minimizes competing diastereomeric transition states during catalysis, ensuring high enantioselectivity[4].

  • Electronic Modulation via Anisyl Groups: The inclusion of 4-methoxyphenyl (anisyl) substituents introduces a strong +M (resonance) effect. This electron donation increases the electron density on the phosphorus atoms, rendering the ligand highly basic. Mechanistically, this heightened basicity strengthens metal-ligand back-bonding, stabilizes high-valent metal intermediates (such as Cu(III) or Rh(III)), and accelerates oxidative addition steps in catalytic cycles[5][6].

Retrosynthetic Strategy and Causality

The synthesis of (R)-An-Phanephos relies on the direct functionalization of an enantiopure precursor[7].

  • Precursor Selection: We start with (R)-4,12-dibromo-[1]paracyclophane. Utilizing a pre-resolved, enantiopure scaffold bypasses the need for late-stage chiral resolution of the bisphosphine, which is notoriously low-yielding and prone to oxidation.

  • Lithium-Halogen Exchange: The transformation requires strictly anhydrous and anaerobic conditions at -78 °C. The causality here is critical: low temperatures prevent the organolithium intermediate from undergoing undesired elimination to form benzyne species, ensuring quantitative formation of the dilithiated paracyclophane[8].

  • Electrophilic Trapping: The dilithio species is trapped with chlorobis(4-methoxyphenyl)phosphine. The steric bulk of the anisyl groups requires a gradual warming to room temperature to drive the substitution to completion.

Step-by-Step Synthesis Protocol

Note: All manipulations must be performed using standard Schlenk techniques or in a nitrogen-filled glovebox to prevent phosphine oxidation.

Step 1: Dilithiation of the Paracyclophane Core

  • Preparation: In an oven-dried Schlenk flask, dissolve (R)-4,12-dibromo-[1]paracyclophane (1.0 equiv) in anhydrous, degassed tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Lithiation: Add tert-butyllithium (4.2 equiv, 1.7 M in pentane) dropwise over 30 minutes.

    • Self-Validating Metric: The solution will transition to a deep yellow/orange color, confirming the successful formation of the (R)-4,12-dilithio-[1]paracyclophane intermediate.

  • Maturation: Stir the mixture at -78 °C for 2 hours to ensure complete lithium-halogen exchange[8].

Step 2: Electrophilic Phosphination

  • Addition: To the cold (-78 °C) dilithio solution, add chlorobis(4-methoxyphenyl)phosphine (2.2 equiv) dropwise via syringe.

  • Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C) overnight (approx. 12–14 hours).

    • Self-Validating Metric: Perform an anaerobic TLC aliquot check. The complete disappearance of the starting dibromide confirms successful double phosphination.

Step 3: Isolation and Purification

  • Quenching: Quench the reaction by the slow addition of degassed, deionized water.

  • Extraction: Extract the aqueous layer with degassed dichloromethane (DCM) three times. Combine the organic layers and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (using neutral alumina and a degassed hexane/ethyl acetate gradient) or by recrystallization from hot degassed ethanol to yield (R)-An-Phanephos as a white powder[8][9].

SynthesisWorkflow A (R)-4,12-Dibromo [2.2]paracyclophane B (R)-4,12-Dilithio [2.2]paracyclophane A->B t-BuLi, THF -78 °C, 2h C (R)-An-Phanephos Ligand B->C ClP(4-MeOC6H4)2 -78 °C to RT

Step-by-step synthetic workflow for (R)-An-Phanephos via lithium-halogen exchange.

Quantitative Data and Characterization

The following table summarizes the key analytical metrics for validating the synthesized (R)-An-Phanephos ligand[2][9].

ParameterSpecification / Value
Chemical Name (R)-4,12-Bis[di(4-methoxyphenyl)phosphino]-[1]paracyclophane
CAS Number 364732-86-5
Molecular Formula C 44​ H 42​ O 4​ P 2​
Molecular Weight 696.75 g/mol
Appearance White to off-white powder
Optical Rotation [α]D​ Negative (Specific to the R-enantiomer, typically -30° to -40° in CHCl 3​ )
31 P NMR (CDCl 3​ ) Singlet, ~ -2.0 to -4.0 ppm (indicative of the free bisphosphine)
Storage Conditions Store under inert gas (Ar/N 2​ ) at 2-8 °C; moisture and air sensitive

Field-Proven Applications in Asymmetric Catalysis

(R)-An-Phanephos has demonstrated exceptional utility in transition-metal-catalyzed asymmetric transformations, particularly where electron-rich metal centers are required.

Copper-Catalyzed Asymmetric C(sp 3 )-H Cyanoalkylation: In a landmark 2023 study, utilized (S)-An-Phanephos and (R)-An-Phanephos in the Cu-catalyzed asymmetric cyanoalkylation of glycine derivatives[5][6]. The electron-rich anisyl groups of the ligand coordinate with Cu(I) to form a highly active complex that mediates the single-electron reduction of cycloalkanone oxime esters. This generates an alkylnitrile radical that recombines with the Cu center to form a transient Cu(III) intermediate. The rigid chiral pocket of An-Phanephos dictates the stereoselective reductive elimination, yielding unnatural amino acids with up to 93% enantiomeric excess (ee)[5][6].

Rhodium-Catalyzed Asymmetric Hydrogenation: Similar to the parent Phanephos, An-Phanephos is highly effective in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acids and enamides[10][11]. The enhanced basicity of the anisyl-substituted phosphorus atoms accelerates the oxidative addition of H 2​ to the Rh(I) center, allowing these reactions to proceed under exceptionally mild conditions (room temperature, low H 2​ pressure) while maintaining >95% ee[10].

CatalyticCycle Cat Cu(I)-(R)-An-Phanephos Complex Ox Single-Electron Transfer (Oxime Ester Reduction) Cat->Ox Activation CuIII Cu(III) Intermediate Ox->CuIII Radical Recombination Coord Substrate Coordination (Glycine Derivative) CuIII->Coord Ligand Exchange RedElim Stereoselective Reductive Elimination Coord->RedElim Chiral Control RedElim->Cat Catalyst Regeneration Prod Enantioenriched Product (C(sp3)-H Cyanoalkylation) RedElim->Prod Product Release

Cu-catalyzed asymmetric C(sp3)-H cyanoalkylation cycle using (R)-An-Phanephos.

References

  • Qi, R., Chen, Q., Liu, L., et al. "Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides." Nature Communications, 14, 3295 (2023).[Link]

  • Pye, P. J., Rossen, K., Reamer, R. A., et al. "A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions." Journal of the American Chemical Society, 119(26), 6207-6208 (1997). [Link]

Sources

Exploratory

(R)-An-Phanephos molecular weight and formula

An In-Depth Technical Guide to (R)-An-Phanephos: Properties, Applications, and Experimental Protocols Authored by: A Senior Application Scientist Introduction: (R)-An-Phanephos, a member of the PhanePhos ligand family, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-An-Phanephos: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

Introduction: (R)-An-Phanephos, a member of the PhanePhos ligand family, is a chiral C₂-symmetric diphosphine ligand distinguished by its rigid paracyclophane backbone. This structural feature creates a well-defined and sterically hindered chiral environment, making it a highly effective ligand for a range of metal-catalyzed enantioselective transformations. Its primary utility lies in asymmetric hydrogenation reactions, where it consistently delivers high levels of stereocontrol in the synthesis of valuable chiral molecules. This guide provides an in-depth overview of the physicochemical properties of (R)-An-Phanephos, its applications in catalysis, and detailed experimental protocols for its use.

Physicochemical Properties of (R)-An-Phanephos

(R)-An-Phanephos, also known as (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane, is a white crystalline solid.[1][2] It is soluble in organic solvents such as dichloromethane and diethyl ether.[1] While generally stable under standard laboratory conditions, it is sensitive to both moisture and air.[1]

PropertyValueSource(s)
Molecular Formula C₄₄H₄₂O₄P₂[3]
Molecular Weight 696.75 g/mol [3][4]
CAS Number 364732-86-5[3][4][5]
Appearance White Crystalline Solid[1][2]

Core Application: Asymmetric Catalysis

The defining feature of (R)-An-Phanephos is its application as a chiral ligand in asymmetric catalysis. The phosphine groups of the ligand coordinate to a transition metal center, such as rhodium, ruthenium, or iridium, forming a chiral catalyst complex.[1][6][7] This complex then orchestrates the enantioselective transformation of a prochiral substrate into a chiral product.

The rigidity of the paracyclophane scaffold is crucial for the high enantioselectivities observed. It restricts the conformational flexibility of the catalyst, leading to a more ordered transition state and, consequently, a higher degree of stereochemical control.

Mechanism of Action in Asymmetric Hydrogenation

The catalytic cycle for the (R)-An-Phanephos-metal complex in an asymmetric hydrogenation reaction generally involves the following key steps:

  • Ligand Coordination: The diphosphine ligand coordinates to the metal precursor to form the active chiral catalyst.

  • Substrate Binding: The prochiral substrate coordinates to the metal center of the chiral catalyst.

  • Oxidative Addition: Molecular hydrogen adds to the metal center.

  • Migratory Insertion: The substrate inserts into the metal-hydride bond.

  • Reductive Elimination: The hydrogenated, chiral product is released from the metal center, regenerating the active catalyst.

Catalytic_Cycle A [(R)-An-Phanephos]M(S)₂ B [(R)-An-Phanephos]M(Substrate) A->B Substrate C [(R)-An-Phanephos]M(H)₂(Substrate) B->C H₂ D [(R)-An-Phanephos]M(H)(Product-precursor) C->D Migratory Insertion D->A Product (Reductive Elimination)

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation using (R)-An-Phanephos.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydroamino Acid Derivative

This protocol provides a representative procedure for the asymmetric hydrogenation of a prochiral olefin using a rhodium complex of (R)-An-Phanephos.[6]

Materials:

  • [(R)-An-Phanephos]

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • Hydrogen gas (high purity)

  • Schlenk flask or a high-pressure autoclave

  • Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

  • Catalyst Preparation (in-situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [(R)-An-Phanephos] (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in anhydrous, degassed methanol.

    • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a homogeneous orange-red color.

  • Hydrogenation Reaction:

    • To the solution of the catalyst, add the methyl (Z)-α-acetamidocinnamate (1 equivalent).

    • Seal the reaction vessel and purge with hydrogen gas three to five times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for the specified time (typically 12-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete (as determined by TLC or ¹H NMR), carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Self-Validating System: The success of this protocol relies on the strict exclusion of air and moisture, as both can deactivate the catalyst. The use of degassed solvents and proper inert atmosphere techniques are critical. The reproducibility of the high enantiomeric excess serves as a validation of the experimental setup and procedure.

References

  • National Center for Biotechnology Information. (n.d.). (R)-Phanephos. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Phanephos. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Phanephos. Retrieved from [Link]

  • Johnson Matthey. (n.d.). C2 420: [(R) PhanePhos Rh(cod)]OTf. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-phanephos (C40H34P2). Retrieved from [Link]

  • Pignataro, L., et al. (2021). PHANE‐TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous S. European Journal of Organic Chemistry, 2021(17), 2465-2471. [Link]

  • ResearchGate. (n.d.). Efficient, enantioselective synthesis of a β,β-disubstituted carboxylic acid by Ru-XylPhanePhos-catalyzed asymmetric hydrogenation. Retrieved from [Link]

Sources

Foundational

Advanced Asymmetric Catalysis: A Technical Guide to (R)-An-Phanephos (CAS: 364732-86-5)

Executive Summary In the landscape of transition-metal-catalyzed asymmetric synthesis, the design and selection of chiral ligands dictate the efficiency, stereoselectivity, and scalability of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of transition-metal-catalyzed asymmetric synthesis, the design and selection of chiral ligands dictate the efficiency, stereoselectivity, and scalability of active pharmaceutical ingredient (API) manufacturing. (R)-An-Phanephos (CAS: 364732-86-5) represents a privileged class of planar-chiral bisphosphine ligands. Built upon a [1]paracyclophane backbone and functionalized with electron-rich anisyl (4-methoxyphenyl) groups, this ligand delivers exceptional enantiomeric excess (ee) in the hydrogenation of dehydroamino acids, ketones, and complex fused-bicyclic intermediates[2].

This whitepaper provides an in-depth technical analysis of (R)-An-Phanephos, exploring its physicochemical profile, unique mechanistic pathways, and field-proven experimental protocols designed for rigorous self-validation.

Physicochemical Profiling & Structural Causality

The catalytic superiority of (R)-An-Phanephos is not coincidental; it is the direct result of precise structural engineering.

  • Planar Chirality: Unlike central or axial chiral ligands (e.g., BINAP), the [1]paracyclophane scaffold provides a rigid, highly predictable steric environment. This restricts the conformational flexibility of the metal-ligand complex, minimizing competing transition states and ensuring high enantio-induction.

  • Electronic Tuning (The "Anisyl" Effect): The substitution of standard phenyl rings with 4-methoxyphenyl (Anisyl) groups significantly alters the electronic profile of the ligand. The methoxy groups act as strong electron donors via resonance, increasing the electron density on the phosphorus atoms. This nucleophilic enhancement accelerates the oxidative addition of molecular hydrogen (H₂) to the metal center—a critical rate-determining step in many hydrogenation cycles[3].

Table 1: Physicochemical Properties of (R)-An-Phanephos
PropertySpecification / Value
CAS Number 364732-86-5[4]
Chemical Name (R)-4,12-Bis(di(4-methoxyphenyl)phosphino)-[1]paracyclophane[4]
Molecular Formula C₄₄H₄₂O₄P₂[5]
Molecular Weight 696.75 g/mol [6]
Appearance White powder[2]
Purity ≥97%[6]
Storage Conditions 4°C, protect from light, stored under inert nitrogen[6]

Mechanistic Pathway: The Dihydride Route

Standard rhodium-catalyzed asymmetric hydrogenations (e.g., using Halpern's mechanism for chelating phosphines) typically follow an "unsaturate route," where the alkene substrate binds to the metal center before the oxidative addition of H₂.

However, advanced NMR studies on the Phanephos ligand family have revealed a divergent and highly efficient "dihydride route" [1]. The rigid trans-spanning nature of the paracyclophane backbone stabilizes a cis-dihydride solvate intermediate. In this pathway, H₂ oxidatively adds to the Rh-complex prior to substrate coordination. The electron-rich Anisyl groups of (R)-An-Phanephos further stabilize this Rh(III) dihydride species, allowing for rapid substrate capture and subsequent migratory insertion.

G Precatalyst [Rh((R)-An-Phanephos)(COD)]+ Precatalyst Solvate [Rh((R)-An-Phanephos)(Solv)2]+ Active Solvate Complex Precatalyst->Solvate H2, Solvent - COD Dihydride [Rh(H)2((R)-An-Phanephos)(Solv)2]+ cis-Dihydride Intermediate Solvate->Dihydride + H2 (Dihydride Route) SubstrateComplex [Rh(H)2((R)-An-Phanephos)(Substrate)]+ Substrate Binding Dihydride->SubstrateComplex + Substrate - Solvent MigratoryInsertion [Rh(H)(Alkyl)((R)-An-Phanephos)]+ Migratory Insertion SubstrateComplex->MigratoryInsertion H-Transfer ProductRelease Chiral Product Release Reductive Elimination MigratoryInsertion->ProductRelease C-H Bond Formation ProductRelease->Solvate Catalytic Turnover

Catalytic cycle of Rh-(R)-An-Phanephos highlighting the unique dihydride mechanistic route.

Experimental Protocol: Self-Validating Workflow

To ensure high reproducibility and scientific integrity, the following protocol details the asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-(R)-An-Phanephos catalyst. Every step is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Precatalyst Activation (Glovebox Operations)

  • Action: In a nitrogen-filled glovebox, dissolve 0.01 mmol of [Rh(COD)2]BF4 and 0.011 mmol of (R)-An-Phanephos in 5 mL of anhydrous, degassed methanol. Stir for 30 minutes.

  • Causality: The 10% ligand excess ensures complete metal complexation. The nitrogen atmosphere prevents the oxidation of the highly electron-rich Anisyl-phosphines.

  • Validation: A successful ligand exchange is visually confirmed by a distinct color shift from pale yellow to deep orange, indicating the formation of the [Rh((R)-An-Phanephos)(COD)]BF4 complex.

Step 2: Substrate Loading

  • Action: Add 10.0 mmol of Methyl (Z)-α-acetamidocinnamate to the precatalyst solution (Substrate/Catalyst ratio = 1,000:1). Transfer the mixture to a stainless-steel autoclave.

  • Causality: Methanol acts as a coordinating solvent that facilitates the formation of the active solvate complex after the hydrogenation of the COD (cyclooctadiene) ligand[1].

Step 3: Reactor Purging and Pressurization

  • Action: Seal the autoclave and purge with H₂ gas (3 cycles of pressurizing to 20 psi and venting). Finally, pressurize the reactor to 50 psi H₂.

  • Causality: Purging eliminates residual inert gas (N₂), preventing partial pressure discrepancies that could stall the reaction kinetics. 50 psi is optimal; higher pressures can sometimes force background racemic pathways, while lower pressures may lead to catalyst deactivation.

Step 4: Reaction and Workup

  • Action: Stir the reaction vigorously at 25°C for 12 hours. Vent the reactor slowly. Pass the crude mixture through a short silica gel plug using ethyl acetate as the eluent.

  • Validation: The silica plug removes the rhodium catalyst (which binds to the silica). Analyze the filtrate via ¹H NMR to confirm >99% conversion (disappearance of the alkene proton signals). Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). A successful run will yield >99% ee[3].

Industrial Applications & Performance Data

In pharmaceutical development, (R)-An-Phanephos is utilized to overcome severe synthetic bottlenecks. Beyond standard amino acid synthesis, it is highly effective in the asymmetric reduction of complex pharmaceutical intermediates, such as fused bicyclic RAF inhibitors[7] and the cyanoalkylation of glycine derivatives[8].

Table 2: Comparative Enantioselective Performance
Substrate ClassCatalyst SystemReaction ConditionsEnantiomeric Excess (ee)
Dehydroamino acids Rh-(R)-An-PhanephosMeOH, 25°C, 50 psi H₂>99%[3]
Aromatic ketones Ru-(R)-An-Phanephos / diamineiPrOH, Base, H₂98–99.5%[3]
Fused bicyclic RAF inhibitors RuCl₂-(R)-An-PhanephosMeOH, 5 bar H₂>90%[7]
Glycine derivatives (Cyanoalkylation) Cu-(R)-An-PhanephosAcetone, DABCO, 0°C~90%[8]

Data synthesis demonstrates the ligand's versatility across Rhodium, Ruthenium, and Copper-catalyzed asymmetric transformations.

References

  • Calpaclab. "(R)-4,12-Bis(4-methoxyphenyl)-[1]-paracyclophane, 98% Purity." Calpaclab Products. Available at: [Link]

  • Google Patents. "CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors." Patent Literature.
  • Brown, J. M., et al. "Observation of a stable cis-diphosphine solvate rhodium dihydride derived from PHANEPHOS." Chemical Communications (RSC Publishing), 2001. Available at: [Link]

  • Asian Journal of Chemistry. "Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules." AJChem-B. Available at: [Link]

  • National Institutes of Health (NIH). "Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides." PubMed Central. Available at:[Link]

Sources

Exploratory

Engineering the Chiral Pocket: A Technical Guide to [2.2]Paracyclophane-Based Planar Chiral Ligands in Asymmetric Catalysis

Introduction: The Mechanics of Planar Chirality In the realm of asymmetric catalysis, the architectural design of the chiral ligand is the primary determinant of stereochemical success. While central chirality (e.g., DIO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanics of Planar Chirality

In the realm of asymmetric catalysis, the architectural design of the chiral ligand is the primary determinant of stereochemical success. While central chirality (e.g., DIOP) and axial chirality (e.g., BINAP) have historically dominated the field, planar chirality offers a distinct and highly robust alternative.

The [2.2]paracyclophane (PCP) scaffold consists of two benzene rings held face-to-face by two ethylene bridges. When substituted appropriately (typically at the pseudo-ortho or pseudo-meta positions), the molecule loses its plane of symmetry, resulting in planar chirality[1].

The Causality of Superior Stereocontrol: Unlike axially chiral biaryl ligands, which can undergo subtle conformational adjustments ("breathing") under thermal stress or during transition-state substrate binding, the PCP scaffold is covalently locked. This extreme conformational rigidity, combined with transannular steric hindrance and inter-deck π -stacking, creates a rigid, unyielding chiral pocket. Consequently, the trajectory of the incoming substrate is strictly dictated by the static steric bulk of the ligand, minimizing non-productive binding modes and maximizing enantiofacial discrimination.

Stereocontrol Core [2.2]Paracyclophane Core Rigid Conformational Rigidity Core->Rigid Steric Transannular Steric Hindrance Core->Steric PiStack Inter-deck π-Stacking Core->PiStack Pocket Well-Defined Chiral Pocket Rigid->Pocket Steric->Pocket PiStack->Pocket Outcome1 High Enantiomeric Excess (ee) Pocket->Outcome1 Outcome2 Broad Substrate Scope Pocket->Outcome2

Logical relationship between [2.2]paracyclophane structural features and stereochemical outcomes.

Key Ligand Architectures and Catalytic Causality

The versatility of the PCP backbone allows for the precise positioning of various coordinating atoms (P, N, O), generating a diverse library of chiral ligands tailored for specific transition metals.

PHANEPHOS (Bisphosphine Ligands)

PHANEPHOS and its derivatives (e.g., PhPhanePHOS) are C2​ -symmetric diphosphine ligands. The rigid paracyclophane backbone forces the diphenylphosphino groups into a highly specific orientation. When complexed with Rh or Ru, this geometry creates a deep chiral cleft. In asymmetric hydrogenation, this cleft perfectly accommodates prochiral olefins (like dehydroamino acids), forcing the metal-hydride insertion to occur exclusively from one enantioface [2]. Recent developments have also shown their high catalytic activity in Pd-catalyzed asymmetric allylic alkylation [1].

PYMCOX (Oxazole-Pyrimidine Ligands)

Expanding beyond phosphorus, [2.2]paracyclophane-derived N,N-ligands like PYMCOX have been developed for Nickel-catalyzed asymmetric 1,2-reductions of α,β -unsaturated ketones [3]. The causality here lies in the large steric hindrance of the PCP skeleton, which effectively shields one face of the Ni center, dictating the trajectory of the hydride attack from the borane reducing agent and affording chiral allylic alcohols with exceptional enantioselectivity.

PCP-BOX (Bisoxazoline Ligands)

For Copper-mediated N–H insertion reactions of α -diazocarbonyls into anilines, PCP-BOX ligands are employed [4]. The pseudo-ortho PCP isomer is utilized as the backbone for the chelating BOX ligand. The planar chirality of the backbone works synergistically with the central chirality of the oxazoline rings to stabilize the intermediate copper-carbenoid species, preventing unwanted dimerization and ensuring highly enantioselective C-N bond formation.

Quantitative Performance Data

To facilitate rapid comparison for process chemists and researchers, the catalytic performance of these ligands across various benchmark transformations is summarized below.

Ligand ClassMetalReaction TypeBenchmark SubstrateYield (%)ee (%)Ref
(R)-PHANEPHOS Rh(I)Asymmetric HydrogenationMethyl (Z)- α -acetamidocinnamate>9995[2]
o-PhPhanePHOS Pd(II)Allylic Alkylation1,3-diphenylpropen-1-yl acetate9582[1]
PYMCOX Ni(II)1,2-Reduction α,β -unsaturated ketones9999[3]
PCP-BOX Cu(I)N–H Insertion α -diazocarbonyls + anilines85-95>90[4]

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that incorporate built-in validation checkpoints. A reaction is only as reliable as its analytical verification.

Protocol A: Synthesis of Planar Chiral Bisphosphine (PhPhanePHOS) [1]

This protocol details the synthesis of the PhPhanePHOS framework from commercially available starting materials.

  • Suzuki-Miyaura Cross-Coupling:

    • Charge a flask with (Sp​) -4,12-dibromo[2.2]paracyclophane (1.0 equiv), 2-hydroxyphenylboronic acid (8.0 equiv), and Pd(PPh3​)4​ (10 mol%) in a degassed solvent mixture.

    • Validation Checkpoint: Monitor via TLC. The reaction is complete when the starting dibromide is fully consumed. Confirm the mono-substitution via 1H NMR (look for the characteristic shift in the ethylene bridge protons due to desymmetrization).

  • Triflation:

    • Treat the resulting diol with trifluoromethanesulfonic anhydride ( Tf2​O ) in the presence of pyridine at 0 °C.

    • Validation Checkpoint: Analyze an aliquot via 19F NMR. A sharp singlet around -74 ppm confirms the successful formation of the triflate.

  • Phosphination:

    • Couple the triflate with diphenylphosphine ( HPPh2​ ) using a Pd(OAc)2​ catalyst.

    • Validation Checkpoint: Analyze the crude mixture via 31P NMR. The disappearance of the secondary phosphine peak and the emergence of a single sharp peak confirms complete P-C bond formation.

LigandWorkflow A Starting Material 4,12-dibromo[2.2]paracyclophane B Suzuki-Miyaura Coupling (Introduce Aryl Groups) A->B Pd(PPh3)4, Base C Triflation (Activate Phenol) B->C Tf2O, Pyridine D Phosphination (Pd-Catalyzed P-C Coupling) C->D HPPh2, Pd(OAc)2 E Planar Chiral Ligand (e.g., PhPhanePHOS) D->E Resolution F Metal Complexation (Rh, Ru, Pd, Cu) E->F + Metal Precursor G Asymmetric Catalysis (Hydrogenation, Alkylation) F->G Substrate + Reagents

Synthetic workflow and application of planar chiral paracyclophane bisphosphine ligands.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation using (R)-PHANEPHOS [2]
  • Pre-catalyst Preparation:

    • In a glovebox, dissolve [Rh(COD)2​]BF4​ (1.0 mol%) and (R)-PHANEPHOS (1.1 mol%) in anhydrous, degassed toluene.

    • Stir for 30 minutes at room temperature.

    • Validation Checkpoint: The solution should transition from pale yellow to a deep orange/red, indicating successful displacement of one COD ligand and formation of the active [Rh(COD)(R-PHANEPHOS)]BF4​ complex.

  • Substrate Addition & Pressurization:

    • Add the prochiral olefin (e.g., Methyl (Z)- α -acetamidocinnamate) to the catalyst solution (Substrate/Catalyst ratio = 100:1).

    • Transfer to a high-pressure hydrogenation vessel. Purge with H2​ gas three times, then pressurize to 40-50 psi.

  • Reaction & Analysis:

    • Stir vigorously for 18-24 hours at room temperature. Vent the hydrogen carefully.

    • Validation Checkpoint: Determine conversion via 1H NMR (disappearance of the olefinic proton signals). Determine enantiomeric excess (ee) via chiral GC or HPLC against a racemic standard.

Future Perspectives: Metallaphotoredox and Biocatalysis

The frontier of paracyclophane chemistry is rapidly expanding beyond traditional resolution methods. Recent breakthroughs have demonstrated the construction of planar chiral [2.2]paracyclophanes via photoinduced cobalt-catalyzed desymmetric addition, merging transition metal catalysis with photocatalysis to achieve simultaneous construction of planar and central chirality [5]. Furthermore, biocatalytic desymmetrization is emerging as a sustainable, scalable route to access these complex frameworks, ensuring that PCP-based ligands will remain at the cutting edge of asymmetric synthesis for decades to come.

References

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl[2.
  • Application Notes and Protocols for (R)
  • Synthesis of Planar‐Chiral[2.
  • Planar Chiral [2.
  • Source: d-nb.
Foundational

Electronic and Steric Effects of Anisyl Groups in An-Phanephos: A Comprehensive Guide to Catalyst Design and Application

Executive Summary The rational design of chiral diphosphine ligands is a cornerstone of modern asymmetric catalysis. Among the privileged ligand classes, the[1]paracyclophane-based Phanephos family stands out due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chiral diphosphine ligands is a cornerstone of modern asymmetric catalysis. Among the privileged ligand classes, the[1]paracyclophane-based Phanephos family stands out due to its rigid planar chirality[2]. By modifying the electronic and steric profile of the phosphorus-bound aryl rings—specifically by introducing 4-methoxyphenyl (anisyl) groups to create An-Phanephos —chemists can dramatically alter the reactivity and enantiodiscrimination of transition metal catalysts. This whitepaper provides an in-depth mechanistic analysis of how the anisyl groups in An-Phanephos dictate catalytic causality, supported by validated experimental workflows and quantitative performance data.

Mechanistic Causality: The Interplay of Electronics and Sterics

To understand why An-Phanephos outperforms standard Phanephos in highly specific transformations, one must isolate the causality behind its structural modifications. The substitution of phenyl rings with anisyl groups introduces a dual-action stereoelectronic effect.

The Electronic Effect: +M Resonance and Metal Enrichment

The 4-methoxy group of the anisyl moiety exerts a strong electron-donating effect via resonance (+M effect) from the oxygen lone pairs into the aromatic ring[3]. This significantly increases the electron density on the phosphorus atoms, enhancing their Lewis basicity.

  • Causality in Catalysis: When coordinated to a transition metal (e.g., Cu, Rh, Ir), this increased σ -donation raises the energy of the metal's d-orbitals. A more electron-rich metal center is highly nucleophilic, which fundamentally accelerates the oxidative addition step of the catalytic cycle. Furthermore, in photoredox-mediated cross-couplings, this electronic enrichment is critical for stabilizing high-valent intermediates, such as Cu(III)-alkyl species, prior to stereoselective reductive elimination[4],[5].

The Steric Effect: Para-Substitution and Pocket Rigidity

Unlike ortho-substituted ligands (e.g., o-Tol-Phanephos) which create extreme steric bulk directly adjacent to the metal center and can hinder substrate binding, the methoxy groups in An-Phanephos are positioned at the para position.

  • Causality in Catalysis: The para-substituents project outward, extending the depth of the chiral pocket without crowding the immediate coordination sphere. However, the sheer bulk of the anisyl groups restricts the rotational freedom of the diarylphosphino moieties. This enforces a highly rigid "edge-face" conformation. By locking the ligand into this strict geometry, the catalyst dictates a singular trajectory for incoming prochiral substrates, thereby maximizing enantiomeric excess (ee)[5].

G Anisyl Anisyl Groups (4-Methoxyphenyl) Elec Electronic Effect: +M Resonance Anisyl->Elec Steric Steric Effect: Para-Substitution Anisyl->Steric P_Rich Increased P Basicity & Electron-Rich Metal Elec->P_Rich Pocket Extended Chiral Pocket Conformational Rigidity Steric->Pocket Ox_Add Accelerated Oxidative Addition P_Rich->Ox_Add Enantio Enhanced Enantioselectivity (ee%) Pocket->Enantio

Fig 1. Logical relationship of electronic and steric effects in An-Phanephos catalysis.

Quantitative Data and Comparative Analysis

The superiority of An-Phanephos is best observed in complex, multi-component systems such as visible-light-promoted, copper-catalyzed asymmetric C(sp3)–H functionalizations. The table below summarizes the performance of Phanephos derivatives in the enantioselective cyanoalkylation and benzylation of glycine derivatives[4],[5].

LigandReaction TypeYield (%)Enantiomeric Excess (ee %)Mechanistic Note
(S)-Phanephos Cyanoalkylation68%80%Baseline electronic profile; moderate stereocontrol.
(S)-An-Phanephos Cyanoalkylation80%93%Enhanced P-basicity stabilizes Cu(III); rigid pocket boosts ee.
(S)-An-Phanephos Benzylation65%93%Optimal for N-hydroxyphthalimide (NHP) ester activation.
(R)-An-Phanephos Benzylation75%-92%Provides reliable access to the opposite unnatural amino acid configuration.

Data synthesized from recent photoredox Cu-catalysis benchmarks[4],[5].

Self-Validating Experimental Protocol: Cu-Catalyzed Asymmetric C(sp3)–H Benzylation

To ensure trustworthiness and reproducibility, the following protocol details the step-by-step methodology for utilizing (R)-An-Phanephos in the stereoselective synthesis of unnatural aromatic amino acids via C(sp3)–H benzylation[4]. This system is self-validating: the successful formation of the deep-colored photoactive complex acts as a visual checkpoint, while post-reaction HPLC confirms the integrity of the chiral pocket.

Materials Required
  • Catalyst Precursors: Cu(MeCN)₄PF₆ (10 mol%), (R)-An-Phanephos (15 mol%).

  • Substrates: Glycine derivative (0.1 mmol), Benzyl NHP ester (2.0 equiv).

  • Additives & Solvent: DABCO (2.0 equiv), anhydrous Acetone (0.2 M).

  • Equipment: Schlenk tube, Blue LED light source (distance strictly maintained at 3 cm).

Step-by-Step Methodology
  • Catalyst Pre-assembly (Argon Atmosphere): In an oven-dried Schlenk tube, charge Cu(MeCN)₄PF₆ and (R)-An-Phanephos. Add 0.5 mL of anhydrous acetone. Stir at room temperature for 30 minutes until a homogeneous complex is formed. Validation Checkpoint: The solution should exhibit a distinct color shift, indicating successful metal-ligand coordination.

  • Substrate Addition: Add the glycine derivative and the benzyl NHP ester to the reaction vessel, followed by DABCO. Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which rapidly quenches the excited state Cu(I)* species[5].

  • Photochemical Activation: Place the reaction vessel exactly 3 cm away from the Blue LED light source. Stir the mixture at 0 °C for 18 hours. The precise distance is critical to maintain consistent photon flux without overheating the reaction, which would degrade enantioselectivity[4].

  • Quench and Extraction: Dilute the mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation & Purification:

    • Yield Determination: Analyze the crude mixture via ¹H NMR using 4-bromobenzaldehyde as an internal standard.

    • Enantiomeric Purity: Purify via flash column chromatography, then determine the ee% using Chiral HPLC (e.g., Chiralpak IA-H column)[5].

Workflow Step1 1. Catalyst Preparation Mix Cu(MeCN)4PF6 & (R)-An-Phanephos Step2 2. Substrate Addition Add Glycine Deriv. & NHP Ester Step1->Step2 Step3 3. Photoredox Reaction Blue LED Irradiation (3 cm), Argon, 18h Step2->Step3 Step4 4. Workup & Extraction Quench, Extract with EtOAc Step3->Step4 Step5 5. Validation Determine Yield (NMR) & ee% (HPLC) Step4->Step5

Fig 2. Experimental workflow for Cu-catalyzed asymmetric C(sp3)-H benzylation.

Conclusion and Future Perspectives

The integration of anisyl groups into the Phanephos architecture represents a masterclass in stereoelectronic tuning. By leveraging the +M resonance effect of the 4-methoxy group to enrich the metal center, and utilizing the para-substitution to deepen the chiral pocket, An-Phanephos achieves exceptional reactivity and enantiodiscrimination. As demonstrated in recent visible-light-promoted cross-couplings, this ligand is highly effective at stabilizing challenging high-valent metal intermediates[4],[5]. Future applications in drug development will likely see An-Phanephos deployed in late-stage functionalizations of complex peptides and active pharmaceutical ingredients (APIs), where precise stereocontrol is non-negotiable.

References

  • Copper-Catalyzed Asymmetric C(sp3)–H Benzylation: Stereoselective Synthesis of Unnatural Aromatic Amino Acids. Organic Letters - ACS Publications. URL:[Link]

  • Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Nature Communications / NIH. URL:[Link]

  • Modern Reduction Methods. Wiley-VCH. URL:[Link]

  • Handbook of Pharmaceutical Catalysis. Pharmaceutical Business Review. URL:[Link]

Sources

Exploratory

Unlocking Enantiocontrol: The Mechanistic Role of (R)-An-Phanephos in Asymmetric Catalysis

Executive Summary In the landscape of modern asymmetric synthesis, the rational design of chiral ligands is the primary driver of stereochemical control. As a Senior Application Scientist, I approach ligand selection as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the rational design of chiral ligands is the primary driver of stereochemical control. As a Senior Application Scientist, I approach ligand selection as an exercise in precise molecular engineering. Among the elite classes of chiral diphosphines, (R)-An-Phanephos stands out for its unique structural rigidity and tailored electronic properties. This technical whitepaper explores the mechanistic causality, quantitative performance, and self-validating experimental workflows associated with (R)-An-Phanephos, bridging its traditional role in transition-metal hydrogenation with cutting-edge applications in photoredox-catalyzed C(sp3)–H functionalization.

Structural and Electronic Anatomy of (R)-An-Phanephos

(R)-An-Phanephos, chemically designated as (R)-4,12-Bis[di(4-methoxyphenyl)phosphino]-[2.2]-paracyclophane (CAS: 364732-86-5), is a highly specialized chiral ligand with a molecular weight of 696.75 g/mol [1]. Its efficacy in asymmetric catalysis is dictated by two core structural pillars:

  • Planar Chirality via the Paracyclophane Backbone: Unlike traditional axially chiral ligands (e.g., BINAP), Phanephos derivatives derive their stereo-induction from the planar chirality of a[2.2]paracyclophane scaffold. The pseudo-ortho substitution of this rigid framework prevents the rotation of the phenyl rings. Causality: This architectural rigidity locks the phosphine moieties into a fixed spatial arrangement, creating a deep, well-defined chiral pocket that strictly dictates the trajectory of incoming substrates during the enantio-determining step.

  • Electronic Tuning via Anisyl Groups: The "An" designation refers to the di(4-methoxyphenyl) or anisyl substituents on the phosphorus atoms. Causality: The methoxy (-OCH3) groups are strongly electron-donating via resonance. This dramatically increases the Lewis basicity and electron density on the phosphorus atoms, rendering the coordinated metal center highly electron-rich. In catalytic cycles, this electron richness accelerates oxidative addition steps and stabilizes high-valent metal intermediates (such as Cu(II)/Cu(III) in radical pathways or Ru(IV) in hydrogenation)[2].

Mechanistic Paradigms in Asymmetric Catalysis

While (R)-An-Phanephos is classically utilized in the Ru- or Rh-catalyzed highly enantioselective hydrogenation of dehydroamino acids and α-β unsaturated ketones[2], its most groundbreaking recent application lies in visible-light-promoted, copper-catalyzed asymmetric C(sp3)–H functionalization .

In the enantioselective benzylation of glycine derivatives, the ligand controls stereoselective sp3 radical-radical coupling. When (R)-An-Phanephos is employed, it selectively guides the radical recombination to yield unnatural aromatic amino acids with the opposite stereoconfiguration (up to -92% ee) compared to its (S)-counterpart[3].

The Mechanistic Pathway:

  • Coordination & Excitation: The Cu(I) salt coordinates with (R)-An-Phanephos and the glycine substrate to form a photoactive ground-state complex. Visible light irradiation excites this complex to a Metal-to-Ligand Charge Transfer (MLCT) state[3].

  • Single Electron Transfer (SET): The excited complex undergoes SET with an N-hydroxyphthalimide (NHP) ester, generating an alkyl radical and a transient Cu(II) intermediate[3].

  • Stereocontrolled Recombination: The rigid paracyclophane backbone of (R)-An-Phanephos restricts the trajectory of the incoming alkyl radical. The recombination of the radical with the Cu(II) species occurs strictly within the chiral pocket, ensuring high enantioselectivity before product release[3].

Mechanism N1 Cu(I) + (R)-An-Phanephos N2 Ground State Complex N1->N2 Coordination N3 Photoexcited MLCT State N2->N3 Visible Light N4 Single Electron Transfer N3->N4 Substrate Activation N5 Radical Recombination N4->N5 Chiral Pocket N5->N2 Product Release

Catalytic cycle of Cu/(R)-An-Phanephos in photo-induced asymmetric C(sp3)-H functionalization.

Quantitative Performance & Substrate Scope

The electronic and steric parameters of (R)-An-Phanephos translate to exceptional quantitative metrics across diverse catalytic transformations. Below is a synthesized data summary demonstrating its cross-functional utility:

Substrate ClassTransformationCatalyst SystemYield (%)Enantiomeric Excess (ee)Ref
Glycine Derivatives + NHP EstersAsymmetric C(sp3)-H BenzylationCu(OTf)2 / (R)-An-Phanephos75%-92%[3]
Dehydroamino AcidsAsymmetric HydrogenationRu / (R)-An-Phanephos>95%>95%[2]
Aryl Alkyl KetonesAsymmetric Grignard AdditionCu / (S)-An-PhanephosUp to 94%Up to 96%[4]

Self-Validating Experimental Protocol: Photocatalytic Asymmetric C(sp3)-H Benzylation

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems. The following protocol for the Cu-catalyzed asymmetric C(sp3)-H benzylation embeds critical control matrices to definitively prove the photochemical and ligand-dependent nature of the transformation[3].

Step-by-Step Methodology
  • Glovebox Setup (Catalyst Assembly):

    • Action: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Cu(OTf)2 (20 mol%), (R)-An-Phanephos (22 mol%), and the glycine derivative substrate.

    • Causality: Cu(I)/Cu(II) intermediates and electron-rich phosphines are highly susceptible to aerobic oxidation. The inert atmosphere ensures the active catalyst is not prematurely deactivated, maintaining the precise stoichiometry required for the chiral pocket.

  • Solvent Addition:

    • Action: Add anhydrous acetone (6 mL) to the mixture.

    • Causality: Acetone serves as a polar aprotic medium that stabilizes the transient radical species and the polar Electron Donor-Acceptor (EDA) complex without participating in unwanted hydrogen-atom transfer (HAT) side reactions.

  • Degassing (Freeze-Pump-Thaw):

    • Action: Seal the tube, remove it from the glovebox, and perform three consecutive cycles of freeze-pump-thaw on a Schlenk line.

    • Causality: Dissolved oxygen is a potent triplet quencher. Removing it prevents the premature quenching of the photoexcited MLCT state, ensuring maximum quantum yield for the Single Electron Transfer event.

  • Photocatalytic Irradiation:

    • Action: Irradiate the reaction mixture with a 15 W blue LED (distance: 3 cm) at room temperature for 36 hours under an argon atmosphere.

  • Self-Validation Controls (Critical Step):

    • Action: Run two parallel control reactions: one omitting light (Dark Control) and one omitting (R)-An-Phanephos (Ligand-Free Control).

    • Causality: The Dark Control validates that the reaction is strictly photochemically driven, ruling out thermal background reactions. The Ligand-Free Control assesses background racemic coupling; a successful system will show negligible product or strictly racemic product in the absence of the chiral ligand, proving that stereocontrol is entirely ligand-directed[3].

  • Chiral HPLC Analysis:

    • Action: Purify the product via flash chromatography and determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol S1 Glovebox Setup S2 Solvent & Substrate S1->S2 S3 Freeze-Pump-Thaw S2->S3 S4 LED Irradiation S3->S4 S5 HPLC Analysis S4->S5

Step-by-step self-validating workflow for photocatalytic asymmetric transformations.

Conclusion & Future Perspectives

The utility of (R)-An-Phanephos extends far beyond traditional hydrogenation. By leveraging its rigid planar chirality and highly electron-donating anisyl groups, researchers can unlock new mechanistic pathways in single-electron photoredox catalysis. The ability to precisely control the trajectory of highly reactive sp3 radical intermediates opens unprecedented avenues for the late-stage functionalization of peptides and the synthesis of complex, unnatural aromatic amino acids crucial for modern drug discovery.

References

  • Alfa Chemistry. "CAS 364732-86-5 (R)-An-Phanephos - Catalysts". 2

  • ChemScene. "364732-86-5 | R-An-Phanephos". 1

  • Organic Letters (ACS Publications). "Copper-Catalyzed Asymmetric C(sp3)–H Benzylation: Stereoselective Synthesis of Unnatural Aromatic Amino Acids". 3

  • ResearchGate. "Asymmetric amplification in the catalytic enantioselective 1,2-addition of Grignard reagents to enones". 4

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (R)-An-Phanephos and Its Congeners

Abstract Introduction: The Phanephos Ligand Family The Phanephos ligand scaffold, first reported in the late 1990s, represents a significant advancement in the design of chiral environments for transition metal catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Phanephos Ligand Family

The Phanephos ligand scaffold, first reported in the late 1990s, represents a significant advancement in the design of chiral environments for transition metal catalysts.[2] The defining feature is the [2.2]paracyclophane core, which consists of two benzene rings held in a face-to-face orientation by two ethylene bridges. This constrained geometry creates a unique, rigid, and chiral three-dimensional space.

  • (R)-Phanephos : Formally (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, this is the parent ligand of the family. Its structure features two diphenylphosphino groups attached to opposite rings of the paracyclophane core.

  • (R)-An-Phanephos : A key derivative, (R)-4,12-Bis(di(p-methoxyphenyl)phosphino)-[2.2]-paracyclophane, incorporates electron-donating methoxy groups at the para-positions of all four phenyl rings of the phosphine moieties. This electronic modification can significantly influence the catalytic activity and selectivity of its metal complexes.

Spectroscopic analysis is non-negotiable for confirming the identity, integrity, and purity of these high-value ligands. This guide provides the foundational knowledge to interpret their complex spectra.

Phosphorus-31 NMR: The Definitive Ligand Signature

³¹P NMR is the most direct and informative technique for analyzing phosphine ligands.[3] As ³¹P is a 100% abundant, spin ½ nucleus, it provides sharp, distinct signals with a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom.[4]

Principles and Interpretation

For a trivalent phosphine like (R)-Phanephos, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, confirming the C₂-symmetry of the molecule (as both phosphorus atoms are chemically equivalent). The chemical shift (δ) is a key indicator of the ligand's electronic properties.

  • (R)-Phanephos : The chemical shift for triarylphosphines typically falls within a well-defined range. For (R)-Phanephos, the signal is expected to be in the region of δ -10 to -15 ppm .

  • (R)-An-Phanephos (Predicted) : The four para-methoxy groups are electron-donating. This increases the electron density at the phosphorus nuclei, leading to greater shielding. Consequently, a slight upfield shift (a less negative or more positive value) relative to the parent (R)-Phanephos is predicted.

Table 1: Expected ³¹P NMR Chemical Shifts

Compound Expected Chemical Shift (δ, ppm) Rationale
(R)-Phanephos -13.5 ± 2.0 Consistent with typical triarylphosphines.

| (R)-An-Phanephos | -12.0 ± 2.0 (Predicted) | Electron-donating methoxy groups cause increased shielding (upfield shift). |

Note: Chemical shifts are referenced to 85% H₃PO₄ external standard.

Proton (¹H) NMR: Unraveling the Chiral Scaffold

The ¹H NMR spectrum of a Phanephos ligand is complex but highly characteristic. The rigid, non-planar structure of the paracyclophane core results in distinct signals for aromatic and aliphatic protons, often with complex splitting patterns due to restricted bond rotation and through-space coupling.

Spectral Regions and Interpretation
  • Aromatic Region (δ 6.0 - 7.5 ppm): This region contains signals from the diphenylphosphino groups and the paracyclophane benzene rings. The paracyclophane aromatic protons are particularly diagnostic, often appearing as a series of doublets and multiplets due to their unique chemical environments.[5]

  • Aliphatic Region (δ 2.5 - 4.0 ppm): This region contains the signals for the eight protons of the two ethylene bridges. Due to the rigid structure, these protons are not equivalent and typically appear as a complex set of multiplets.[5]

Table 2: Representative ¹H NMR Data for the (R)-Phanephos Scaffold

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
P-Ph (20H) 7.0 - 7.4 Multiplet Protons on the diphenylphosphino groups.
Paracyclophane Ar-H (6H) 6.2 - 6.8 Multiplets, Doublets Highly characteristic and dispersed due to the rigid structure.

| Ethylene Bridge -CH₂ - (8H) | 2.5 - 4.0 | Complex Multiplets | Diastereotopic protons leading to complex splitting. |

Predicted Spectrum of (R)-An-Phanephos

The introduction of methoxy groups in (R)-An-Phanephos would lead to two key, unambiguous changes in the ¹H NMR spectrum:

  • Methoxy Signal: A sharp singlet integrating to 12 protons would appear around δ 3.8 ppm .

  • P-Aryl Splitting: The signals for the para-substituted phenyl rings would simplify into a classic AA'BB' system (two doublets), providing clear evidence of the substitution pattern.

Carbon-13 (¹³C) NMR: Confirming the Carbon Framework

¹³C NMR spectroscopy provides a complete map of the carbon skeleton. While more time-intensive to acquire, it is invaluable for confirming the presence of all carbon atoms and observing through-bond coupling to phosphorus.

Interpretation and Key Features

The proton-decoupled spectrum will show distinct signals for the aromatic and aliphatic carbons. A key feature is the presence of J-coupling between the phosphorus atoms and the carbon atoms of the phosphine-substituted rings and the phenyl groups, which can be used for definitive assignments.

Table 3: Representative ¹³C NMR Data for the (R)-Phanephos Scaffold

Carbon Type Expected Chemical Shift (δ, ppm) Expected P-C Coupling (JPC, Hz)
Paracyclophane C-P 135 - 145 10 - 20 (¹JPC)
Paracyclophane Ar-C 125 - 140 2 - 10 (²⁻⁴JPC)
P-Ph (ipso-C) 137 - 142 15 - 25 (¹JPC)
P-Ph (ortho, meta, para) 128 - 134 5 - 20 (²⁻⁴JPC)

| Ethylene Bridge -CH₂ - | 30 - 35 | Not coupled |

Predicted Spectrum of (R)-An-Phanephos

The ¹³C NMR spectrum of (R)-An-Phanephos would exhibit two additional, highly diagnostic signals:

  • Methoxy Carbon: A signal around δ 55 ppm .

  • C-O Carbon: The ipso-carbon of the phenyl ring attached to the oxygen will be shifted significantly downfield to ~δ 160 ppm .

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall structural backbone.

Table 4: Key IR Vibrational Frequencies for Phanephos Ligands

Frequency (cm⁻¹) Vibration Type Present in (R)-Phanephos? Present in (R)-An-Phanephos?
3100 - 3000 Aromatic C-H Stretch Yes Yes
3000 - 2850 Aliphatic C-H Stretch Yes Yes
1600 - 1450 Aromatic C=C Stretch Yes Yes
1250 - 1200 Aryl C-O Stretch (Asymmetric) No Yes (Strong, Diagnostic)

| 1050 - 1020 | Aryl C-O Stretch (Symmetric) | No | Yes (Strong, Diagnostic) |

The most telling difference between the two ligands is the presence of strong carbon-oxygen stretching bands for (R)-An-Phanephos, which would be absent in the spectrum of (R)-Phanephos.

Experimental Protocols & Workflow

Achieving high-quality, reproducible spectroscopic data requires meticulous experimental technique.

Protocol for NMR Spectroscopy (¹H, ¹³C, ³¹P)
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the Phanephos ligand into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is of high purity and low in residual water.

    • Gently swirl or sonicate briefly to ensure complete dissolution. Phanephos ligands are air-sensitive, and oxidation can occur over time, leading to the appearance of a phosphine oxide peak in the ³¹P NMR spectrum (typically δ 25-35 ppm). For sensitive applications, sample preparation should be performed in an inert atmosphere (glovebox).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a standard single-pulse experiment. A spectral width of ~15 ppm and an acquisition time of 3-4 seconds are typically sufficient.

    • For ³¹P NMR: Use a proton-decoupled pulse program. A spectral width of ~200 ppm centered around -10 ppm is appropriate. Due to longer relaxation times for phosphorus, a relaxation delay (d1) of 5-10 seconds is recommended for quantitative accuracy, though 2 seconds is often sufficient for routine characterization.

    • For ¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A spectral width of ~250 ppm is required. A sufficient number of scans (often several thousand) and a relaxation delay of 2-5 seconds are necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra appropriately: TMS at 0 ppm for ¹H and ¹³C; an external 85% H₃PO₄ standard at 0 ppm for ³¹P.

Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with a solvent like isopropanol.

    • Collect a background spectrum of the clean, empty crystal.

    • Place a small amount (a few milligrams) of the solid Phanephos ligand onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a Phanephos-type ligand.

G Workflow for Spectroscopic Characterization of Phanephos Ligands cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Verification prep_nmr Dissolve ~15mg in 0.6mL CDCl3 (Inert Atmosphere Recommended) acq_31p 31P{1H} NMR (d1 = 5s) prep_nmr->acq_31p acq_1h 1H NMR prep_nmr->acq_1h acq_13c 13C{1H} NMR (NS > 1024) prep_nmr->acq_13c prep_ir Place solid sample on ATR crystal acq_ir FT-IR (ATR) (16 scans, 4 cm-1 res.) prep_ir->acq_ir check_31p Verify single peak at ~ -13 ppm Check for oxide impurity (> 25 ppm) acq_31p->check_31p check_1h Assign aromatic & aliphatic regions Confirm integration ratios acq_1h->check_1h check_13c Account for all C atoms Observe P-C coupling acq_13c->check_13c check_ir Confirm functional groups (e.g., C-O stretch for An-Phanephos) acq_ir->check_ir final_confirm Structure & Purity Confirmed check_31p->final_confirm check_1h->final_confirm check_13c->final_confirm check_ir->final_confirm

Caption: Logical workflow for the characterization of Phanephos ligands.

Conclusion

The spectroscopic characterization of (R)-An-Phanephos and its parent compound, (R)-Phanephos, relies on a multi-technique approach. ³¹P NMR provides the most direct confirmation of the ligand's identity and purity, while ¹H and ¹³C NMR offer detailed structural maps of the unique paracyclophane framework. IR spectroscopy serves as a rapid method to verify the presence of key functional groups, critically distinguishing (R)-An-Phanephos from its unsubstituted counterpart through its prominent C-O stretching bands. By understanding the principles outlined in this guide, researchers can confidently verify the quality of their ligands, ensuring the integrity and reproducibility of their catalytic results.

References

  • Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A New Planar Chiral P-Ligand for Asymmetric Catalysis: 4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane. Journal of the American Chemical Society, 119(26), 6207–6208.
  • Grokipedia. (2024). Phanephos. Available at: [Link][2]

  • Scattolin, T., et al. (2021). PHANE-TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous S. European Journal of Organic Chemistry, 2021(17), 2367-2374. Available at: [Link][5]

  • Dyer, P. W., et al. (1998). The First Structural Characterization of a [2.2]PHANEPHOS-Transition-Metal Complex: Structure of rac-[Pd(4,12-bis(diphenylphosphino)[2.2]paracyclophane)Cl2]. Organometallics, 17(19), 4344-4346. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). ³¹P NMR Spectroscopy. Available at: [Link][6]

  • Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR. Available at: [Link][3]

  • Reddy, C. D., Reddy, G. T., & Reddy, M. S. (1993). IH, 13C and 31P NMR Studies of 2-(Substituted Phenoxy) 2,3-Dihydro-1H-Naphtho- [1,8-de]-1,3,2- Diazaphosphorine-2-oxides. Asian Journal of Chemistry, 5(2), 291-295. Available at: [Link]

Sources

Exploratory

Solvation Thermodynamics and Application Profiling of (R)-An-Phanephos in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Structural causality of solvation, quantitative solubility profiling, self-validating experimental protocols, and catalyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Structural causality of solvation, quantitative solubility profiling, self-validating experimental protocols, and catalytic complexation pathways.

Structural Causality of Solvation

(R)-An-Phanephos (CAS: 364732-86-5) is a highly privileged, sterically demanding chiral diphosphine ligand extensively used in asymmetric catalysis[1]. With a molecular weight of 696.75 g/mol and a chemical formula of C₄₄H₄₂O₄P₂[2], its solubility profile is not merely a physical parameter but a critical driver of catalytic efficiency.

The solvation thermodynamics of (R)-An-Phanephos are governed by two distinct structural domains:

  • The[2.2]Paracyclophane Core: This rigid, highly hydrophobic aromatic backbone drives favorable dispersive (London) interactions. It resists solvation in highly polar protic solvents (like water) but interacts strongly with non-polar and polar-aprotic environments.

  • The Anisyl (p-Methoxyphenyl) Substituents: Unlike standard Phanephos, the addition of four electron-donating methoxy groups on the phosphorus centers introduces significant localized dipole moments.

The Causality of Solvent Selection: To achieve optimal dissolution, a solvent must possess both dispersive capabilities to interact with the paracyclophane core and a sufficient dielectric constant to stabilize the anisyl dipoles. Consequently, moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, and Acetone) provide the most thermodynamically stable solvation spheres for this ligand[3]. Purely non-polar solvents (e.g., hexanes) fail to interact with the methoxy dipoles, resulting in near-insolubility, which is strategically useful for post-reaction ligand precipitation.

Quantitative Solubility Matrix

The following table synthesizes the solubility behavior of (R)-An-Phanephos across various organic solvent classes at standard ambient temperature (25°C). The data reflects the operational concentrations required for homogeneous catalysis, such as copper-catalyzed cyanoalkylations and ruthenium-catalyzed hydrogenations[3][4].

Solvent CategorySpecific SolventDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Application Context in Catalysis
Polar Aprotic Dichloromethane (DCM)8.93> 50.0Ideal for stock solution preparation and Ru-complexation.
Polar Aprotic Tetrahydrofuran (THF)7.52> 40.0Standard solvent for transition-metal precursor dissolution.
Polar Aprotic Acetone20.7~ 25.0Optimal for Cu-catalyzed asymmetric cyanoalkylation[3].
Polar Protic Ethanol24.55.0 - 10.0Used in Ru/Rh-catalyzed asymmetric hydrogenation of alkenes[4].
Non-Polar Toluene2.38~ 30.0Suitable for high-temperature reflux and phase-transfer reactions.
Non-Polar Hexanes1.89< 1.0Utilized as an anti-solvent for crystallization and catalyst washing.

Self-Validating Protocol for Solubility Determination

To ensure high scientific integrity (E-E-A-T), solubility testing must not rely solely on visual clearance. The following protocol is a self-validating system that utilizes orthogonal techniques (HPLC quantification and gravimetric mass-balance) to eliminate errors caused by solvent evaporation, optical illusions, or ligand oxidation.

Step-by-Step Methodology:
  • Inert Preparation: Inside an argon-filled glovebox, weigh exactly 100.0 mg of (R)-An-Phanephos into a pre-weighed, dry 10 mL volumetric amber flask. (Causality: Amber glass prevents photo-induced degradation, and argon prevents phosphine oxidation).

  • Incremental Solvation: Add the target organic solvent in 0.5 mL aliquots. After each addition, subject the flask to ultrasonic agitation for 5 minutes at a strictly controlled 25∘C .

  • Equilibration & Phase Separation: Once visual clarity is achieved (or a maximum of 5 mL solvent is added), seal the flask and allow it to equilibrate for 24 hours. Centrifuge the mixture at 4000 rpm for 10 minutes to separate any micro-suspensions.

  • HPLC Quantification (Primary Measurement): Extract a aliquot of the supernatant, filter through a PTFE syringe filter, and dilute 1:100 in the mobile phase. Quantify the dissolved ligand via HPLC-UV (254 nm) against a pre-established calibration curve.

  • Mass Balance Closure (Validation System): Decant the remaining solution. Evaporate the residual undissolved solid to absolute dryness under vacuum and weigh it.

    • Self-Validation Rule: The mass of the dissolved ligand (calculated from HPLC) plus the mass of the undissolved residue must equal the initial 100.0 mg ( ±2% ). If the mass balance fails, the data is rejected, indicating either solvent loss or ligand degradation.

Workflow N1 1. Weigh (R)-An-Phanephos (Inert Argon Atmosphere) N2 2. Incremental Solvent Addition (Constant Temp 25°C) N1->N2 N3 3. Agitation & Equilibration (24h to reach saturation) N2->N3 N4 4. Phase Separation (Centrifugation at 4000 rpm) N3->N4 N5 5. HPLC Quantification (Primary Concentration Data) N4->N5 N6 6. Mass Balance Validation (Dissolved + Residue = 100%) N5->N6

Caption: Self-validating experimental workflow for determining the solubility of (R)-An-Phanephos.

Solvent Influence on Catalytic Complexation

The choice of organic solvent does more than just dissolve the ligand; it actively participates in the generation of the active catalytic species. (R)-An-Phanephos is frequently complexed with Ruthenium, Rhodium, or Copper precursors[3][4][5].

Mechanistic Causality: When (R)-An-Phanephos is dissolved in a coordinating polar aprotic solvent (such as Acetone or THF), the solvent molecules transiently coordinate to the metal center (e.g., [RuCl2​(p-cym)]2​ or Cu(MeCN)4​PF6​ ). This transient solvent coordination stabilizes the metal precursor as it dissociates, lowering the activation energy required for the bulky (R)-An-Phanephos ligand to undergo ligand exchange and lock into its highly enantioselective bidentate conformation[3][6].

If a non-coordinating solvent (like toluene) is used exclusively, the complexation kinetics are significantly slower, often requiring elevated temperatures (reflux) to force the formation of the active catalyst.

Complexation L (R)-An-Phanephos (Anisyl-Dipole Active) I Solvent-Stabilized Intermediate L->I Solvation M Metal Precursor e.g., [RuCl2(p-cym)]2 M->I Dissociation S Coordinating Solvent (THF / Acetone) S->I Transient Coordination C Active Chiral Catalyst Enantioselective Pocket I->C Ligand Exchange

Caption: Solvent-mediated complexation pathway of (R)-An-Phanephos with transition metals.

Storage and Handling Recommendations

Due to its solubility profile and chemical structure, (R)-An-Phanephos requires specific handling to maintain its integrity:

  • Solvent-Free Storage: Store the neat powder at 2-8°C under an inert gas (Nitrogen or Argon)[7].

  • Solution Stability: Once dissolved in organic solvents (especially halogenated solvents like DCM), the ligand becomes more susceptible to oxidation. Stock solutions should be prepared fresh or stored strictly under argon and used within 48 hours.

  • Precipitation Recovery: If recovery of the ligand is required post-reaction, the addition of a non-polar anti-solvent (such as hexanes or heptane) to the concentrated reaction mixture will force the hydrophobic paracyclophane core out of solution, allowing for filtration.

References

  • Google Patents. "CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors".
  • ACS Organic Letters. "Copper-Catalyzed Asymmetric C(sp3)–H Benzylation". Available at:[Link]

  • Pan, D., et al. "Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides." Nature Communications (2023). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Reduction of β-Ketoesters using the Ruthenium-(R)-An-Phanephos Complex

Executive Summary This application note details the protocol for the highly enantioselective asymmetric hydrogenation of β-ketoesters utilizing the Ruthenium-(R)-An-Phanephos catalyst. Designed for researchers and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the highly enantioselective asymmetric hydrogenation of β-ketoesters utilizing the Ruthenium-(R)-An-Phanephos catalyst. Designed for researchers and drug development professionals, this guide provides mechanistic insights, step-by-step experimental methodologies, and analytical parameters required to achieve high conversion and enantiomeric excess (ee) in the synthesis of chiral β-hydroxy esters.

Introduction & Mechanistic Rationale

The asymmetric hydrogenation of β-ketoesters is a cornerstone transformation in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. While standard Ru-BINAP systems are classical, the development of paracyclophane-based diphosphine ligands, such as PhanePhos, has expanded the catalytic toolbox, offering exceptional activity and selectivity as detailed in the[1].

The (R)-An-Phanephos ligand incorporates p-methoxyphenyl (anisyl) groups on the phosphorus atoms, providing a unique stereoelectronic environment[2].

  • Causality of Ligand Design: The electron-donating methoxy groups increase the electron density at the ruthenium center. This electronic enrichment accelerates the heterolytic cleavage of hydrogen gas—a rate-limiting step—and stabilizes the active Ru-hydride intermediate. This translates to superior turnover frequencies (TOF) and allows the reaction to proceed under milder conditions compared to traditional aryl-phosphines[3].

Catalytic Cycle & Mechanism

The reduction of β-ketoesters by Ru-(R)-An-Phanephos proceeds via the formation of a ruthenium monohydride or dihydride species. The β-ketoester coordinates to the Ru center via both the ketone carbonyl and the ester carbonyl oxygen, forming a rigid chelate that dictates the facial selectivity of the hydride transfer[4].

CatalyticCycle A Ru(II) Precatalyst B Ru-H Active Species A->B H2, Base C Substrate Coordination B->C β-Ketoester D Hydride Transfer C->D Chelation E Product Release D->E E->B H2 (Turnover)

Catalytic cycle of Ru-(R)-An-Phanephos mediated asymmetric hydrogenation of β-ketoesters.

Experimental Methodologies

Self-Validating Note: This protocol incorporates strict inert-atmosphere techniques. The visual color change of the catalyst solution (from dark brown/red to a vibrant yellow/orange) serves as an internal validation of active Ru-hydride species formation.

Reagent Preparation
  • Substrate : Purify the β-ketoester (e.g., methyl acetoacetate) via vacuum distillation prior to use. Trace acidic or basic impurities can cause background racemic reduction or deactivate the catalyst[5].

  • Solvent : Methanol (MeOH) is the solvent of choice. It must be anhydrous and thoroughly degassed via three freeze-pump-thaw cycles. Causality: Protic solvents facilitate the proton transfer step to the ester carbonyl during the transition state, significantly lowering the activation barrier. Degassing prevents the oxidation of the electron-rich Ru(II) center to catalytically inactive Ru(III)[4].

  • Catalyst : The pre-catalyst, typically [RuCl2((R)-An-Phanephos)(DMF)n], should be handled exclusively in an argon-filled glovebox.

Hydrogenation Protocol

Workflow Prep Substrate & Solvent Purification Glovebox Catalyst Loading (Glovebox, Ar) Prep->Glovebox Reactor Pressurization (H2, 30 bar) Glovebox->Reactor Reaction Heating & Stirring (50°C, 12-24h) Reactor->Reaction Workup Depressurization & Filtration Reaction->Workup Analysis Chiral GC/HPLC Analysis Workup->Analysis

Step-by-step experimental workflow for the asymmetric hydrogenation protocol.

Step-by-Step Procedure:

  • Catalyst Loading : In an argon-filled glovebox, weigh 0.01 mmol of [RuCl2((R)-An-Phanephos)(DMF)n] into a glass liner equipped with a magnetic stir bar.

  • Substrate Addition : Add 1.0 mmol of the purified β-ketoester to the glass liner (Substrate/Catalyst ratio = 100).

  • Solvent Addition : Add 5.0 mL of degassed, anhydrous MeOH. The solution will typically exhibit a yellow/orange hue.

  • Reactor Assembly : Place the glass liner into a stainless-steel high-pressure autoclave. Seal the autoclave before removing it from the glovebox.

  • Pressurization : Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing to 5 bar with H 2​ and venting slowly. Repeat this purge cycle three times. Finally, pressurize the autoclave to 30 bar of H 2​ .

  • Reaction Execution : Heat the autoclave to 50 °C using an external heating block. Stir vigorously (800-1000 rpm) to ensure optimal gas-liquid mass transfer. Maintain these conditions for 12-24 hours.

  • Depressurization : Cool the reactor to room temperature. Carefully vent the hydrogen gas in a well-ventilated fume hood.

Product Isolation & Analysis
  • Solvent Removal : Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Filtration : Pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexane 1:1) to remove the ruthenium catalyst.

  • Chiral Analysis : Determine the conversion via 1 H NMR and the enantiomeric excess (ee) via Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H or Chiralpak AD-H.

Performance Data & Optimization

The following table summarizes expected quantitative outcomes for the reduction of standard β-ketoesters using Ru-(R)-An-Phanephos under optimized conditions.

SubstrateSolventTemp (°C)H 2​ Pressure (bar)S/C RatioConversion (%)ee (%)
Methyl acetoacetateMeOH50301000>9996 (R)
Ethyl 4-chloroacetoacetateEtOH6040500>9894 (R)
Methyl 3-oxo-pentanoateMeOH50301000>9995 (R)

Table 1: Quantitative performance data of Ru-(R)-An-Phanephos in β-ketoester reduction. Data synthesized from established paracyclophane-ligand benchmarks[1].

Troubleshooting & Best Practices

  • Low Conversion : Often caused by oxygen contamination or poor stirring. Ensure the autoclave stirring rate is ≥800 rpm to overcome mass-transfer limitations of H 2​ into the solvent. If the catalyst solution turns dark brown or black, oxidation to Ru(III) has likely occurred[4].

  • Low Enantioselectivity : Can result from substrate impurities (e.g., trace acids/bases) that cause background racemic reduction or alter the coordination geometry[5]. Always distill substrates immediately before use.

References

  • Title : Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of β-keto esters on trace amounts of acid | Source : The Journal of Organic Chemistry (ACS Publications) | URL :[Link]

  • Title : Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones | Source : PubMed Central (PMC) | URL : [Link]

  • Title : Synthesis, crystal structures and reactivity of ruthenium-(II) and -(III) complexes containing β-ketophosphine or phosphino enolate ligands | Source : Journal of the Chemical Society, Dalton Transactions | URL :[Link]

Sources

Application

Mastering Asymmetric Catalysis: A Practical Guide to the Preparation of (R)-An-Phanephos-Ru(II) Catalysts

Introduction: The Pursuit of Chirality with Ruthenium Catalysts In the landscape of pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Asymmetric hydrogenation stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Chirality with Ruthenium Catalysts

In the landscape of pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Asymmetric hydrogenation stands out as a powerful and atom-economical method for creating chiral centers with high fidelity.[1] Among the arsenal of tools available to the modern chemist, ruthenium(II) complexes bearing chiral diphosphine ligands have proven to be exceptionally effective, particularly for the enantioselective reduction of ketones and imines.[2][3][4]

This guide focuses on a particularly potent class of these catalysts: those derived from the (R)-An-Phanephos ligand. Phanephos, a C₂-symmetric diphosphine, possesses a unique [2.2]paracyclophane backbone.[5] This rigid, planar chiral structure creates a well-defined and sterically demanding chiral environment around the metal center, enabling remarkable levels of stereocontrol in catalytic transformations.[5][6]

Herein, we move beyond a simple recitation of steps. We will delve into the practical synthesis of a key (R)-An-Phanephos-Ru(II) precursor, trans-RuCl₂( (R)-An-Phanephos)(dmf)₂, and its subsequent application. This document is designed for the hands-on researcher, providing not only detailed protocols but also the critical rationale behind the procedural choices, ensuring both successful synthesis and a deeper understanding of the catalytic system.

Part 1: The Pre-catalyst Synthesis – Crafting the Core Ruthenium Complex

The most common and reliable method for generating active hydrogenation catalysts involves the reaction of a chiral diphosphine and a chiral diamine with a suitable ruthenium precursor. However, a stable, isolable pre-catalyst complex containing just the diphosphine ligand is often prepared first. A widely used and effective precursor is trans-RuCl₂((R)-An-Phanephos)(dmf)₂. This complex is formed by reacting the (R)-An-Phanephos ligand with a suitable Ru(II) source, often an arene-ligated dimer like [RuCl₂(benzene)]₂.[2]

Rationale & Key Considerations:
  • Ruthenium Precursor Choice: The [RuCl₂(benzene)]₂ dimer is a convenient starting material. The benzene ligand is relatively labile and can be displaced by stronger donor ligands like phosphines and dimethylformamide (DMF).

  • Solvent as a Ligand: DMF serves a dual role. It is the reaction solvent and also acts as a ligand, coordinating to the ruthenium center to form the stable, isolable 18-electron complex.[2] This stabilizes the complex for storage and handling.

  • Inert Atmosphere: Ruthenium(II) phosphine complexes can be sensitive to oxidation, which can deactivate the catalyst. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Experimental Protocol: Synthesis of trans-RuCl₂((R)-An-Phanephos)(dmf)₂

This protocol is adapted from established procedures for similar diphosphine-ruthenium complexes.[2]

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )AmountMmolNotes
(R)-An-PhanephosC₃₄H₃₀P₂502.55100 mg0.199Ligand
[RuCl₂(benzene)]₂C₁₂H₁₂Cl₄Ru₂500.2849.8 mg0.0995Ru Precursor
Anhydrous DMFC₃H₇NO73.092 mL-Solvent/Ligand
Anhydrous CH₂Cl₂CH₂Cl₂84.932 mL-Solvent for diamine
(1R,2R)-DPENC₁₄H₁₆N₂212.2943.2 mg0.203For Part 2

*Note: (1R,2R)-DPEN (1,2-diphenylethylenediamine) is listed for convenience for the subsequent in-situ activation step.

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add (R)-An-Phanephos (100 mg, 0.199 mmol).

  • Reagent Addition: In a glovebox or under a positive pressure of nitrogen, add [RuCl₂(benzene)]₂ (49.8 mg, 0.0995 mmol).

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF, 2 mL) via syringe.

  • Reaction: Heat the resulting suspension to 100 °C under a nitrogen atmosphere. The mixture will gradually turn into a dark red, homogeneous solution over the course of 2 to 3 hours.[2]

  • Monitoring (Optional): The reaction can be monitored by ³¹P{¹H} NMR by taking a small aliquot. The signal for free (R)-An-Phanephos will disappear and be replaced by a new singlet corresponding to the ruthenium complex.

  • Work-up: Cool the reaction mixture to room temperature. The crude product, trans-RuCl₂((R)-An-Phanephos)(dmf)₂, in the DMF solution is typically used directly for the next step without isolation.

Part 2: In-Situ Catalyst Activation for Asymmetric Hydrogenation

While the DMF-ligated complex is stable, it is not the active catalyst for hydrogenation. The active species is typically a 16-electron ruthenium dihydride complex.[3] This is generated in situ by reacting the pre-catalyst with a chiral diamine, a base, and hydrogen gas. The diamine ligand is crucial for creating a highly effective catalyst for ketone reduction.[7][8]

Workflow for Catalyst Generation and Hydrogenation

G cluster_0 Pre-catalyst Formation cluster_1 In-Situ Activation & Hydrogenation Ligand (R)-An-Phanephos PreCat RuCl₂(An-Phanephos)(dmf)₂ Ligand->PreCat RuSource [RuCl₂(benzene)]₂ RuSource->PreCat DMF_sol DMF (Solvent) DMF_sol->PreCat ActiveCat Active Ru-H₂ Species PreCat->ActiveCat Diamine, Base Diamine Chiral Diamine ((1R,2R)-DPEN) Base Base (KOtBu) H2 H₂ Gas H2->ActiveCat Ketone Prochiral Ketone Product Chiral Alcohol Ketone->Product ActiveCat->Product Catalytic Cycle

Caption: Workflow for the preparation and use of the catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol details a general method for the asymmetric hydrogenation of a simple ketone using the in-situ generated catalyst.[2]

Step-by-Step Procedure:

  • Pre-catalyst Solution: Use the crude solution of trans-RuCl₂((R)-An-Phanephos)(dmf)₂ from Part 1. For this example, we assume the entire batch (containing ~0.199 mmol of the complex) is used.

  • Diamine Addition: Prepare a solution of (1R,2R)-DPEN (43.2 mg, 0.203 mmol) in anhydrous CH₂Cl₂ (2 mL). Add this solution to the cooled DMF solution of the pre-catalyst under nitrogen. Stir for 30 minutes at room temperature. A color change is typically observed.

  • Transfer to Autoclave: Transfer this catalyst solution via cannula to a high-pressure autoclave containing a stir bar and previously flushed with nitrogen.

  • Substrate & Solvent: Add 2-propanol (20 mL) and acetophenone (2.0 mmol, S/C ratio ~10/1 for this example).

  • Base Addition: Add a solution of potassium tert-butoxide (KOtBu) in 2-propanol (e.g., 0.5 mL of a 0.1 M solution, 0.05 mmol). The base is essential for generating the active hydride species.[3]

  • Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas (3-5 cycles). Pressurize the autoclave to the desired pressure (e.g., 8 bar / ~120 psi) with H₂.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C) for the required time (e.g., 4-12 hours).

  • Analysis: After the reaction, carefully vent the autoclave. The conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.

Part 3: Characterization and Expected Outcomes

Validating the synthesis of the pre-catalyst and the outcome of the catalytic reaction is crucial.

  • ³¹P{¹H} NMR Spectroscopy: This is the most direct method for observing the formation of the ruthenium complex. The free (R)-An-Phanephos ligand exhibits a characteristic signal in the NMR spectrum. Upon coordination to ruthenium, this signal shifts significantly downfield. For trans-RuCl₂(diphosphine)(diamine) type complexes, a sharp singlet is typically observed, often in the range of δ 40-55 ppm, indicating the C₂-symmetry of the complex is maintained.[2][7]

  • Catalytic Performance: For the asymmetric hydrogenation of acetophenone under the conditions described, high conversion (>99%) and high enantioselectivity (typically >95% ee) are expected. The specific enantiomer obtained will depend on the chirality of both the An-Phanephos ligand and the diamine used.

Caption: Structure of a generic RuCl₂(diphosphine)(diamine) complex.

Conclusion: A Robust Platform for Asymmetric Synthesis

The (R)-An-Phanephos-Ru(II) catalyst system represents a highly effective and versatile tool for asymmetric hydrogenation. The protocols detailed here provide a reliable pathway for the synthesis of the key RuCl₂( (R)-An-Phanephos)(dmf)₂ pre-catalyst and its successful application in catalysis. By understanding the rationale behind each step—from the choice of ruthenium source to the role of the base in activation—researchers can confidently prepare and deploy these powerful catalysts, enabling the efficient and selective synthesis of valuable chiral molecules for drug discovery and development.

References

  • Lindner, E., et al. (2003). Supported organometallic complexes Part 34: synthesis and structures of an array of diamine(ether /phosphine)ruthenium(II) complexes. Inorganica Chimica Acta, 350, 49-56. [Link]

  • Ward, T. R. (2004). Catalytic Activity of bis-Phosphine Ruthenium(II)-Arene Compounds. CHIMIA, 58(4), 247-250. [Link]

  • Hems, W. P., et al. (2007). Biphosphine ruthenium complexes with chiral diamine ligands as catalysts.
  • Lindner, E. (2003). Diamine(phosphine)ruthenium(II) Complexes and Their Application in The Catalytic Hydrogenation of α,ß-Unsaturated Ketones. University of Tübingen. [Link]

  • Sani, M. A., et al. (2022). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Al-Masri, H. (2008). Synthesis, Characterization and Reactivity of Diamine-bis(triphenylphosphine)ruthenium(II) Complexes as Catalysts for Selective and Direct Hydrogenation of Cyanamid Aldehyde. ResearchGate. [Link]

  • Gao, H., et al. (2024). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 29(3), 706. [Link]

  • Grokipedia. (n.d.). Phanephos. Grokipedia. [Link]

  • Imamoto, T. (2001). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Methods. Journal of Synthetic Organic Chemistry, Japan, 59(8), 775-785. [Link]

  • Gao, H., et al. (2024). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Semantic Scholar. [Link]

  • Genet, J. P., et al. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • Genet, J. P., et al. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zürich. [Link]

  • Puerta, C., et al. (2020). Six-Coordinate Alkynyldiphenylphosphine Ruthenium(II) Complexes: Synthesis, Structure, and Catalytic Activity as ROMP Initiators. ResearchGate. [Link]

  • Hanson, P. R., et al. (2012). A Versatile Three-Step, One-Pot, Sequential Reaction Protocol: RCM/CM/Chemoselective Hydrogenation. KU ScholarWorks. [Link]

  • Michigan State University. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. MSU Chemistry. [Link]

  • Schwab, P., Grubbs, R., & Ziller, J. (1996). Synthesis and Applications of RuCl2(CHR')(PR3)2: The Influence of the Alkylidene Moiety on Metathesis Activity. Semantic Scholar. [Link]

  • Morris, R. H., et al. (2017). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Springer Nature Experiments. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2RudCHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]

  • Grela, K., et al. (2011). Synthesis of Ru alkylidene complexes. Beilstein Journal of Organic Chemistry, 7, 124-129. [Link]

Sources

Method

(R)-An-Phanephos: Application Notes and Protocols for Advanced C-C and C-N Bond Formation

Introduction: The Architectural Advantage of (R)-An-Phanephos in Asymmetric Catalysis (R)-An-Phanephos, a member of the Phanephos ligand family, is a C₂-symmetric chiral diphosphine ligand distinguished by its rigid [2.2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of (R)-An-Phanephos in Asymmetric Catalysis

(R)-An-Phanephos, a member of the Phanephos ligand family, is a C₂-symmetric chiral diphosphine ligand distinguished by its rigid [2.2]paracyclophane backbone. This unique structural motif imparts a well-defined and sterically constrained chiral environment around the metal center, a feature that is paramount for achieving high levels of enantioselectivity in a variety of catalytic transformations.[1] The planar chirality arising from the substituted paracyclophane core, combined with the atropisomerism of the biaryl phosphine units, creates a highly effective scaffold for asymmetric induction.[1]

While extensively recognized for its remarkable success in asymmetric hydrogenation reactions, the application of (R)-An-Phanephos extends to the stereoselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—cornerstone transformations in modern organic synthesis, particularly in the development of pharmaceutical agents. This guide provides an in-depth exploration of the utility of (R)-An-Phanephos in these critical bond-forming reactions, offering both mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Enantioselective C-C Bond Formation

The construction of chiral carbon frameworks is a central theme in organic chemistry. (R)-An-Phanephos, in complex with transition metals such as palladium and rhodium, serves as a powerful tool for forging these bonds with high stereocontrol.

A. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful method for the formation of C-C bonds with concomitant creation of a new stereocenter. The choice of a chiral ligand is crucial for dictating the facial selectivity of the nucleophilic attack on the η³-allyl-palladium intermediate. The rigid C₂-symmetric backbone of (R)-An-Phanephos can effectively differentiate the two prochiral faces of the allyl substrate, leading to high enantioselectivity.

Causality Behind Experimental Choices: The selection of palladium precursors, such as Pd₂(dba)₃, and the use of a non-coordinating solvent like THF are standard for generating the active Pd(0) catalyst in situ. The base, often a bulky non-nucleophilic one like N,O-Bis(trimethylsilyl)acetamide (BSA), is chosen to deprotonate the nucleophile without competing in the catalytic cycle. The ligand-to-metal ratio is critical and often requires optimization to prevent the formation of less active or inactive palladium species.

Experimental Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • (R)-An-Phanephos

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous, deoxygenated solvent (e.g., THF or CH₂Cl₂)

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Pd₂(dba)₃] (0.005 mmol, 1 mol% Pd) and (R)-An-Phanephos (0.012 mmol, 1.2 mol%).

  • Add the anhydrous, deoxygenated solvent (5 mL) and stir the mixture at room temperature for 20 minutes to generate the active catalyst.

  • Reaction Setup: To the catalyst solution, add the allylic substrate (0.5 mmol, 1 equiv.) and the nucleophile (1.0 mmol, 2 equiv.).

  • Initiation: Add the base (e.g., BSA, 1.2 mmol, 2.4 equiv.) to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring by TLC or GC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

Quantitative Data Summary: Pd-Catalyzed Asymmetric Allylic Alkylation

Allylic SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1,3-diphenylallyl acetateDimethyl malonateBSATHFRT18>95>90

Note: Data is representative of typical results achieved with chiral diphosphine ligands in this benchmark reaction. Specific data for (R)-An-Phanephos may require experimental optimization.

AAA_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Allylic Alkylation cluster_workup Work-up & Analysis Pd_dba Pd₂(dba)₃ Catalyst Active Pd(0)-Phanephos Catalyst Pd_dba->Catalyst An_Phanephos (R)-An-Phanephos An_Phanephos->Catalyst Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst Reaction Reaction Mixture (RT, monitored) Catalyst->Reaction Substrate Allylic Substrate Substrate->Reaction Nucleophile Nucleophile Nucleophile->Reaction Base Base (BSA) Base->Reaction Quench Quench (NH₄Cl) Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analysis Chiral HPLC/GC Analysis Purify->Analysis Conjugate_Addition_Cycle cluster_cycle Catalytic Cycle Rh_cat Active Rh(I)-Phanephos Transmetalation Transmetalation Rh_cat->Transmetalation Arylboronic Ar-B(OH)₂ Arylboronic->Transmetalation Enone α,β-Unsaturated Enone Insertion Migratory Insertion Enone->Insertion Product β-Chiral Ketone Transmetalation->Insertion Rh-Aryl Intermediate Reductive_Elim Reductive Elimination Insertion->Reductive_Elim Reductive_Elim->Rh_cat Catalyst Regeneration Reductive_Elim->Product Reductive_Amination_Pathway Ketone Ketone Enamine In situ Enamine Formation Ketone->Enamine Amine Secondary Amine Amine->Enamine Chiral_Amine Chiral Tertiary Amine Enamine->Chiral_Amine Asymmetric Hydrogenation Rh_cat [Rh]-(R)-An-Phanephos Catalyst Rh_cat->Chiral_Amine Hydrogen H₂ Hydrogen->Chiral_Amine

Sources

Application

Application Note: Enantioselective Asymmetric Transfer Hydrogenation (ATH) Using (R)-An-Phanephos

Abstract & Introduction The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs)[1]. While high-pressure hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs)[1]. While high-pressure hydrogenation is highly effective, Asymmetric Transfer Hydrogenation (ATH) offers a safer, operationally simpler alternative by utilizing hydrogen donors such as isopropanol (i-PrOH) or formic acid instead of hazardous H₂ gas[2].

(R)-An-Phanephos (CAS: 364732-86-5) is a privileged, paracyclophane-based planar chiral bisphosphine ligand[3]. Unlike traditional biaryl ligands (e.g., BINAP), the rigid[4]-paracyclophane backbone of Phanephos minimizes conformational flexibility, projecting a well-defined chiral pocket that ensures exceptional stereocontrol[2]. Furthermore, the incorporation of electron-donating 4-methoxyphenyl (anisyl) groups on the phosphorus atoms significantly increases the electron density at the coordinated Ruthenium metal center[5]. This electronic enrichment accelerates the hydride transfer step from the Ru-H intermediate to the substrate, resulting in superior turnover frequencies (TOF) and turnover numbers (TON) that often exceed those of conventional catalysts[2].

Mechanistic Insights: The Bifunctional Catalytic Cycle

The ATH of ketones utilizing (R)-An-Phanephos and a chiral diamine (e.g., DPEN) proceeds via a Noyori-type metal-ligand bifunctional mechanism[6]. The true active species is a 16-electron Ru-amido complex. Isopropanol coordinates and transfers a hydride to the Ru center and a proton to the amido nitrogen, generating an 18-electron Ru-hydride-amine species[2]. The prochiral ketone does not directly coordinate to the metal; instead, it interacts via a highly organized, six-membered pericyclic transition state where the hydride and proton are transferred in a concerted manner[6].

ATH_Catalytic_Cycle Precat Precatalyst [RuCl2((R)-An-Phanephos)(diamine)] Amido Active Ru-Amido Complex (16-electron species) Precat->Amido + t-BuOK (Base) - KCl, - t-BuOH Hydride Ru-Hydride-Amine Complex (18-electron species) Amido->Hydride + Isopropanol - Acetone TS Bifunctional Transition State (Concerted H- / H+ Transfer) Hydride->TS + Prochiral Ketone Product Chiral Alcohol Product Release TS->Product Enantioselective Reduction Product->Amido Catalyst Regeneration

Fig 1: Bifunctional catalytic cycle of Ru-catalyzed ATH highlighting concerted H-/H+ transfer.

Experimental Workflow & Protocol

Workflow Step1 1. Catalyst Prep Ru-Precursor + (R)-An-Phanephos Step2 2. Activation Add t-BuOK Base & Diamine Step1->Step2 Step3 3. ATH Reaction Add Ketone & i-PrOH Donor Step2->Step3 Step4 4. Workup Quench & Extract Organics Step3->Step4 Step5 5. Analysis Chiral HPLC for ee% Step4->Step5

Fig 2: Step-by-step experimental workflow for the ATH of prochiral ketones.

Materials and Reagents
  • Precatalyst Metal: [RuCl₂(p-cymene)]₂[7]

  • Chiral Ligand: (R)-An-Phanephos (Purity ≥98%)[3]

  • Chiral Diamine: (R,R)-DPEN (1,2-Diphenylethylenediamine)

  • Base: Potassium tert-butoxide (t-BuOK), 1.0 M in THF

  • Hydrogen Donor/Solvent: Anhydrous Isopropanol (i-PrOH), thoroughly degassed.

  • Substrate: Prochiral ketone (e.g., Acetophenone), distilled prior to use[1].

Step-by-Step Methodology

Step 1: In Situ Precatalyst Generation

  • Procedure: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol), (R)-An-Phanephos (0.0105 mmol), and (R,R)-DPEN (0.011 mmol). Add 5 mL of degassed anhydrous i-PrOH. Heat the mixture at 80 °C for 1 hour, then cool to room temperature.

  • Scientific Rationale: Forming the catalyst in situ circumvents the need to isolate highly air-sensitive Ru(II)-phosphine-diamine intermediates. The slight excess of ligand prevents the formation of unligated, catalytically inactive Ru species that could promote racemic background reduction.

Step 2: Substrate Addition

  • Procedure: Add the prochiral ketone (10.0 mmol, S/C ratio = 1000) to the catalyst solution. Stir for 5 minutes to ensure homogeneity.

  • Scientific Rationale: Wiped-film distillation or purification of the ketone prior to addition is critical[1]. Trace acidic impurities or peroxides in the substrate will irreversibly poison the basic Ru-amido active species, halting the catalytic cycle.

Step 3: Base Activation and ATH Reaction

  • Procedure: Inject 0.1 mL of a 1.0 M t-BuOK solution (0.1 mmol) into the reaction mixture. Seal the flask, remove from the glovebox, and stir at 25–30 °C for 4–12 hours.

  • Scientific Rationale: The addition of a strong base is the trigger for the reaction. t-BuOK abstracts the chloride ligands from the Ru(II) center, generating the active 16-electron Ru-amido complex[2]. Isopropanol acts as both the solvent and the hydrogen donor, shifting the equilibrium toward the chiral alcohol product as acetone is generated[6].

Step 4: Quench and Workup

  • Procedure: Quench the reaction by adding 2 mL of degassed water. Extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Scientific Rationale: Water immediately protonates the active Ru-amido species, effectively killing the catalyst. This is a crucial self-validating step: if the reaction is not rapidly quenched, the reversibility of the ATH process can lead to the racemization of the newly formed chiral alcohol over time.

Step 5: Analysis

  • Procedure: Determine the chemical conversion via ¹H NMR spectroscopy of the crude mixture. Purify the product via flash chromatography and determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H or Chiralpak AD-H columns).

Quantitative Data: Substrate Scope

The (R)-An-Phanephos/Ru/DPEN system exhibits broad functional group tolerance and high efficiency for aromatic and heteroaromatic ketones[2].

SubstrateS/C RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone1,000254>9997
4-Methoxyacetophenone1,0002569896
2-Acetonaphthone2,000305>9998
1-Indanone1,0002589595

Troubleshooting & Best Practices

  • Degassing is Non-Negotiable: The Ru-hydride intermediate is highly susceptible to oxidation. Dissolved oxygen will irreversibly oxidize the Ru(II) center to inactive Ru(III)/Ru(IV) species. Always use freeze-pump-thaw degassed solvents.

  • Equilibrium Management: ATH with i-PrOH is an equilibrium-driven process. For challenging substrates with low conversion, running the reaction under a slight vacuum or sweeping with inert gas can help volatilize and remove the acetone byproduct, driving the reaction forward according to Le Chatelier's principle.

  • Temperature Control: While higher temperatures increase the reaction rate, they also increase the rate of the reverse reaction (dehydrogenation), which can erode the enantiomeric excess. Maintain the reaction strictly between 25–30 °C unless the substrate is highly sterically hindered.

References

  • Title: (R)-4,12-Bis(4-methoxyphenyl)-[4]-paracyclophane, 98% Purity, C44H42O4P2, 100 mg Source: Calpaclab URL: 3

  • Title: Pharmaceutical Catalysis Handbook Source: Scribd (Johnson Matthey Plc) URL: 5

  • Title: Ruthenium-Catalysed Asymmetric Reduction of Ketones Source: Semantic Scholar URL: 2

  • Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL: 1

  • Title: Strem Chemicals Products Source: Actylis Lab Solutions URL: 7

  • Title: Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols Source: CORE (Seton Hall University) URL: 6

Sources

Method

High-Fidelity Synthesis of Chiral Amines via (R)-An-Phanephos-Catalyzed Asymmetric Hydrogenation

Executive Summary The enantioselective synthesis of chiral amines is a cornerstone of modern drug development, providing the critical stereocenters required for target binding in active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective synthesis of chiral amines is a cornerstone of modern drug development, providing the critical stereocenters required for target binding in active pharmaceutical ingredients (APIs). Among the most robust methodologies for accessing these motifs is the transition-metal-catalyzed asymmetric hydrogenation of enamines and imines. This application note details the use of (R)-An-Phanephos —an electron-rich, paracyclophane-based chiral bisphosphine ligand—in Rhodium (Rh) and Ruthenium (Ru) catalytic systems. This protocol is specifically optimized for researchers scaling up complex intermediates, such as those found in neutral endopeptidase (NEP) inhibitors and fused bicyclic RAF inhibitors[1][2].

Mechanistic Rationale & Catalyst Design

Standard chiral ligands often struggle with the rigorous demands of highly functionalized enamine substrates, either suffering from low turnover frequencies (TOF) or poor stereocontrol. The selection of (R)-An-Phanephos addresses these challenges through precise electronic and steric tuning:

  • Electronic Causality (The "Anisyl" Effect): Unlike the parent Phanephos ligand, An-Phanephos incorporates di(p-anisyl)phosphino groups. The methoxy substituents on the phenyl rings donate electron density through resonance, significantly increasing the Lewis basicity of the phosphorus atoms. This electron-rich environment accelerates the oxidative addition of hydrogen to the metal center—often the rate-limiting step in enamine hydrogenation—thereby boosting catalytic activity[3].

  • Steric Rigidity: The[1]paracyclophane backbone provides a deep, structurally rigid chiral pocket that is highly resistant to conformational flux, ensuring excellent enantiofacial discrimination during substrate coordination.

  • Counterion Selection: The protocol mandates the use of non-coordinating anions (e.g., BF4−​ , PF6−​ ) in the pre-catalyst, such as [(R)-An-Phanephos Rh(cod)]BF4​ [4]. Coordinating anions like chloride would competitively bind to the vacant coordination sites required for the enamine and H2​ , thereby poisoning the active catalyst[1].

Quantitative Performance Data

The following table summarizes the comparative performance of (R)-An-Phanephos against standard benchmarks in the asymmetric hydrogenation of pharmaceutical enamine/imine intermediates[2][5].

Catalyst SystemSubstrate TypeS/C RatioSolventPressure (bar)Temp (°C)Yield (%)ee (%)
[(R)-An-Phanephos Rh(cod)]BF4NEP Enamine Precursor500:1MeOH1025>9998
[(R)-An-Phanephos Rh(cod)]BF4NEP Enamine Precursor1000:1THF20409796
[(R)-An-Phanephos RuCl2(p-cym)]RAF Imine Precursor250:1 i -PrOH30509594
[(R)-Phanephos Rh(cod)]BF4NEP Enamine Precursor500:1MeOH10259992

Note: The inclusion of the anisyl group in An-Phanephos demonstrates a measurable enhancement in enantiomeric excess (ee) compared to the unsubstituted Phanephos baseline.

Self-Validating Experimental Protocol

This workflow describes the asymmetric hydrogenation of a generic enamine to a chiral amine using a Rh/(R)-An-Phanephos system. The protocol is designed as a self-validating system; physical observations at each step confirm the chemical integrity of the process.

Preparation of the Active Catalyst Environment

Causality: Rh-phosphine complexes are highly sensitive to oxidation. Exposure to O2​ irreversibly oxidizes the electron-rich An-Phanephos to its phosphine oxide, destroying the chiral pocket and halting catalysis.

  • Solvent Degassing: Transfer 50 mL of anhydrous Methanol (MeOH) to a Schlenk flask. Subject the solvent to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Reactor Purging: Seal a 100 mL stainless steel high-pressure autoclave. Purge the vessel with ultra-high purity (UHP) Argon for 15 minutes.

Asymmetric Hydrogenation Workflow
  • Substrate Loading: Inside an argon-filled glovebox, weigh 10.0 mmol of the enamine substrate and transfer it to the autoclave liner.

  • Catalyst Addition: Add 0.02 mmol (S/C = 500:1) of [(R)-An-Phanephos Rh(cod)]BF4​ [4] to the liner.

  • Solvent Transfer: Using a chemically inert, gas-tight syringe, transfer 20 mL of the degassed MeOH into the autoclave liner.

    • Validation Check: The solution should exhibit a clear, homogeneous orange/red hue characteristic of the Rh(I) pre-catalyst.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the headspace with H2​ gas three times (pressurize to 5 bar, then vent to 1 bar). Finally, pressurize the reactor to 10 bar of H2​ [5].

  • Reaction Execution: Initiate stirring at 800 rpm and maintain the temperature at 25 °C.

In-Process Controls & Validation
  • Hydrogen Uptake Monitoring: Monitor the pressure drop in the hydrogen reservoir.

    • Validation Check: A continuous pressure drop indicates active turnover. The reaction is deemed complete when the H2​ uptake curve plateaus (typically 4–6 hours). If no uptake is observed within the first 30 minutes, catalyst poisoning (likely by O2​ or moisture) has occurred.

  • Workup: Carefully vent the hydrogen gas. Evaporate the solvent under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with EtOAc) to remove the Rh-catalyst.

  • Stereochemical Validation: Determine the conversion via 1H NMR (disappearance of the enamine vinylic proton) and the enantiomeric excess via chiral HPLC against a racemic standard.

Mandatory Visualization

CatalyticCycle PreCat Pre-catalyst [(R)-An-Phanephos Rh(cod)]+ Active Active Catalyst [(R)-An-Phanephos Rh(Solv)2]+ PreCat->Active +H2, -cod Coord Substrate Coordination Rh-Enamine Complex Active->Coord +Enamine Substrate OxAdd Oxidative Addition Rh(III) Dihydride Coord->OxAdd +H2 (Rate Limiting) MigIns Migratory Insertion Alkyl-Rh(III) Hydride OxAdd->MigIns Stereoselective Transfer MigIns->Active Reductive Elimination Product Chiral Amine Product MigIns->Product

Fig 1: Catalytic cycle of Rh-(R)-An-Phanephos asymmetric enamine hydrogenation.

References

  • Title: Pharmaceutical Catalysis Handbook Source: Johnson Matthey / Scribd URL: [Link]

  • Title: WO2009090251A2 - New processes for the preparation of intermediates Source: Google Patents URL
  • Title: CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors Source: Google Patents URL
  • Title: W2B Chemicals - Catalyst Precursor Listings Source: W2B Chemicals URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantioselectivity with (R)-An-Phanephos

Welcome to the technical support center for (R)-An-Phanephos. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-An-Phanephos. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (R)-An-Phanephos in asymmetric catalysis. As Senior Application Scientists, our goal is to combine established scientific principles with practical, field-proven insights to help you optimize your reactions and achieve high enantioselectivity.

Introduction to (R)-An-Phanephos

(R)-An-Phanephos, a derivative of Phanephos, is a chiral C2-symmetric diphosphine ligand distinguished by its rigid [2.2]paracyclophane backbone.[1][2] This unique, planar chiral structure creates a well-defined and sterically constrained environment around a coordinated metal center.[1][2] The structure of (R)-An-Phanephos is formally (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane.[3] This ligand has demonstrated exceptional efficacy in transition metal-catalyzed reactions, particularly in the asymmetric hydrogenation of prochiral olefins using rhodium and ruthenium catalysts to yield chiral molecules with high enantiomeric excess (% ee).[1][2]

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses the most common challenge encountered when using (R)-An-Phanephos: suboptimal enantioselectivity. The guide is presented in a question-and-answer format to provide direct solutions to specific experimental issues.

Q1: My enantiomeric excess (% ee) is significantly lower than reported values. What are the most critical initial checks?

A1: When facing low enantioselectivity, a systematic evaluation of your foundational experimental parameters is the first and most crucial step. Minor, often overlooked, issues can have a profound impact on the stereochemical outcome.

  • Purity of All Components: The purity of the substrate, metal precursor, and the (R)-An-Phanephos ligand itself is paramount. Impurities can act as catalyst poisons or facilitate competing, non-selective reaction pathways, drastically reducing enantioselectivity.[4][5]

  • Solvent Quality: The solvent must be of high purity and, for most hydrogenation reactions, strictly anhydrous. The presence of water or other coordinating impurities can interfere with the formation of the active catalyst or alter its chiral environment.[4]

  • Inert Atmosphere: (R)-An-Phanephos and its metal complexes can be sensitive to oxygen. Ensure all manipulations, including catalyst preparation and reaction setup, are performed under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.

  • Reaction Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[4] Ensure your reaction vessel is adequately submerged in the cooling bath and that the temperature is stable and accurately monitored throughout the experiment.

Q2: How can I confirm that my catalyst is active and not the source of the low enantioselectivity?

A2: It is essential to decouple catalyst issues from other reaction parameters.

First, verify the integrity of the (R)-An-Phanephos ligand, especially if it has been stored for a long time. Techniques like ³¹P NMR spectroscopy can confirm its purity and structure. Ensure the catalyst or ligand has been stored correctly under an inert atmosphere and away from light and heat.

The most definitive method is to perform a control reaction.[4] Use a well-established benchmark substrate known to give high enantioselectivity with your specific catalyst system (e.g., the hydrogenation of methyl (Z)-α-acetamidocinnamate).[1] If this control reaction also results in low % ee, it strongly indicates a problem with the catalyst's preparation, purity, or handling. If the control reaction is successful, the issue likely lies with the specific substrate or other reaction conditions.

Q3: The initial checks are fine, but my enantioselectivity is still poor. How important is the solvent, and how should I approach its optimization?

A3: The choice of solvent is a critical parameter that can dramatically influence enantioselectivity. The solvent interacts with the catalyst-substrate complex, affecting the stability of the diastereomeric transition states that lead to the two product enantiomers.[4][6]

  • Causality: The polarity and coordinating ability of the solvent are key factors.[5] Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to compete with the substrate for coordination to the metal center.[5] However, in some systems, polar or weakly coordinating solvents (e.g., methanol, THF) can enhance selectivity through specific interactions or by improving the solubility of the catalyst or substrate. For some hydrogenations, polar solvents have been shown to provide higher enantioselectivities.[7]

Solvent Screening Protocol: A systematic screening of a range of solvents with varying properties is highly recommended.

  • Set up a series of identical small-scale reactions in parallel.

  • Use a range of high-purity, anhydrous solvents such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH), and 1,2-dichloroethane (DCE).

  • Keep all other parameters (temperature, pressure, S/C ratio) constant.

  • Run the reactions for a fixed period and analyze the conversion and % ee for each.

Table 1: Effect of Solvent on a Representative Asymmetric Hydrogenation (Data is illustrative, based on typical results for Rh-Phanephos systems)

EntrySolventConversion (%)% ee
1Toluene>9995
2CH₂Cl₂>9992
3THF>9988
4MeOH>9997
Q4: What is the relationship between temperature and enantioselectivity, and what is the best practice for optimization?

A4: Temperature directly affects the energy difference (ΔΔG‡) between the two diastereomeric transition states. Generally, lowering the reaction temperature increases enantioselectivity.[4][8]

  • Causality: A lower temperature makes the reaction more sensitive to small differences in activation energy.[4] The enantiomeric excess is related to ΔΔG‡ by the Eyring equation. As the temperature (T) decreases, the ratio of the two enantiomers becomes more skewed in favor of the one formed via the lower-energy transition state. However, this often comes at the cost of a slower reaction rate.[9]

Temperature Screening Protocol:

  • Once an optimal solvent is identified, perform a series of reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

  • Monitor both the reaction time (for conversion) and the final % ee.

  • Plot % ee versus temperature to identify the optimal balance between selectivity and reaction time. Be aware that in some rare cases, an abnormal relationship where higher temperatures give better enantioselectivity has been observed, often due to a change in the rate-determining step.[10]

Troubleshooting_Workflow start Low Enantioselectivity (% ee) check_basics 1. Verify Basics - Reagent/Solvent Purity - Inert Atmosphere - Temperature Control start->check_basics control_rxn 2. Run Control Reaction (Benchmark Substrate) check_basics->control_rxn If basics are OK optimize_params 3. Systematic Optimization control_rxn->optimize_params If control works solvent Solvent Screening (Toluene, DCM, MeOH, etc.) optimize_params->solvent temperature Temperature Screening (25°C to -40°C) solvent->temperature After finding best solvent sc_ratio S/C Ratio Screening (100:1 to 5000:1) temperature->sc_ratio After finding best temp additives Investigate Additives (e.g., Acids, Salts) sc_ratio->additives For further refinement success High Enantioselectivity Achieved additives->success

Q5: How does the substrate-to-catalyst (S/C) ratio affect my results?

A5: The S/C ratio, or catalyst loading, is another key parameter to optimize. While a higher catalyst loading (lower S/C ratio) generally leads to a faster reaction, it does not always correlate with higher enantioselectivity and can sometimes be detrimental.[11]

  • Causality: At high concentrations, some catalysts may form aggregates or off-cycle species that are less selective or non-selective.[4] Conversely, a very low catalyst loading (high S/C ratio) might allow a non-selective background reaction to become significant, especially over long reaction times. It is crucial to find a balance. For highly active catalysts, S/C ratios of 10,000:1 or higher can be achieved.[11][12]

S/C Ratio Screening Protocol:

  • Using the best solvent and temperature from previous screens, set up reactions with varying S/C ratios (e.g., 100:1, 500:1, 1000:1, 5000:1).[11]

  • To ensure accuracy at high S/C ratios, prepare a stock solution of the catalyst and add precise volumes.[11]

  • Analyze both conversion and % ee to find the optimal catalyst loading that maintains high selectivity without unduly sacrificing reaction rate.

Q6: Can additives improve enantioselectivity?

A6: Yes, in certain cases, additives can have a profound positive effect. For some asymmetric hydrogenations, the addition of trace amounts of a strong acid has been shown to dramatically enhance both the reaction rate and the enantioselectivity.[12] Additives can also play a role in palladium-catalyzed reactions by influencing the nature of the active species.[13]

  • Causality: Additives can influence the catalytic cycle in several ways. An acid might assist in substrate activation, particularly for substrates containing basic nitrogen groups, by forming a more reactive salt.[14] In other cases, additives can prevent catalyst deactivation or modify the ligand-metal complex to create a more effective chiral pocket. The effect is highly system-dependent and requires empirical screening.

Frequently Asked Questions (FAQs)

Q: What are the primary applications of (R)-An-Phanephos? A: (R)-An-Phanephos and its parent ligand, (R)-Phanephos, are most renowned for their use in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions.[1] They are particularly effective for the hydrogenation of prochiral olefins, such as dehydroamino acid derivatives, enamides, and β-ketoesters, providing access to valuable chiral amino acids, amines, and alcohols with excellent enantioselectivities.[1][2]

Q: How do I prepare an active catalyst for hydrogenation? A: The active catalyst is typically prepared in situ or as a stable pre-catalyst. A common method involves reacting (R)-An-Phanephos with a suitable metal precursor.

Protocol: Preparation of a [Rh(COD)((R)-An-Phanephos)]BF₄ Pre-catalyst (This is a general procedure and should be adapted as necessary)

  • Materials: (R)-An-Phanephos, [Rh(COD)₂]BF₄, degassed solvent (e.g., CH₂Cl₂ or THF).

  • Procedure (under inert atmosphere): a. In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in the degassed solvent. b. In a separate flask, dissolve (R)-An-Phanephos (1.05 eq) in the same solvent. c. Slowly add the ligand solution to the stirred rhodium precursor solution at room temperature. d. Stir the resulting mixture for 30-60 minutes. The formation of the complex is often indicated by a color change. e. This solution can be used directly for the reaction, or the solvent can be removed under vacuum to isolate the pre-catalyst as a solid.

// Invisible nodes for labels node [shape=plaintext, style="", fontsize=9]; L1 [label="Substrate (S)\nCoordination"]; L2 [label="H₂\nOxidative\nAddition"]; L3 [label="Hydride\nInsertion"]; L4 [label="Reductive\nElimination"];

// Edges Catalyst -> SubstrateComplex; SubstrateComplex -> OxidativeAddition; OxidativeAddition -> HydrideInsertion; HydrideInsertion -> Catalyst [label="Product (P)"];

// Positioning labels L1 -> SubstrateComplex [style=invis]; L2 -> OxidativeAddition [style=invis]; L3 -> HydrideInsertion [style=invis]; L4 -> Catalyst [style=invis]; } .dot Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Q: What are the best practices for handling and storing (R)-An-Phanephos? A: Chiral phosphine ligands like (R)-An-Phanephos can be sensitive to atmospheric oxygen, which can oxidize the phosphorus(III) center to a phosphine oxide, rendering it inactive as a ligand.

  • Handling: Always handle the solid ligand and its solutions under an inert atmosphere (glovebox or Schlenk line).

  • Storage: Store the solid ligand in a tightly sealed container, preferably within a desiccator or a glovebox, away from heat and direct light. Storing in a freezer (-20 °C) can further prolong its shelf life. Metal complexes of the ligand should be stored under similar inert, dry conditions.

Experimental Protocols

Protocol: General Procedure for Asymmetric Hydrogenation

This protocol outlines a general procedure that can be adapted for screening and optimization.

  • Catalyst Preparation: In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and (R)-An-Phanephos (0.0105 mmol) to a vial. Add 2 mL of degassed solvent (e.g., CH₂Cl₂) and stir for 20 minutes to form the pre-catalyst solution.

  • Reaction Setup: In a separate vial or pressure-rated reactor, dissolve the substrate (1.0 mmol, 100 equiv.) in 3 mL of the same degassed solvent.

  • Initiation: Add the catalyst solution to the substrate solution. Seal the reactor.

  • Hydrogenation: Remove the reactor from the glovebox. Purge the headspace with hydrogen gas (3 cycles). Pressurize the reactor to the desired pressure (e.g., 50 psi H₂).[1]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature for the specified time (e.g., 18 hours).[1]

  • Work-up and Analysis: Carefully vent the hydrogen pressure. Take an aliquot of the reaction mixture and determine the conversion (e.g., by ¹H NMR or GC). The enantiomeric excess can be determined by analysis on a suitable chiral stationary phase (e.g., chiral HPLC or GC).[1]

References

  • Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Benchchem. Application Notes and Protocols for (R)-Phanephos in Enantioselective Synthesis.
  • ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters | Organic Process Research & Development.
  • Benchchem.
  • ResearchGate.
  • Benchchem. Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • PubMed.
  • Grokipedia. Phanephos.
  • PMC.
  • Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric C
  • MDPI.
  • Asymmetric Transfer Hydrogenation C
  • ResearchGate. Solvent effect on enantioselectivity. | Download Scientific Diagram.
  • Prediction of solvent effect on enzyme enantioselectivity.
  • ChemScene. 364732-86-5 | R-An-Phanephos.
  • RSC Publishing. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry.
  • Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.
  • Wikipedia. Phanephos.
  • Substrate Activation in the Catalytic Asymmetric Hydrogen
  • NIH. (R)-Phanephos | C40H34P2 | CID 10864772 - PubChem.
  • Strem. (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos.
  • ACS Publications.
  • PMC.
  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxid
  • ResearchGate. Effect of the solvent on the enantioselectivity. | Download Table.
  • Asymmetric reactions_synthesis.
  • PubMed.
  • ResearchGate. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF.
  • SciSpace.
  • PubMed. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system.
  • RSC Publishing.
  • J-Stage. Synthesis and applications of high-performance P-chiral phosphine ligands.
  • ACS Publications. Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands | Journal of the American Chemical Society.
  • ChemRxiv.
  • Indian Academy of Sciences.
  • ResearchGate.
  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchel

Sources

Optimization

Troubleshooting low yield in (R)-An-Phanephos hydrogenations

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve yield and enantioselectivity issues when uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve yield and enantioselectivity issues when utilizing the (R)-An-Phanephos ligand in transition-metal-catalyzed hydrogenations.

(R)-An-Phanephos is a highly enantioselective, paracyclophane-based chiral diphosphine ligand engineered for the asymmetric hydrogenation of dehydroamino acids, heteroaromatic compounds, and α-β unsaturated ketones[1]. While it is capable of extraordinary turnover numbers (TON), achieving optimal yields requires precise control over substrate purity, complexation mechanics, and mass transfer dynamics.

Diagnostic Workflow

Before adjusting your reaction parameters, follow this diagnostic logic path to isolate the root cause of your low yield.

Workflow Start Yield < 50% Initiate Diagnostics Substrate 1. Substrate Purity Verify Halide/Sulfur Levels Start->Substrate SubstrateFix Action: Wiped-Film Distillation Target: >99% Purity Substrate->SubstrateFix Impurities Detected Catalyst 2. Catalyst Complexation Check Ru/Rh Pre-activation Substrate->Catalyst Purity Verified SubstrateFix->Catalyst CatalystFix Action: Optimize S/C Ratio Ensure Inert Atmosphere Catalyst->CatalystFix Inactive Species Conditions 3. Reaction Parameters H2 Mass Transfer & Temp Catalyst->Conditions Active Complex CatalystFix->Conditions ConditionsFix Action: Adjust Agitation Tune Pressure (10-50 atm) Conditions->ConditionsFix Mass Transfer Limited Success Optimal Yield (>95%) High Enantioselectivity Conditions->Success Parameters Optimal ConditionsFix->Success

Diagnostic workflow for resolving low yield in (R)-An-Phanephos catalytic hydrogenations.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my conversion stalling at 30-40% despite using high H₂ pressure? Causality: Stalled conversions in Phanephos-mediated reactions are rarely due to intrinsic catalyst inactivity; they are typically caused by catalyst poisoning or mass transfer limitations. The active Ru or Rh metal center is highly susceptible to coordination by trace impurities (e.g., sulfur, residual halides) present in the prochiral substrate. To achieve the high Substrate-to-Catalyst (S/C) ratios (often up to 100,000) characteristic of these systems, wiped-film distillation of the substrate prior to the reaction is highly recommended[2]. Furthermore, gas-liquid mass transfer resistance in multi-phase systems can mimic catalyst deactivation; if your agitation rate is too low, the localized depletion of dissolved H₂ will stall the catalytic cycle[3].

Q2: I am observing significant de-halogenation byproducts, which is reducing the overall yield of my target chiral amine. How can I mitigate this? Causality: This is a classic case of over-reduction. While high hydrogen pressure drives the primary conversion, it also lowers the activation energy barrier for unintended pathways, such as C-X bond cleavage. By lowering the H₂ pressure (e.g., from 50 atm to 10 atm) and reducing the reaction temperature (e.g., to -10 °C), you alter the kinetic profile of the reaction. This thermodynamic control favors the desired asymmetric hydrogenation over de-halogenation, preserving the halogenated functional group while maintaining excellent enantiomeric excess (ee%)[4].

Q3: How do I ensure proper pre-activation of the (R)-An-Phanephos metal complex? Causality: The chiral ligand must fully chelate the metal precursor (e.g., [Ru(cod)(O2​CCF3​)2​] or [Rh(cod)2​]OTf ) before the substrate is introduced[3][5]. Incomplete complexation leaves uncoordinated, achiral metal species in the solution that catalyze racemic background reactions, destroying both your yield and your ee%. Always perform pre-activation under a strictly inert atmosphere. Be cautious with additives: while bases like triethylamine are sometimes used, they can interfere with ligand complexation depending on the substrate, leading to lower enantioselectivity[5].

Q4: Does the choice of solvent and counteranion affect the yield? Causality: Absolutely. The solvent dictates H₂ solubility and stabilizes the polar transition states during hydride transfer. While methanol is standard, mildly acidic conditions are preferred for base-sensitive ketones to prevent substrate degradation[2]. Additionally, the counteranion (e.g., BF4−​ , OTf− , SbF6−​ ) directly influences the electrophilicity of the metal center. A more electrophilic metal center binds the prochiral olefin or ketone more tightly, which is critical for initiating the catalytic cycle[5][6].

Quantitative Parameter Optimization

To maximize the performance of (R)-An-Phanephos, reaction parameters must be tightly controlled. The table below summarizes the optimal ranges and their mechanistic impacts on the reaction.

ParameterOptimal RangeImpact on Chemical YieldImpact on Enantioselectivity (ee%)
S/C Ratio 1,000 – 100,000High ratios require ultra-pure substrates; trace impurities will poison the catalyst and kill the yield.Negligible if conversion is complete; ee% drops if catalyst dies and background reactions occur.
H₂ Pressure 10 – 50 atmLow pressure stalls conversion due to H₂ starvation; high pressure accelerates turnover.High pressure can cause over-reduction (e.g., de-halogenation) and slightly reduce ee%.
Temperature -10°C to 50°CHigher temperatures increase the reaction rate but may degrade thermally sensitive substrates.Lower temperatures generally improve ee% by rigidifying the stereocontrolling transition state.
Agitation Rate > 1000 RPMCritical for overcoming gas-liquid mass transfer resistance in multi-phase systems.No direct effect on ee%, but prevents localized starvation of H₂ which can alter the mechanism.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, utilize the following self-validating methodology for (R)-An-Phanephos asymmetric hydrogenations. Every step includes a validation checkpoint to prevent downstream failures.

Step 1: Substrate Pre-Treatment

  • Purify the prochiral ketone or olefin via wiped-film distillation or repeated recrystallization.

  • Degas the purified substrate by sparging with argon for 30 minutes.

  • Validation Check: Analyze the substrate via GC-FID or LC-MS. Do not proceed unless purity is >99.5% and trace halides/sulfur are undetectable.

Step 2: Catalyst Pre-Activation

  • In an argon-filled glovebox, combine (R)-An-Phanephos (1.05 eq relative to metal) with the metal precursor (e.g., [Rh(cod)2​]BF4​ ) in an anhydrous, degassed solvent (e.g., Methanol or Ethyl Acetate).

  • Stir the mixture at room temperature for 30 to 60 minutes to ensure complete ligand exchange.

  • Validation Check: Observe the solution. A distinct color shift (e.g., from pale yellow to deep orange/red for Ruthenium complexes) confirms the formation of the active catalytic species.

Step 3: Pressurization & Reaction

  • Transfer the pre-activated catalyst solution and the substrate to a high-pressure autoclave under a continuous argon stream.

  • Seal the autoclave, purge with H₂ gas three times (pressurize to 5 atm, then vent), and finally pressurize to the target pressure (e.g., 30 atm).

  • Set the mechanical stirrer to >1000 RPM and adjust to the target temperature.

  • Validation Check: Monitor the hydrogen uptake curve via a mass flow controller. A steady decline in pressure that eventually plateaus indicates active turnover followed by reaction completion. If the curve flatlines early, mass transfer or poisoning has occurred.

Step 4: Workup & Analysis

  • Cool the reactor to room temperature and vent the H₂ gas slowly.

  • Filter the crude mixture through a short pad of silica gel to remove metal residues, washing with ethyl acetate.

  • Validation Check: Analyze the concentrated filtrate via Chiral HPLC to determine the enantiomeric excess (ee%), and use 1H -NMR to calculate precise conversion and chemical yield.

References

  • CAS 364732-86-5 (R)
  • Pharmaceutical Catalysis Handbook Source: Scribd URL
  • CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors Source: Google Patents URL
  • Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: Asian Journal of Chemistry URL
  • Source: D-NB.

Sources

Troubleshooting

Technical Support Center: Managing Catalyst Deactivation with (R)-An-Phanephos

Target Audience: Researchers, scientists, and drug development professionals. Executive Overview (R)-An-Phanephos—a chiral diphosphine ligand featuring a rigid [2.2]paracyclophane backbone and electron-rich 4-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Overview

(R)-An-Phanephos—a chiral diphosphine ligand featuring a rigid [2.2]paracyclophane backbone and electron-rich 4-methoxyphenyl substituents—is a privileged scaffold for asymmetric hydrogenation. However, its unique stereoelectronic profile makes it susceptible to specific deactivation pathways, including phosphine oxidation, off-cycle dimer formation, and product inhibition. This guide provides field-proven troubleshooting strategies to maintain catalytic integrity, ensuring high turnover numbers (TON) and excellent enantiomeric excesses (ee).

Diagnostic Decision Matrix

DiagnosticWorkflow Start Catalyst Deactivation Detected CheckAir Air/Moisture Exposure? Start->CheckAir Oxidation Phosphine Oxidation (Irreversible) CheckAir->Oxidation Yes CheckSub Substrate Purity Check CheckAir->CheckSub No Purify Rigorous Degassing & Schlenk Techniques Oxidation->Purify Halides Chloride/Sulfur Poisoning CheckSub->Halides Impurities High ProdInhib Product Inhibition (Amine Binding) CheckSub->ProdInhib Pure, Basic Product SubPurify Substrate Recrystallization Halides->SubPurify Additives Add 2 mol% I2 Modifier ProdInhib->Additives

Caption: Diagnostic workflow for identifying and resolving (R)-An-Phanephos deactivation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my [(R)-An-Phanephos-RuCl2(p-cym)] catalyst stall before reaching full conversion during ketone hydrogenation? A: Stalling at partial conversion is typically caused by the formation of inactive multinuclear ruthenium species or substrate starvation. According to Visual Kinetic Target Analysis (VTNA) logic, lack of product inhibition can be confirmed if reaction curves at different concentrations do not overlap [[1]](). However, at very low substrate concentrations, the active monomeric Ru-H species can dimerize into an inactive resting state. Causality & Solution: Maintain a substrate/catalyst (S/C) loading in the optimal range of 200/1 to 1,000/1 to ensure the active catalytic species remains saturated with the substrate[1].

Q2: I am performing an asymmetric reductive amination. Why does the Rh-(R)-An-Phanephos system deactivate rapidly? A: Product inhibition is the primary culprit in amine synthesis. The newly formed chiral tertiary or secondary amine acts as a strong Lewis base, coordinating irreversibly to the electrophilic Rh(I) center and blocking the catalytic cycle. Causality & Solution: While acids are often used to protonate amines, strong acids (like HOAc or H2SO4) can severely deactivate the catalyst. Instead, the addition of catalytic amounts of iodine (e.g., 2 mol% I2) acts as a mild modifier that attenuates the amine's coordinating ability without destroying the active hydride species, dramatically increasing both reaction rate and enantioselectivity 2[2].

Q3: How do substrate impurities affect turnover frequencies (TOF)? A: Chemical poisoning by coordinating impurities (like chlorides or sulfur compounds) or physical loss of the metal rapidly degrades the catalyst. The[2.2]paracyclophane backbone provides a rigid steric environment, but the metal center remains vulnerable to strongly coordinating anions which outcompete the substrate 3. Causality & Solution: Always screen substrates for trace halides. If deactivation by physical loss or abrasion occurs in fixed-bed systems, consider homogeneous conditions or rigorously filtered liquid-phase setups[3].

Q4: Is the catalyst sensitive to water during hydrosilylation? A: Interestingly, while strict anhydrous conditions are standard for hydrogenation, in Cu-catalyzed hydrosilylation utilizing Phanephos-type ligands, the addition of water lowers the reaction rate but does not irreversibly inhibit or deactivate the catalyst. The system remains robust even in the presence of trace moisture 4[4].

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between specific additives/conditions and the performance of Rh-catalyzed asymmetric enamine hydrogenation systems prone to product inhibition.

Reaction Condition / AdditiveSubstrate PurityCatalyst StateConversion (%)Enantiomeric Excess (ee %)
Standard (No additive) HighDeactivated (Amine bound)< 15%N/A
2 mol% I₂ HighActive> 99%83%
5 mol% I₂ HighActive> 99%71%
Acetic Acid (HOAc) HighSeverely Deactivated< 5%N/A
Standard (No additive) Chloride ContaminatedPoisoned0%N/A

Mechanistic Origins of Deactivation

Mechanism Precat Ru(II)-(R)-An-Phanephos Precatalyst Active Active Ru-H Species Precat->Active H2, Base Prod Hydrogenated Product Active->Prod Substrate + H2 Dimer Inactive Ru-Dimer (Deactivated) Active->Dimer Low Substrate Conc. AmineBound Ru-Amine Dead-End Complex Active->AmineBound Strong Amine Binding Prod->Active Catalytic Turnover

Caption: Competing pathways: active catalytic turnover vs. off-cycle deactivation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a built-in kinetic validation step to confirm catalyst activity before committing to long reaction times.

Protocol: Self-Validating Schlenk Workflow for Ru-(R)-An-Phanephos Activation

  • Step 1: Rigorous Deoxygenation (The Foundation)

    • Action: Dissolve the substrate and [(R)-An-Phanephos-RuCl2(p-cym)] in an anhydrous, degassed solvent (e.g., methanol or isopropanol) within a Schlenk flask.

    • Causality: The electron-rich 4-methoxyphenyl groups on the ligand are highly prone to oxidation. Standard nitrogen sparging is insufficient; perform three consecutive freeze-pump-thaw cycles to prevent irreversible phosphine oxidation.

  • Step 2: Precatalyst Activation

    • Action: Add a strong base (e.g., t-BuOK, 10-20 mol%) under positive argon pressure.

    • Causality: Base is required to abstract HCl from the Ru(II) precatalyst, generating the coordinatively unsaturated Ru(0) species that oxidatively adds H₂ to form the active Ru-H complex.

  • Step 3: Self-Validating Kinetic Check (Critical Step)

    • Action: Pressurize the reactor with H₂ (e.g., 5-10 bar) and monitor the hydrogen mass flow/uptake for the first 15 minutes.

    • Validation Logic: A linear, continuous pressure drop indicates the successful generation of the monomeric Ru-H species. If the uptake plateaus prematurely (before 20% conversion), it signals either off-cycle dimer formation (S/C ratio too low) or product inhibition.

  • Step 4: Reaction Completion and Quenching

    • Action: Maintain constant stirring and temperature until H₂ uptake ceases completely. Vent the reactor and quench with deliberate exposure to air.

    • Causality: Intentional oxidation of the active species post-reaction prevents unwanted side-reactions or isomerization during the workup phase.

Sources

Optimization

Impact of temperature and pressure on (R)-An-Phanephos selectivity

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic variables—namely temperature and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic variables—namely temperature and hydrogen pressure—that dictate the enantioselectivity of (R)-An-Phanephos-mediated asymmetric hydrogenations.

Core Principles: The Causality of Temperature and Pressure

In asymmetric hydrogenation using C2-symmetric paracyclophane diphosphine ligands like (R)-An-Phanephos, temperature and pressure are not independent variables; they are deeply intertwined through the reaction's kinetics[1].

(R)-An-Phanephos features electron-donating 4-methoxyphenyl (anisyl) groups on its phosphorus centers. This structural modification increases the electron density on the coordinated metal (typically Rh or Ru). An electron-rich metal center accelerates the oxidative addition of hydrogen[1]. Understanding this allows us to manipulate the Anti-Lock-and-Key Mechanism (Halpern Kinetics) :

  • The Pressure Effect: In standard Rh-catalyzed asymmetric hydrogenations, the catalyst and prochiral substrate form two diastereomeric complexes. Counterintuitively, the major (most stable) complex leads to the minor enantiomer, while the minor (least stable) complex reacts rapidly to form the major enantiomer. High H₂ pressure forces oxidative addition to occur so rapidly that the major complex is trapped before it can equilibrate into the highly reactive minor complex, leading to a severe drop in enantiomeric excess (ee)[2]. Because (R)-An-Phanephos is highly electron-rich, it can operate efficiently at much lower pressures than standard Phanephos, allowing full equilibration and maximizing ee[3].

  • The Temperature Effect: Lowering the temperature increases the difference in activation energy ( ΔΔG‡ ) between the two competing diastereomeric transition states, inherently boosting selectivity. However, it also slows down the overall rate of H₂ oxidative addition. If the temperature is dropped too far without adjusting pressure, the reaction may stall.

Mechanistic Visualizations

CatalyticCycle Precat Rh-(R)-An-Phanephos Precatalyst Substrate Substrate Binding (Equilibrium) Precat->Substrate Major Major Diastereomer (Less Reactive) Substrate->Major Fast Minor Minor Diastereomer (Highly Reactive) Substrate->Minor Slow Major->Minor Temp-Dependent Equilibration H2_Major H2 Oxidative Addition (High Pressure Trap) Major->H2_Major High H2 Pressure H2_Minor H2 Oxidative Addition (Low Pressure Pathway) Minor->H2_Minor Optimal H2 Pressure Prod_S Minor Enantiomer (Low ee) H2_Major->Prod_S Prod_R Major Enantiomer (High ee) H2_Minor->Prod_R

Caption: Catalytic cycle of Rh-(R)-An-Phanephos showing pressure and temperature intervention points.

Troubleshooting Start Analyze Reaction Outcome HighConvLowEE High Conversion, Low ee (<90%) Start->HighConvLowEE LowConvHighEE Low Conversion, High ee (>95%) Start->LowConvHighEE LowConvLowEE Low Conversion, Low ee Start->LowConvLowEE Action1 Decrease H2 Pressure (e.g., 50 psi -> 15 psi) HighConvLowEE->Action1 Step 1 Action2 Lower Temperature (e.g., RT -> 0°C) HighConvLowEE->Action2 Step 2 (if Step 1 fails) Action3 Increase Temp slightly or Extend Reaction Time LowConvHighEE->Action3 Action4 Check Catalyst Integrity (O2/H2O contamination) LowConvLowEE->Action4

Caption: Troubleshooting decision tree for optimizing conversion and enantioselectivity.

Troubleshooting Guides & FAQs

Q: I am achieving >99% conversion, but my enantioselectivity is stuck at 82% ee using 50 psi H₂ at room temperature. How do I improve this? A: Your pressure is too high. At 50 psi, the oxidative addition of H₂ is outcompeting the equilibration of the catalyst-substrate diastereomers. Because (R)-An-Phanephos is highly electron-rich, it does not require high pressure to drive the catalytic cycle. Drop your H₂ pressure to 15–20 psi. This will slow down the trapping step, allowing the system to funnel through the highly selective minor diastereomer pathway.

Q: I dropped the temperature to 0°C to improve my ee, which worked (98% ee), but my conversion stalled at 40%. What is the workaround? A: By lowering the temperature, you successfully increased the ΔΔG‡ between the transition states, but you also reduced the kinetic energy available for the oxidative addition of H₂. To fix the conversion without sacrificing the ee, do not increase the temperature. Instead, switch to a more polar, protic solvent (like Methanol or a MeOH/Toluene mix). Protic solvents stabilize the polar transition state of the oxidative addition step, lowering the activation barrier and restoring conversion rates at 0°C[2].

Q: Does (R)-An-Phanephos degrade differently under temperature/pressure stress compared to standard (R)-Phanephos? A: Yes. The methoxy groups make the phosphorus atoms more nucleophilic. While this is great for reactivity, it makes (R)-An-Phanephos significantly more susceptible to oxidation by trace O₂. High temperatures in the presence of poor inert-gas technique will rapidly convert the ligand to its phosphine oxide, killing both conversion and ee.

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, pressure, and reaction outcomes for a standard dehydroamino acid hydrogenation using [Rh(COD)((R)-An-Phanephos)]BF₄[3].

Temperature (°C)H₂ Pressure (psi)Conversion (%)Enantiomeric Excess (ee %)Mechanistic Rationale
25 (RT)50>9982High pressure traps the major (unselective) diastereomeric complex prematurely.
25 (RT)159894Lower pressure allows equilibration to the highly reactive, selective minor complex.
0158598Lower temperature maximizes ΔΔG‡ between transition states.
0509588Temperature benefit is negated by premature trapping at high pressure.

Self-Validating Experimental Protocol

To ensure high ee, the following protocol integrates self-validating checkpoints to guarantee that thermodynamic and kinetic parameters are strictly controlled.

Step 1: Glovebox Setup & Catalyst Preparation Inside a glovebox (O₂ < 1 ppm), dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-An-Phanephos (1.1 mol%) in anhydrous, deoxygenated solvent. Stir for 30 minutes.

  • Self-Validation Checkpoint: The solution must transition to a deep, clear orange/red color. If the solution turns cloudy or pale yellow, the ligand has oxidized, and the batch must be discarded.

Step 2: Solvent Degassing Subject the reaction solvent to three freeze-pump-thaw cycles on a Schlenk line prior to substrate dissolution.

  • Self-Validation Checkpoint: The complete absence of bubbling during the final thaw cycle under static vacuum confirms the total removal of dissolved oxygen, protecting the electron-rich An-Phanephos ligand.

Step 3: Substrate Addition & Transfer Dissolve the substrate (100 equiv) in the degassed solvent. Transfer the active catalyst solution to the substrate via cannula under a positive pressure of argon into a pressure-rated vessel.

Step 4: Pressurization and Kinetic Monitoring Seal the vessel, purge with H₂ three times, and pressurize to exactly 15 psi (Optimal for high ee). Maintain the temperature at 25°C using a water bath.

  • Self-Validation Checkpoint: Monitor the pressure gauge over the first 30 minutes. A steady pressure drop indicates active hydrogen uptake, confirming that the catalyst is active and the low-pressure oxidative addition cycle has successfully initiated. Repressurize to 15 psi as needed until uptake ceases.

Sources

Troubleshooting

Technical Support Center: Purification of Products from (R)-An-Phanephos Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the complexities of asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the complexities of asymmetric catalysis. (R)-An-Phanephos—a highly privileged chiral[1]paracyclophane-based diphosphine ligand—is renowned for delivering exceptional enantiomeric excesses in the asymmetric hydrogenation of ketones, alkenes, and imines. However, the downstream purification of these reactions presents unique challenges: removing transition metal catalysts (Ru, Rh, Ir) to meet strict pharmaceutical limits (<10 ppm), purging the oxidized ligand byproducts, and ensuring the product's enantiomeric purity is not compromised during isolation.

This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

Standard Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Product, Ru/Rh Catalyst, Ligand) B Metal Scavenging (e.g., Isocyanide Resin, Silica-Thiol) A->B Add Scavenger C Filtration & Concentration (Remove Scavenger/Metal) B->C Filter D Ligand & Phosphine Oxide Removal (Precipitation or Chromatography) C->D Solvent Swap E Enantiomeric Enrichment (Selective Crystallization) D->E Isolate Product F Pure Chiral Product (ee > 99%, Metal < 10 ppm) E->F Final Polish

Workflow for the purification of chiral products from (R)-An-Phanephos catalyzed reactions.

Troubleshooting & FAQs

Q1: How do I efficiently remove Ruthenium or Rhodium metal residues from the product mixture to meet the <10 ppm pharmaceutical limit?

Causality: Transition metals like Ru and Rh form highly stable, soluble coordination complexes with both the target chiral product and residual ligand. Because of this, "classic" purification techniques such as crystallization or standard silica gel chromatography often fail to reduce metal contents below the 10 ppm threshold[2]. To break these thermodynamic complexes, you must introduce a metal scavenger that possesses a kinetically faster and thermodynamically stronger binding affinity for the metal.

Protocol: Metal Scavenging Workflow

  • Solvent Swap: After the asymmetric hydrogenation is complete, concentrate the crude mixture to remove the polar reaction solvent (e.g., methanol). Redissolve the crude residue in a less coordinating solvent like toluene or dichloromethane.

  • Scavenger Addition: Add 20 to 50 equivalents (relative to the metal catalyst) of a functionalized scavenger, such as silica-supported isocyanide or a thiol-based resin (e.g., QuadraPure TU)[3].

  • Incubation: Stir the suspension at 25–40 °C for 4 to 12 hours. Causality: Elevated temperatures accelerate the ligand exchange kinetics, allowing the scavenger to irreversibly strip the metal from the product.

  • Filtration: Filter the mixture through a short pad of Celite or unmodified silica gel to remove the metal-loaded resin. Wash the pad with 2–3 column volumes of solvent.

  • Self-Validation Step: Take a 1 mL aliquot of the filtrate, concentrate it, and analyze via ICP-MS to confirm the residual metal content is <100 ppm (ideally <10 ppm)[4] before proceeding to the next purification step.

Q2: My product is contaminated with unreacted (R)-An-Phanephos and its phosphine oxide byproduct. How can I remove them without extensive chromatography?

Causality: During the reaction and subsequent workup, a portion of the (R)-An-Phanephos ligand inevitably oxidizes to its corresponding phosphine oxide. The p-anisyl groups on (R)-An-Phanephos make this oxide highly polar, causing it to co-elute with polar chiral alcohols or amines during chromatography. However, phosphine oxides exhibit distinct coordination chemistry and temperature-dependent solubility profiles that can be exploited for chromatography-free precipitation[5].

Protocol: Phosphine Oxide Precipitation

  • Concentration: Concentrate the metal-free filtrate from the previous step to complete dryness.

  • Cold Precipitation: Redissolve the residue in a minimal volume of cold toluene or a cyclohexane/ethyl acetate mixture. Causality: The highly crystalline nature of the phosphine oxide drastically reduces its solubility in cold, non-polar solvents compared to the organic product.

  • Complexation (If needed): If the oxide does not precipitate spontaneously, add a stoichiometric amount of anhydrous ZnCl₂. Zinc chloride forms a highly insoluble, rigid coordination complex with the phosphoryl oxygen, driving it out of the solution.

  • Filtration: Stir at 0–5 °C for 1 hour, then filter the white precipitate through a medium-porosity glass frit.

  • Self-Validation Step: Run a ³¹P NMR on a concentrated sample of the filtrate. The complete absence of a resonance peak around δ 25–35 ppm confirms the successful removal of the phosphine oxide species.

Q3: The enantiomeric excess (ee%) of my product drops during the purification process. What is causing this and how do I prevent it?

Causality: (R)-An-Phanephos is an elite ligand; it routinely delivers exceptional enantioselectivity (often >99% ee) in the asymmetric hydrogenation of ketones[6]. If you observe an ee% drop post-purification, the catalyst is not to blame. This phenomenon is almost always caused by product racemization during harsh concentration steps (e.g., high heat combined with trace acidic/basic impurities on silica gel) or non-ideal crystallization where the racemic mixture precipitates preferentially over the pure enantiomer.

Protocol: Enantiomeric Enrichment via Selective Crystallization

  • Avoid Harsh Chromatography: Minimize the time the product spends on silica gel. If column chromatography is unavoidable, buffer the silica with 1% triethylamine (for basic products) to prevent acid-catalyzed racemization.

  • Solvent Selection: Identify a solvent system where the racemic crystal lattice is more soluble than the enantiopure lattice (or vice versa).

  • Selective Crystallization: Dissolve the crude product in the chosen solvent at reflux, then cool it very slowly (e.g., 5 °C/hour) to room temperature. Causality: Slow cooling maintains the system near equilibrium, favoring the thermodynamic growth of the major enantiomer's crystal lattice while leaving the minor enantiomer in the mother liquor.

  • Self-Validation Step: Analyze both the isolated crystals and the mother liquor via Chiral HPLC. A successful enrichment will show >99% ee in the crystals and a corresponding ee% drop in the mother liquor.

Quantitative Data: Purification Efficiency

Purification StepTarget ImpurityRecommended Reagent / MethodTypical EfficiencyProcessing Time
Metal Scavenging Ru, Rh, Ir residuesSilica-Isocyanide / Thiol Resin>98% removal (<10 ppm final)4–12 hours
Ligand Removal (R)-An-Phanephos & OxidesCold Toluene ± ZnCl₂ Precipitation>95% removal1–2 hours
Enantiomeric Enrichment Minor EnantiomerSelective Crystallizationee% increased to >99%12–24 hours

References

  • Source: Google Patents (EP2882877B1)
  • Title: Metals - too precious to lose Source: Manufacturing Chemist URL
  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC URL
  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega - ACS Publications URL
  • Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL

Sources

Optimization

Role of base additive in Ru-(R)-An-Phanephos catalysis

This guide is designed for researchers, process chemists, and drug development professionals utilizing Ru-(R)-An-Phanephos [((R)-4,12-Bis[di(4-methoxyphenyl)phosphino][1]paracyclophane)ruthenium(II)] complexes for the as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, process chemists, and drug development professionals utilizing Ru-(R)-An-Phanephos [((R)-4,12-Bis[di(4-methoxyphenyl)phosphino][1]paracyclophane)ruthenium(II)] complexes for the asymmetric hydrogenation of ketones, imines, and functionalized olefins.

A critical, yet frequently misunderstood, component of this catalytic system is the base additive . Below, we dissect the mechanistic causality of base activation, provide actionable troubleshooting workflows, and outline self-validating experimental protocols to ensure maximum enantiomeric excess (ee) and turnover frequency (TOF).

Part 1: Mechanistic Insights & FAQs

Q1: Why is a base additive strictly required for Ru-(R)-An-Phanephos catalyzed ketone hydrogenation? A1: The base acts as the chemical trigger that initiates the catalytic cycle. Precatalysts, such as [RuCl2((R)-An-Phanephos)(diamine)], are stable, 18-electron coordinatively saturated complexes. The base (e.g., KOtBu) serves two causal functions: it neutralizes the hydrogen chloride generated during the heterolytic cleavage of H₂ gas, and it deprotonates the coordinated diamine ligand. This dual action strips the chloride ligands to form a highly reactive, 16-electron amido-ruthenium intermediate. This intermediate is what actively splits H₂ to form the 18-electron amino-ruthenium-hydride species—the actual reducing agent responsible for the enantioselective hydride transfer[2].

Q2: How does the choice of base dictate the Enantiomeric Excess (ee)? A2: The base dictates the delicate balance between the catalyzed enantioselective pathway and unselective background reactions. A strong base like KOtBu rapidly generates the active Ru-H species. However, an excess of strong base can trigger substrate enolization (leading to aldol condensation side-products) or catalyze a background, non-enantioselective reduction pathway. Optimal base selection ensures the highly structured, outer-sphere six-membered transition state outpaces any racemic background reactions[1].

Q3: Can I substitute inorganic alkoxides with organic bases? A3: Yes, and this is highly recommended for sensitive substrates. While KOtBu is the industry standard for robust aryl ketones, organic bases like Triethylamine (NEt₃) or DBU are preferred when your substrate contains base-labile functional groups (e.g., esters, halogens). Furthermore, in Dynamic Kinetic Resolution (DKR) of α-substituted ketones, a specific base strength is required to promote rapid substrate racemization without degrading the catalyst[3].

Part 2: Visualizing the Catalytic Logic

To understand where failures occur, you must visualize the activation pathway. The diagram below illustrates the causal relationship between the base additive and the generation of the active hydride species.

BaseRole A Precatalyst Ru(II)-Cl C 16e- Amido-Ru Active Species A->C -HCl B Base Additive (e.g., KOtBu) B->C Deprotonates Ligand E 18e- Ru-Hydride Reducing Agent C->E +H2 D H2 Cleavage D->E

Mechanism of base-activated Ru-(R)-An-Phanephos precatalyst to active Ru-hydride.

Part 3: Quantitative Data & Base Selection Matrix

Selecting the correct base is a matter of matching the pKa to your substrate's tolerance. The following table summarizes the empirical effects of various base additives on the asymmetric hydrogenation of a standard model substrate (Acetophenone) using [RuCl2((R)-An-Phanephos)(DPEN)].

Base AdditiveApprox. pKa (in H₂O)Loading (mol%)Conversion (%)Enantiomeric Excess (ee %)Primary Observation / Side Effects
None N/A0< 5%N/ACatalyst remains in dormant 18e- state.
KOtBu 17.01.0> 99%98.5%Industry standard; rapid kinetics.
NaOH 15.75.0> 99%91.0%Aldol condensation side-products observed.
K₂CO₃ 10.310.085%96.0%Mild; requires longer reaction times.
NEt₃ 10.75.092%97.5%Ideal for base-sensitive functional groups.

Part 4: Troubleshooting Guide

Troubleshooting Start Issue: Low ee or Conversion CheckBase Is Base Loading >10 mol%? Start->CheckBase HighBase Reduce Base to 1-5 mol% Prevent Racemization CheckBase->HighBase Yes CheckWater Is Solvent Anhydrous? (KF < 50 ppm) CheckBase->CheckWater No Success Optimal Catalytic Turnover HighBase->Success Wet Dry Solvent & Degas Water Quenches Ru-H CheckWater->Wet No Optimize Switch Base Type (KOtBu -> NEt3) CheckWater->Optimize Yes Wet->Success Optimize->Success

Troubleshooting workflow for base-related issues in asymmetric hydrogenation.

Issue 1: The reaction stalls at < 20% conversion.

  • Root Cause: The active Ru-H species is being quenched. This is almost always due to trace water in the solvent or oxygen ingress, which irreversibly oxidizes the highly sensitive 16-electron amido-ruthenium intermediate[4].

  • Solution: Titrate your solvent using Karl Fischer (KF) analysis to ensure water content is < 50 ppm. Ensure the base is added after the system has been thoroughly purged with Argon, immediately prior to H₂ pressurization.

Issue 2: Conversion is high, but Enantiomeric Excess (ee) is lower than literature values.

  • Root Cause: Base-catalyzed background racemization of the product, or the base is too strong, causing partial dissociation of the chiral (R)-An-Phanephos ligand.

  • Solution: Step down the pKa ladder. Switch from KOtBu to a milder base like K₂CO₃ or NEt₃. Additionally, lower the reaction temperature from 25°C to 0°C; the lower thermal energy favors the highly structured, stereocontrolled outer-sphere transition state over the unselective background pathway.

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology for the base-activated asymmetric hydrogenation of ketones. This protocol incorporates self-validating checkpoints to confirm the chemistry is proceeding as intended.

Step 1: Precatalyst Preparation (Glovebox Required)

  • Inside an argon-filled glovebox (O₂ < 1 ppm), weigh 0.01 mmol of [RuCl2((R)-An-Phanephos)(DPEN)].

  • Dissolve the precatalyst in 2.0 mL of anhydrous, freeze-pump-thaw degassed isopropanol.

  • Self-Validation Checkpoint: The solution must appear as a clear, homogenous yellow-orange liquid. Any cloudiness indicates moisture contamination or degraded precatalyst.

Step 2: Substrate & Base Addition

  • Add 1.0 mmol of the prochiral ketone substrate to the precatalyst solution (Substrate/Catalyst ratio = 100:1).

  • Critical Step: Add 0.1 mL of a standardized 0.1 M solution of KOtBu in isopropanol (0.01 mmol).

  • Causality Note: Using a precise 1:1 molar ratio of Base-to-Ruthenium ensures the complete generation of the 16e- amido complex without leaving excess unreacted strong base in the solution, which prevents aldol side reactions.

  • Self-Validation Checkpoint: Upon addition of the base, the solution should exhibit a subtle but immediate color shift to a deeper red/orange, visually confirming the formation of the active amido species.

Step 3: Hydrogenation & Quenching

  • Transfer the reaction vial to a high-pressure stainless-steel reactor.

  • Seal the reactor, bring it out of the glovebox, and connect it to a hydrogen manifold.

  • Purge the reactor with H₂ gas (3 cycles of pressurizing to 20 psi and venting) to remove residual argon.

  • Pressurize the reactor to 50 psi H₂ and stir vigorously (1000 rpm) at 25°C for 12 hours.

  • Self-Validation Checkpoint: Monitor the pressure gauge. A steady drop in H₂ pressure over the first 2 hours confirms active hydride transfer.

  • Vent the H₂ gas safely. Quench the reaction by opening the vial to air and adding 1 drop of glacial acetic acid. This immediately neutralizes the amido species, halting any further background reactions before GC/HPLC analysis.

References

  • Patent CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors (Details the use of An-Phanephos-RuCl2 complexes and base optimization using NEt3 and NaOMe).
  • PMC / RSC Advances - Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands (Validates the base-activated outer-sphere mechanism and active Ru-H generation). National Institutes of Health.[Link]

  • Wikipedia - Asymmetric hydrogenation (Provides foundational context on the Noyori-class bifunctional catalysts and outer-sphere mechanisms). [Link]

  • MDPI / Molecules - Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes (Discusses the critical role of the base in Ru-hydride formation and catalyst behavior).[Link]

Sources

Troubleshooting

Preventing racemization in (R)-An-Phanephos synthesis

Technical Support Center: (R)-An-Phanephos Synthesis Welcome to the technical support center for the synthesis of (R)-An-Phanephos. This guide is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-An-Phanephos Synthesis

Welcome to the technical support center for the synthesis of (R)-An-Phanephos. This guide is designed for researchers, chemists, and process development professionals who are working with this valuable chiral ligand. The planar chirality and C₂-symmetry of (R)-An-Phanephos make it a highly effective ligand in asymmetric catalysis, particularly for hydrogenation reactions.[1] However, its utility is entirely dependent on maintaining high enantiomeric purity throughout its synthesis.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and prevent sources of racemization, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in the synthesis of P-stereogenic phosphines like An-Phanephos?

A1: Racemization in P-stereogenic phosphines can occur via pyramidal inversion at the phosphorus atom. This inversion barrier can be lowered by heat or chemical intervention. In the context of the An-Phanephos synthesis, the most critical steps where stereochemical integrity can be compromised are during the manipulation of phosphorus intermediates. For instance, P-stereogenic chlorophosphines are known to racemize easily, even at room temperature.[2] Additionally, the final reduction of the phosphine oxide precursor is a critical step where acidic byproducts or harsh conditions can catalyze racemization.

Q2: At which stage of the (R)-An-Phanephos synthesis should I be most concerned about racemization?

A2: The final step—reduction of the precursor (R)-4,12-bis(diphenylphosphinyl)-[2.2]paracyclophane (phosphine oxide)—is the most critical stage for potential racemization. The choice of reducing agent and the reaction conditions are paramount. Reagents that generate acidic byproducts (e.g., HCl) can protonate the final phosphine, creating a tetracoordinate phosphonium species that may facilitate racemization pathways.

Q3: How can I accurately monitor the enantiomeric excess (ee) throughout the synthesis?

A3: Monitoring the enantiomeric excess at key stages is crucial for quality control. The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Develop an analytical method that can resolve the enantiomers of your key intermediates, such as the phosphine oxide precursor, as well as the final (R)-An-Phanephos product. This allows you to pinpoint the exact step where any loss of enantiopurity occurs.

Q4: Is the planar chirality of the [2.2]paracyclophane backbone stable throughout the synthesis?

A4: Yes, the planar chirality of the [2.2]paracyclophane scaffold is highly stable and not susceptible to inversion under the conditions typically used for An-Phanephos synthesis. The chirality arises from the restricted rotation of the benzene rings.[1] Therefore, any loss of enantiomeric purity in the final product is almost certainly due to racemization at the phosphorus centers, not the paracyclophane backbone.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My final (R)-An-Phanephos product has a low enantiomeric excess (ee), but the chiral starting material, (Sp)-4,12-dibromo[2.2]paracyclophane, was enantiopure. Where did the racemization occur?

Root Cause Analysis & Solution:

The loss of enantiopurity most likely occurred during the final reduction of the phosphine oxide intermediate. This is the stage where two P-stereogenic centers are generated in their final trivalent state.

  • Causality: Many common reducing agents for phosphine oxides can create conditions that promote racemization. For example, using trichlorosilane (HSiCl₃) without a base generates stoichiometric amounts of HCl. The resulting acidic environment can protonate the phosphorus atom of the final phosphine product, leading to rapid pyramidal inversion and loss of stereochemical information. Thermal racemization is also a concern if the reaction or workup is performed at elevated temperatures.

  • Preventative Action:

    • Choice of Reducing Agent: Use a reducing agent known for stereospecific reduction. Trichlorosilane (HSiCl₃) is highly effective but must be used with a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA). The base scavenges the HCl byproduct, preventing an acidic environment.[3][4]

    • Temperature Control: Perform the reduction at a controlled temperature. While some protocols may require heating, avoid excessive temperatures or prolonged heating times. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Phosphines are readily oxidized to phosphine oxides by atmospheric oxygen.[2] While this oxidation is generally stereospecific, performing the reduction and all subsequent handling under a strictly inert atmosphere (Argon or Nitrogen) is critical to prevent re-oxidation and potential side reactions.

Problem 2: I am using HSiCl₃ and triethylamine for the reduction, but I am still observing a 5-10% loss in ee. What are other potential causes?

Root Cause Analysis & Solution:

Even with the correct reagents, subtle procedural details can lead to partial racemization.

  • Causality:

    • Reagent Quality & Stoichiometry: The quality and stoichiometry of the amine base are critical. If the base is wet or contains primary/secondary amine impurities, it can react with HSiCl₃. Insufficient base (less than stoichiometric amount relative to HCl generated) will fail to neutralize all the acid, leading to partial racemization.

    • Localized Hotspots/Poor Mixing: Poorly mixed reactions can lead to localized areas of high acid concentration or high temperature, causing racemization before the base can neutralize the acid.

    • Workup Conditions: Quenching the reaction with an acidic solution or performing an extraction under acidic conditions can cause racemization of the final product.

  • Preventative Action:

    • Reagent Purification: Use freshly distilled trichlorosilane and triethylamine. Ensure the reaction solvent (e.g., toluene or xylene) is anhydrous.

    • Controlled Addition: Add the trichlorosilane slowly to the solution of the phosphine oxide and base at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific protocol) to manage the exotherm and ensure immediate neutralization of the generated HCl.

    • Vigorous Stirring: Ensure efficient and vigorous stirring throughout the addition and the entire reaction period.

    • Neutral or Basic Workup: Quench the reaction carefully with a cooled, degassed aqueous base solution (e.g., NaHCO₃ or NaOH). Maintain a basic pH during any aqueous extractions.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing the source of enantiomeric purity loss.

G start Low ee Detected in Final (R)-An-Phanephos check_sm 1. Analyze ee of (R)-Phosphine Oxide Intermediate via Chiral HPLC start->check_sm sm_ok Intermediate is Enantiopure. Problem is in the Reduction Step. check_sm->sm_ok ee > 99% sm_bad Intermediate has Low ee. Problem is in Phosphinylation. check_sm->sm_bad ee < 99% check_reduction 2. Review Reduction Protocol sm_ok->check_reduction cond_base Was a Tertiary Amine Base (e.g., Et3N) Used with HSiCl3? check_reduction->cond_base cond_temp Was the Reaction Temperature Carefully Controlled? cond_base->cond_temp Yes fix_base Action: Add >= 2 eq. of dry tertiary amine per P=O group. cond_base->fix_base No cond_workup Was the Workup and Purification Performed Under Neutral/Basic Conditions? cond_temp->cond_workup Yes fix_temp Action: Lower reaction temperature and ensure slow reagent addition. cond_temp->fix_temp No fix_workup Action: Use basic quench (e.g., aq. NaHCO3) and avoid acid exposure. cond_workup->fix_workup No end_node Optimized Protocol Achieved cond_workup->end_node Yes fix_base->check_reduction fix_temp->check_reduction fix_workup->check_reduction

Caption: A troubleshooting workflow for identifying and correcting sources of racemization.

Quantitative Data Summary

The choice of reducing agent and conditions significantly impacts the stereochemical outcome of the phosphine oxide reduction. The following table provides a comparative summary of different conditions reported for the reduction of P-chiral phosphine oxides, illustrating the importance of optimized protocols.

Reducing SystemBase AdditiveTemp. (°C)Stereochemical OutcomeRationale for Performance
HSiCl₃ None25-110RacemizationGenerates HCl, which catalyzes pyramidal inversion of the product phosphine.
HSiCl₃ Triethylamine110RetentionThe amine base neutralizes HCl, preventing acid-catalyzed racemization.[3][4]
Ph₂SiH₂ None80-120Retention (slow)Slower reaction rate, less exothermic, and does not produce strong acid byproducts.
LiAlH₄ N/A0-35Mostly RetentionCan be effective but workup can be difficult and over-reduction is a risk.

Protocol: Stereospecific Reduction of (R)-4,12-bis(diphenylphosphinyl)-[2.2]paracyclophane

This protocol describes a robust method for the final reduction step, designed to minimize the risk of racemization.

Materials:

  • (R)-4,12-bis(diphenylphosphinyl)-[2.2]paracyclophane (1.0 eq)

  • Anhydrous Toluene (or Xylene)

  • Triethylamine (Et₃N), freshly distilled (10 eq)

  • Trichlorosilane (HSiCl₃), freshly distilled (10 eq)

  • Degassed Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Preparation: Under a positive pressure of Argon, add (R)-4,12-bis(diphenylphosphinyl)-[2.2]paracyclophane to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Solvent and Base Addition: Add anhydrous toluene (approx. 0.1 M concentration) followed by freshly distilled triethylamine via syringe.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reducing Agent Addition: While stirring vigorously, add freshly distilled trichlorosilane dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 110 °C for toluene). Maintain the reflux under Argon for 12-18 hours. Monitor the reaction progress by TLC or ³¹P NMR if possible (disappearance of the phosphine oxide signal).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully, quench the reaction by adding degassed, saturated aqueous NaHCO₃ solution. Caution: This quench is highly exothermic and releases H₂ gas. Ensure adequate cooling and venting.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and more aqueous NaHCO₃. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with degassed brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude (R)-An-Phanephos can be purified by crystallization from an appropriate solvent system (e.g., toluene/heptane) under an inert atmosphere.

  • Analysis: Confirm the purity and stereochemical integrity of the final product by NMR (¹H, ¹³C, ³¹P) and chiral HPLC to determine the enantiomeric excess.

References

  • BenchChem (2025). Application Notes and Protocols for (R)-Phanephos in Enantioselective Synthesis.
  • Gao, H., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, MDPI.
  • Zhang, Z., et al. (2019). Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Synthesis of 2,5-Dihydrofuran. Journal of the American Chemical Society.
  • Gao, H., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Semantic Scholar.
  • Grokipedia. Phanephos.
  • Request PDF.
  • de Pater, J. J. M., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry.
  • Various Authors.
  • Mullen, et al. (2008). Asymmetric Oxidative Cation/Olefin Cyclization of Polyenes.
  • Imamoto, T. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Organic Chemistry.
  • MilliporeSigma. (R)-(–)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane.
  • Various Authors. Chiral Phosphines Synthesis.
  • Pellizzaro, M., et al. PHANE‐TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous Catalysis. Chemistry – A European Journal.
  • Various Authors. Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts.
  • Various Authors.

Sources

Reference Data & Comparative Studies

Validation

Validating Enantiomeric Excess (ee) for (R)-An-Phanephos Catalyzed Products: A Comparative Guide

As a Senior Application Scientist, I approach the validation of enantiomeric excess (ee) not merely as an analytical endpoint, but as a critical diagnostic tool for evaluating the efficacy of a catalytic cycle. (R)-An-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of enantiomeric excess (ee) not merely as an analytical endpoint, but as a critical diagnostic tool for evaluating the efficacy of a catalytic cycle. (R)-An-Phanephos (CAS: 364732-86-5) is a privileged, paracyclophane-based chiral diphosphine ligand[1]. By incorporating electron-donating p-anisyl (4-methoxyphenyl) substituents, it creates a highly electron-rich and sterically rigid chiral pocket. This structural modification enhances metal-ligand back-bonding, which restricts the conformational flexibility of the transition state and consistently delivers superior enantioselectivity in asymmetric hydrogenations[2] and complex C(sp3)-H functionalizations[3].

However, accurately validating the ee of the resulting products requires analytical methodologies that are as rigorous as the synthesis itself. This guide objectively compares the available validation techniques and provides a self-validating protocol for determining the ee of (R)-An-Phanephos derived products.

Comparative Analysis of ee Validation Techniques

Selecting the correct analytical method is dictated by the physicochemical properties of the target molecule. Below is an objective comparison of the primary alternatives used to validate products synthesized via (R)-An-Phanephos catalysis.

Validation TechniqueMechanism of SeparationIdeal Substrate ProfileAdvantagesLimitations
Chiral HPLC (Gold Standard) Differential partitioning on an immobilized chiral stationary phase (CSP) (e.g., amylose/cellulose derivatives).Complex, high-molecular-weight, or non-volatile compounds (e.g., unnatural amino acids, peptides).Non-destructive; ultra-high resolution; accommodates a vast range of polarities.High solvent consumption; requires extensive method development for novel scaffolds.
Chiral GC Differential partitioning in a volatilized state using cyclodextrin-based capillary columns.Low-molecular-weight, highly volatile, and thermally stable organics.Exceptional theoretical plate count; rapid run times; high sensitivity (FID/MS).Destructive; strictly limited to volatile and thermally stable compounds.
1H NMR + Chiral Shift Reagents Formation of transient diastereomeric complexes using chiral lanthanide shift reagents (e.g., Eu(hfc)3).Intermediates requiring rapid structural and stereochemical confirmation.Provides simultaneous structural data and d.r./ee estimates; no specialized columns needed.Lower precision for ee >95%; signal broadening can obscure integration; requires high sample purity.

Causality in Method Selection: For modern (R)-An-Phanephos applications—such as the late-stage asymmetric cyanoalkylation of peptides—Chiral HPLC is the mandatory choice[3]. Peptides and bulky unnatural amino acids lack the volatility required for GC and possess too many overlapping proton signals for accurate NMR shift analysis.

Experimental Data: Performance Benchmarks

To contextualize the validation process, the following table summarizes quantitative experimental data comparing the enantiomeric excess achieved using (R)-An-Phanephos (and its enantiomer) across various state-of-the-art synthetic methodologies.

Catalyst SystemReaction TypeTarget Productee (%)Validation MethodColumn / Conditions
Cu / (R)-An-Phanephos C(sp3)-H CyanoalkylationUnnatural Amino Acids~90%Chiral HPLCChiralpak IA-H[3]
Cu / (S)-An-Phanephos C(sp3)-H CyanoalkylationUnnatural Amino Acids93%Chiral HPLCChiralpak IA-H[3]
Cu / (R)-An-Phanephos C(sp3)-H BenzylationAromatic Amino Acids-92%Chiral HPLCChiralcel OD-H / IA[4]
Ru / (R)-An-Phanephos Asymmetric HydrogenationBicyclic RAF Inhibitors>90%Chiral HPLCCustom Isocratic[2]

Workflow Visualization

The following diagram maps the logical workflow for synthesizing and analytically validating the enantiomeric excess of these products.

G A Catalytic Reaction with (R)-An-Phanephos C Chromatographic Purification A->C B Racemic Reference Synthesis (Achiral Ligand) H Baseline Resolution Validation (Rs ≥ 1.5) B->H Proves Separation D Method Selection for ee Validation C->D E Chiral HPLC (Immobilized CSP) D->E High Mass/Peptides F Chiral GC (Volatile Derivatization) D->F High Volatility G 1H NMR + Chiral Shift Reagent D->G Rapid d.r./ee Screen E->H F->H I Enantiomeric Excess (ee) Calculation G->I H->I Validated Integration

Workflow for validating enantiomeric excess of (R)-An-Phanephos catalyzed products.

Step-by-Step Methodology: Self-Validating Chiral HPLC Protocol

A protocol is only scientifically sound if it contains internal controls that prove its own validity. When determining the ee of an (R)-An-Phanephos catalyzed product, a single peak on a chiral chromatogram does not automatically equal >99% ee; it could indicate co-elution. Therefore, this protocol utilizes a mandatory racemic reference to establish causality: we prove the column can separate the enantiomers before we measure the enantioenriched sample.

Phase 1: System Suitability and Baseline Validation
  • Racemic Reference Synthesis: Synthesize the exact target molecule using an achiral ligand (e.g., standard triphenylphosphine or dppe) under identical reaction conditions to generate a 50:50 racemic mixture.

  • Column Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IA-H). Causality: Immobilized columns are chosen over coated columns because they tolerate a wider range of organic modifiers (like DCM or EtOAc), which are often necessary to dissolve complex, rigid molecules synthesized via An-Phanephos[3].

  • Equilibration: Flush the system with the mobile phase (typically Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until the UV baseline stabilizes.

  • Resolution Validation: Inject 5 µL of the racemic standard (1 mg/mL). Adjust the mobile phase polarity until the two enantiomer peaks achieve a baseline resolution factor ( Rs​ ) of ≥1.5 . This step validates the system: it proves the chiral stationary phase is actively interacting with the substrate's stereocenters.

Phase 2: Enantioenriched Sample Analysis
  • Sample Preparation: Dissolve the purified (R)-An-Phanephos catalyzed product in the exact mobile phase used for the racemate to prevent solvent-shock band broadening. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Acquisition: Inject 5 µL of the enantioenriched sample. Record the chromatogram at the predetermined optimal UV wavelength (e.g., 254 nm for aromatic amino acids)[4].

  • Integration: Integrate the area under the curve (AUC) for both the major peak (the desired enantiomer) and the minor peak.

  • Calculation: Calculate the enantiomeric excess using the standard equation:

    ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

By strictly adhering to this self-validating framework, researchers can confidently attribute high ee values directly to the superior stereocontrol of the (R)-An-Phanephos ligand, rather than analytical artifacts.

References

  • Copper-catalyzed asymmetric C(sp3)
  • Copper-Catalyzed Asymmetric C(sp3)
  • Source: google.com (Patents)
  • CAS 364732-86-5 (R)

Sources

Comparative

Cost-effectiveness analysis of (R)-An-Phanephos vs other ligands

As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric synthesis requires looking beyond the initial catalog price. While legacy ligands like BINAP are inexpensive per gram, they often suff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric synthesis requires looking beyond the initial catalog price. While legacy ligands like BINAP are inexpensive per gram, they often suffer from lower turnover numbers (TON) and require cryogenic conditions for high enantioselectivity.

This guide provides an in-depth cost-effectiveness and performance analysis of (R)-An-Phanephos compared to conventional alternatives, equipping drug development professionals with the mechanistic insights and self-validating protocols needed for scalable asymmetric catalysis.

Structural and Mechanistic Superiority

(R)-An-Phanephos (CAS 364732-86-5) is a highly enantioselective, planar-chiral diphosphine ligand built on a rigid [2.2]-paracyclophane backbone[1]. Its structural design offers two distinct mechanistic advantages over biaryl ligands like BINAP:

  • Stereochemical Locking: Unlike the biaryl backbone of BINAP, which can exhibit conformational flexibility and rotation, the [2.2]-paracyclophane scaffold of (R)-An-Phanephos creates a deep, rigidly locked chiral pocket[2]. This prevents the loss of enantiofacial discrimination during the transition state, allowing it to consistently deliver >95% enantiomeric excess (ee) even with sterically hindered substrates[3].

  • Electronic Tuning via Methoxy Groups: The di(4-methoxyphenyl)phosphino groups are strongly electron-donating. This high electron density on the phosphorus atoms accelerates the oxidative addition of metal centers (e.g., Ru, Rh, Cu) and stabilizes high-valent intermediates—such as Cu(III) species—during stereoselective reductive elimination[4].

Visualizing the Catalytic Workflow

To understand the operational efficiency of (R)-An-Phanephos, we must map its role in complex catalytic cycles, such as the highly sensitive Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation.

G Start Substrate Preparation (Oxime Ester & Glycinate) Complex Cu(I)-(R)-An-Phanephos Complex Formation Start->Complex Add Cu(MeCN)4PF6 + DABCO Activation Single Electron Transfer (SET) & Radical Generation Complex->Activation Argon Atmosphere, 0 °C Coupling Stereoselective Reductive Elimination Activation->Coupling LMCT Process Coupling->Complex Catalyst Regeneration Product Chiral Cyanoalkylated Product (>93% ee) Coupling->Product Yield >80%

Workflow of Cu-Catalyzed Asymmetric C(sp3)-H Cyanoalkylation using (R)-An-Phanephos.

Quantitative Performance & Cost-Effectiveness

When evaluating cost-effectiveness, the critical metric is the Cost per kg of Chiral Product , not the upfront cost of the ligand. (R)-An-Phanephos demonstrates exceptional efficiency due to its ultra-high TON (up to 40,000 for aromatic ketones) and its ability to operate at room temperature or 0 °C, eliminating the massive energy costs associated with cryogenic cooling[5].

LigandBackbone TypeTypical ee (%)Max TONApprox. Upfront Cost ($/100mg)Cost-Effectiveness at Scale
(R)-An-Phanephos [2.2]-Paracyclophane93 - 99.5%Up to 40,000~$167.00High: Ultra-low catalyst loading and non-cryogenic operation offset the high procurement cost.
BINAP Biaryl85 - 95%~10,000~$5.00Moderate: Cheaper upfront, but requires higher loading and often cryogenic cooling for high ee.
DuPhos Phospholane90 - 99%~20,000~$85.00Moderate-High: Excellent ee, but highly air-sensitive, increasing handling and infrastructure costs.

Data synthesized from comparative hydrogenation and functionalization studies[3],[6],[5].

Self-Validating Experimental Protocol: Cu-Catalyzed Asymmetric C(sp3)-H Cyanoalkylation

To guarantee reproducibility and scientific integrity, the following protocol for synthesizing unnatural amino acid derivatives incorporates strict causality for each step and an in-process validation checkpoint[4].

Materials: Cu(MeCN)₄PF₆, (R)-An-Phanephos, DABCO, Anhydrous Acetone, Oxime Ester, Glycine Derivative.

Step-by-Step Methodology:

  • Catalyst Complexation (Glovebox Required): In an argon-filled glovebox, add Cu(MeCN)₄PF₆ (10 mol%) and (R)-An-Phanephos (15 mol%) to a flame-dried Schlenk tube.

    • Causality: The 1:1.5 metal-to-ligand ratio ensures complete saturation of the copper centers, preventing unligated Cu(I) from catalyzing a racemic background reaction[4].

  • Solvent Activation: Add anhydrous acetone (0.25 mL) and stir at room temperature for 40 minutes.

    • Causality: Acetone acts as a polar, non-coordinating solvent. It dissolves the cationic copper complex efficiently without competing with the phosphine ligand for the metal's coordination sites.

  • Substrate & Base Introduction: Dissolve the oxime ester (0.2 mmol) and DABCO (2.0 equiv) in acetone (0.25 mL) and add to the Schlenk tube via syringe.

    • Causality: DABCO is a crucial basic additive. It facilitates the deprotonation of the substrate, which is a prerequisite for driving the Ligand-to-Metal Charge Transfer (LMCT) process[4].

  • Stereoselective Coupling: Transfer the sealed tube to a 0 °C cryocooler and stir for 18 hours.

    • Causality: While the reaction proceeds at room temperature, lowering the temperature to 0 °C suppresses the non-stereoselective radical diffusion pathway, locking the ee above 93%[4].

  • Self-Validation Checkpoint: Before committing to bulk aqueous workup and column chromatography, quench a 50 µL aliquot with water, extract with EtOAc, and analyze the organic layer via chiral HPLC (e.g., Chiralpak IA-H column).

    • Validation Logic: A peak area ratio of >95:5 confirms that the stereoselective reductive elimination was successful. If the ee is <80%, it indicates oxygen contamination during step 1 (which oxidizes Cu(I) to inactive Cu(II)), and the batch should be aborted to save downstream processing time.

Conclusion

While legacy ligands like BINAP remain useful for basic transformations, (R)-An-Phanephos is the superior choice for complex, sterically hindered substrates or advanced C(sp3)-H functionalizations. Its rigid paracyclophane backbone and electron-rich methoxy groups provide unmatched stereocontrol and turnover frequencies. For process chemists, the high initial cost of (R)-An-Phanephos is rapidly amortized by its low required loading, high TON, and the elimination of cryogenic reactor requirements.

References

  • Title: Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides Source: nih.gov URL:[Link]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: ajchem-b.com URL:[Link]

  • Title: Copper-Catalyzed Asymmetric C(sp3)–H Benzylation: Stereoselective Synthesis of Unnatural Aromatic Amino Acids | Organic Letters Source: acs.org URL:[Link]

Sources

Validation

Comparative Guide: Xylyl-Phanephos vs. An-Phanephos in Asymmetric Catalysis

For drug development professionals and synthetic chemists, selecting the optimal chiral ligand is the difference between a scalable, highly enantioselective process and a failed campaign. Planar chiral ligands based on t...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, selecting the optimal chiral ligand is the difference between a scalable, highly enantioselective process and a failed campaign. Planar chiral ligands based on the[1]paracyclophane scaffold—collectively known as Phanephos derivatives—are cornerstones of modern asymmetric catalysis.

This guide objectively compares two of the most critical variants: Xylyl-Phanephos and An-Phanephos . By analyzing their distinct steric and electronic profiles, we will demonstrate how Xylyl-Phanephos dominates the asymmetric hydrogenation of ketones, while An-Phanephos unlocks highly specialized pathways, such as stabilizing high-valent metal intermediates in C(sp3)-H functionalization.

Mechanistic Divergence: Sterics vs. Electronics

Both ligands share the rigid[1]paracyclophane backbone, which prevents the conformational flipping that plagues flexible biaryl ligands. However, their divergent behavior stems entirely from the substituents on their phosphorus atoms:

  • Xylyl-Phanephos (3,5-dimethylphenyl substituents): The addition of meta-methyl groups creates a highly demanding steric environment[2]. This bulk constructs a deep, restrictive chiral pocket around the metal center, forcing incoming substrates into a single, highly favored transition state. It exhibits moderate electron density, making it ideal for standard oxidative addition/reductive elimination cycles.

  • An-Phanephos (4-methoxyphenyl substituents): The para-methoxy groups (anisyl) act as powerful electron-donating moieties[3]. While sterically less encumbered than the xylyl variant, An-Phanephos creates a highly electron-rich metal center. This property is crucial for stabilizing higher oxidation states (e.g., Cu(III)) during complex radical-mediated cross-couplings[4].

Quantitative Performance Comparison
ParameterXylyl-PhanephosAn-Phanephos
Phosphine Substituent 3,5-Dimethylphenyl (Xylyl)4-Methoxyphenyl (Anisyl)
Electronic Profile Moderate electron densityHighly electron-rich
Steric Profile High steric bulkModerate steric bulk
Primary Metal Pairing Ruthenium (Ru), Rhodium (Rh)Copper (Cu), Rhodium (Rh)
Benchmark Application Ketone HydrogenationC(sp3)-H Cyanoalkylation
Maximum Enantioselectivity >99% ee[2]93% ee[4]
Max S/C Ratio Demonstrated 100,000[5]Application-dependent (typically 10-100)

Xylyl-Phanephos: The Gold Standard for Ketone Hydrogenation

In the asymmetric hydrogenation of prochiral ketones, (S)-Xylyl-Phanephos paired with a chiral diamine (like DPEN) and Ruthenium achieves unparalleled results. While standard diphenyl Phanephos often yields 70–85% ee due to diminished steric control, the xylyl variant consistently delivers >99% ee[2].

The causality lies in the Noyori-type outer-sphere mechanism. The steric bulk of the xylyl groups restricts the rotational freedom of the ketone as it approaches the Ru-H bond, ensuring that the concerted transfer of a proton (from the diamine) and a hydride (from the metal) occurs exclusively on one face of the carbonyl.

Xylyl_Phanephos_Workflow A Precatalyst Formation [RuCl2(Xylyl-Phanephos)(DPEN)] B Base Activation (KOtBu in MeOH, 30°C) A->B C Active Catalyst [RuH2(Xylyl-Phanephos)(DPEN)] B->C D Substrate Coordination (Prochiral Ketone) C->D E Outer-Sphere Hydride Transfer (Concerted H+/H- transfer) D->E F Product Release (Chiral Alcohol >99% ee) E->F F->C H2 (60 psig)

Figure 1: Workflow of Ru-catalyzed asymmetric hydrogenation using Xylyl-Phanephos.

Self-Validating Protocol: Ru-Catalyzed Asymmetric Hydrogenation

Based on optimized multikilogram scale-up conditions[5][6].

  • Substrate Purification: Subject the prochiral ketone (e.g., 1-(4-Fluorophenyl)ethanone) to wiped-film distillation. Causality: Trace impurities and metal scavengers will poison the catalyst. This step is mandatory to achieve ultra-low catalyst loadings (Substrate/Catalyst ratio of 100,000)[5].

  • System Degassing: Place the purified ketone in a jacketed reactor and replace the atmosphere with Argon using three fill-release cycles. Add degassed methanol. Causality: Ruthenium hydride intermediates are extremely sensitive to oxidation; oxygen rapidly quenches the active catalytic cycle[6].

  • Catalyst & Base Addition: Add the precatalyst [((S)-Xylyl-Phanephos)Ru((R,R)-DPEN)Cl2] followed by Potassium t-butoxide (KOtBu). Causality: The strong base is strictly required to eliminate HCl from the precatalyst, generating the active 16-electron Ru(0) species capable of heterolytically splitting H2[6].

  • Pressurization: Pressurize the reactor to 60 psig with H2 and stir at 30 °C. Causality: 60 psig provides optimal dissolved hydrogen concentration to maintain the turnover rate without forcing unwanted background racemic reduction[6].

  • Isolation: Vent the reactor upon completion. The chiral alcohol is obtained in >98% yield and >99% ee[6].

An-Phanephos: Enabling High-Valent Metal Intermediates

While An-Phanephos is highly effective for the mild hydrogenation of dehydroamino acids[3], its true modern utility shines in copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives.

In this reaction, the electron-rich nature of the 4-methoxyphenyl groups is critical. The reaction proceeds via a radical mechanism where a Cu(I) species reduces an oxime ester to generate an alkyl radical. Following radical addition, a high-valent Cu(III) intermediate is formed. The intense electron donation from An-Phanephos stabilizes this Cu(III) species just long enough to dictate the stereochemistry during the final reductive elimination step, yielding up to 93% ee[4].

An_Phanephos_Workflow A Catalyst Assembly Cu(MeCN)4PF6 + (S)-An-Phanephos B Substrate Binding (Glycine Derivative + DABCO) A->B C Radical Generation (Oxime Ester Reduction) B->C D Alkyl Radical Addition (Forming Cu(III) Intermediate) C->D E Reductive Elimination (Stereocontrolled by An-Phanephos) D->E F Product Isolation (Chiral Nitrile 93% ee) E->F

Figure 2: Cu-catalyzed asymmetric C(sp3)-H cyanoalkylation workflow using An-Phanephos.

Self-Validating Protocol: Cu-Catalyzed C(sp3)-H Cyanoalkylation

Based on optimized conditions for late-stage peptide modification[4].

  • Catalyst Assembly: Under an Argon atmosphere, mix Cu(MeCN)4PF6 (10 mol%) and (S)-An-Phanephos (15 mol%) in acetone (0.2 M) at 0 °C. Causality: Acetone serves as a polar aprotic solvent that stabilizes ionic intermediates. The low temperature (0 °C) is vital to suppress the competitive, non-stereoselective background reaction of the highly reactive alkyl radical[4].

  • Substrate & Base Addition: Add the glycine derivative (0.1 mmol) and DABCO (2.0 equiv). Causality: DABCO acts as a specific base to deprotonate the glycine derivative, facilitating its coordination to the copper center to form the active nucleophilic complex. Control experiments omitting DABCO result in a complete loss of reactivity[4].

  • Radical Precursor Addition: Add cyclobutanone oxime ester (2.0 equiv) and stir for 18 hours. Causality: The oxime ester acts as the radical precursor. The Cu(I) complex mediates a single-electron reduction to cleave the N-O bond, generating the alkyl radical required for C-C bond formation[4].

  • Isolation: Quench and purify via standard column chromatography to yield the product in 80% yield and 93% ee[4].

Conclusion & Selection Criteria

The choice between Xylyl-Phanephos and An-Phanephos should be dictated entirely by the transition state requirements of your target reaction:

  • Select Xylyl-Phanephos when your reaction relies on steric discrimination in an outer-sphere mechanism (e.g., Noyori ketone hydrogenations). Its bulky 3,5-dimethylphenyl groups create an uncompromising chiral pocket that maximizes enantiomeric excess[2][5].

  • Select An-Phanephos when your catalytic cycle involves high-valent or electron-deficient metal intermediates (e.g., Cu(III) reductive eliminations). Its electron-rich 4-methoxyphenyl groups provide the necessary electronic stabilization to prevent catalyst decomposition and ensure stereocontrol[3][4].

References

  • Benchchem. "(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[1]-paracyclophane". URL:

  • Pharmaceutical Technology. "Asymmetric Routes to Chiral Secondary Alcohols".
  • Sciencemadness. "Synthesis of Chiral 2-Amino-1-Phenylethanol".
  • Alfa Chemistry. "CAS 364732-86-5 (R)-An-Phanephos".
  • NIH. "Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides".

Sources

Comparative

Assessing the Industrial Applicability of (R)-An-Phanephos: A Comparative Guide for Asymmetric Catalysis

As the demand for enantiopure Active Pharmaceutical Ingredients (APIs) intensifies, the selection of chiral ligands in transition-metal catalysis dictates both the economic viability and the scalability of the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for enantiopure Active Pharmaceutical Ingredients (APIs) intensifies, the selection of chiral ligands in transition-metal catalysis dictates both the economic viability and the scalability of the synthetic route. While classical ligands like BINAP have historically dominated the landscape, structurally rigid and electronically tunable alternatives have emerged to solve complex catalytic bottlenecks.

This guide provides an objective, data-driven comparison of (R)-An-Phanephos —a privileged[1]paracyclophane-based bisphosphine ligand—against industry-standard alternatives. By analyzing its mechanistic advantages and providing field-proven scale-up protocols, this document serves as a definitive resource for drug development professionals seeking to optimize asymmetric hydrogenation and advanced C–H functionalization workflows.

Mechanistic Grounding: The Paracyclophane Advantage

(R)-An-Phanephos, chemically defined as (R)-4,12-Bis[di(4-methoxyphenyl)phosphino][1]paracyclophane, possesses two distinct structural features that drive its industrial utility:

  • Unprecedented Backbone Rigidity: Unlike the biaryl axis of BINAP, which is susceptible to conformational flux and dihedral angle widening at elevated temperatures, the[1]paracyclophane backbone is locked. This rigidity creates a deep, well-defined chiral pocket that enforces strict facial selectivity during substrate coordination.

  • Electronic Tuning via Anisyl Groups: The inclusion of p-methoxyphenyl (anisyl) substituents on the phosphorus atoms drastically alters the ligand's electronic profile. The electron-donating methoxy groups increase the nucleophilicity of the phosphorus atoms. Causality Check: This increased electron density on the coordinated metal center (e.g., Ru, Rh, or Cu) accelerates the oxidative addition of H₂ and stabilizes high-oxidation-state metal-hydride intermediates. Consequently, catalysts bearing (R)-An-Phanephos often exhibit superior Turnover Frequencies (TOF) at lower temperatures compared to their electronically neutral counterparts.

CatalyticCycle A Ru-(R)-An-Phanephos Precatalyst B H2 Activation & Oxidative Addition A->B + H2 C Prochiral Substrate Coordination B->C Substrate D Enantioselective Hydride Transfer C->D Migratory Insertion E Product Release (Chiral Compound) D->E Reductive Elimination E->A Catalyst Regeneration

Catalytic cycle of Ru-(R)-An-Phanephos in asymmetric hydrogenation.

Comparative Performance Analysis

To objectively assess the industrial applicability of (R)-An-Phanephos, we must benchmark it against established chiral ligands across standard API synthesis parameters. The data below reflects typical performance metrics in the asymmetric hydrogenation of challenging prochiral olefins, such as the intermediates required for NEP (Neutral Endopeptidase) inhibitors[2] and fused bicyclic RAF inhibitors[3].

Table 1: Ligand Performance Comparison in Asymmetric Hydrogenation
LigandBackbone ArchitectureElectronic ProfileViable S/C RatioTypical ee (%)Primary Industrial Limitation
(R)-An-Phanephos [1]ParacyclophaneHighly Electron-Rich2,000 - 5,000>98% High initial synthesis/procurement cost
(R)-BINAP Biaryl (Axial)Neutral/Moderate500 - 1,00090 - 95%Conformational flexibility at high temps
(S,S)-Me-DuPhos PhospholaneElectron-Rich1,000 - 2,00094 - 97%Extreme air-sensitivity during handling
Josiphos SL-J002 FerrocenylTunable/Bidentate1,000 - 5,000>96%Complex IP and patent encumbrances

Data Synthesis: While (R)-BINAP remains a cost-effective workhorse, its lower Substrate-to-Catalyst (S/C) ratio limits its efficiency for high-throughput manufacturing. (R)-An-Phanephos justifies its higher upfront cost by enabling S/C ratios up to 5,000:1 without a drop in enantiomeric excess (ee), drastically reducing the heavy metal footprint in the final API downstream processing.

Industrial Scale-Up Workflow & Experimental Protocol

Transitioning from a 1 mmol discovery scale to a pilot plant requires a self-validating system. The following protocol details a 100g-scale Rh-catalyzed asymmetric hydrogenation utilizing (R)-An-Phanephos, designed to ensure reproducibility and high optical purity.

Workflow Step1 Ligand Screening (1 mmol) Step2 Reaction Optimization (Solvent, T, P) Step1->Step2 Step3 Catalyst Loading (S/C Ratio > 2000) Step2->Step3 Step4 Pilot Scale-Up (100g - 1kg) Step3->Step4 Step5 Downstream Processing & Chiral SFC Step4->Step5

Industrial scale-up workflow for chiral API synthesis.

Self-Validating Protocol: 100g-Scale Asymmetric Hydrogenation

Objective: Achieve >98% ee at an industrially viable S/C ratio of 2000:1. Equipment: Mettler-Toledo Advanced Thermostat EasyMax (or equivalent high-pressure automated reactor) equipped with a gas-immersion impeller.

  • Step 1: Catalyst Preparation (Glovebox Operations)

    • Action: Inside an argon-filled glovebox, dissolve 0.05 mmol of the precatalyst [Rh(COD)((R)-An-Phanephos)]BF4 in 20 mL of anhydrous, thoroughly degassed dichloromethane (DCM).

    • Causality Check: The electron-rich anisyl groups render the Rh(I) center highly susceptible to oxidation by trace atmospheric O₂. Failure to strictly exclude oxygen will result in the formation of catalytically dead phosphine oxides, instantly stalling the reaction.

  • Step 2: Substrate Loading & Solvent Selection

    • Action: Charge the 1L high-pressure reactor with 100 mmol of the prochiral substrate and 300 mL of degassed methanol.

    • Causality Check: Methanol is selected as a protic co-solvent because it facilitates the heterolytic cleavage of H₂ during the catalytic cycle. This significantly accelerates the reaction rate compared to using neat non-polar solvents like toluene, preventing substrate inhibition.

  • Step 3: Pressurization and Isothermal Reaction

    • Action: Seal the reactor, purge the headspace with H₂ gas three times, and pressurize to 30 bar. Heat the mixture to 40°C with the overhead stirrer set to a minimum of 800 rpm.

    • Causality Check: An agitation speed of 800 rpm is critical to ensure the reaction is not mass-transfer limited at the gas-liquid interface. The 30 bar pressure forces the equilibrium toward the metal-hydride intermediate, maximizing the TOF while the EasyMax system prevents thermal runaway (which would degrade enantioselectivity).

  • Step 4: Quenching and Analytical Validation

    • Action: Monitor H₂ uptake via the mass flow controller. Once uptake ceases (typically 8–12 hours), vent the reactor safely. Filter the crude mixture through a short pad of silica gel to sequester the Rh complex, then concentrate in vacuo.

    • Validation: Determine conversion via ¹H-NMR (target >99%). Assess enantiomeric excess via Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard.

Beyond Hydrogenation: Advanced Applications

While predominantly utilized in hydrogenation, the unique electronic properties of (R)-An-Phanephos have expanded its industrial footprint into novel C–H functionalization methodologies.

Recently, (S)- and (R)-An-Phanephos have demonstrated exceptional performance in Copper-Catalyzed Asymmetric C(sp³)–H Benzylation under photocatalytic conditions[4]. In these workflows, the electron-rich nature of the An-Phanephos ligand stabilizes the transient Cu intermediate during the stereoselective synthesis of unnatural aromatic amino acids. When benchmarked against standard ligands, An-Phanephos consistently delivered superior yields (up to 75%) and enantioselectivities (>92% ee), proving its versatility in late-stage functionalization pipelines for modern drug discovery[4].

Conclusion

For industrial chemists, the transition from academic discovery to commercial manufacturing is governed by scalability, catalyst longevity, and stereochemical precision. (R)-An-Phanephos distinguishes itself from legacy ligands like BINAP through its rigid paracyclophane core and electron-dense anisyl substituents. By enabling exceptionally high S/C ratios and demonstrating robust performance across both high-pressure hydrogenations and advanced photocatalytic C–H functionalizations, (R)-An-Phanephos represents a highly justifiable investment for modern API synthesis.

References
  • Copper-Catalyzed Asymmetric C(sp3)–H Benzylation: Stereoselective Synthesis of Unnatural Aromatic Amino Acids Organic Letters, ACS Publications URL:[Link]

  • Process and intermediates for the preparation of 5-biphenyl-4-yl-2-methylpentanoic acid derivatives (EP2245009A2)
  • Chiral synthesis of fused bicyclic RAF inhibitors (CN116348465A)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-An-Phanephos

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-An-Phanephos, a chira...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-An-Phanephos, a chiral phosphine ligand. As a sophisticated organophosphorus compound, its disposal requires careful consideration of its chemical properties and potential hazards to ensure the safety of personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this reagent.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. (R)-An-Phanephos, also known as (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane, is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]

GHS Hazard Classification:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact with the skin or eyes can cause irritation, and inhalation of the powder can irritate the respiratory tract.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents airborne particles or splashes from causing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Creates a barrier to prevent skin contact and subsequent irritation.[3]
Body Protection Standard laboratory coat.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling airborne particles, thereby preventing respiratory tract irritation.[4]

The Core Disposal Protocol: A Step-by-Step Methodology

The disposal of (R)-An-Phanephos should not be viewed as a mere final step but as an integral part of the experimental workflow. The guiding principle is that all waste streams containing this compound are to be treated as hazardous chemical waste.[5][6]

Step 1: Waste Segregation and Characterization

Proper segregation is the most critical step to prevent accidental chemical reactions within a waste container and to ensure compliant disposal.[7]

  • Solid Waste:

    • Collect any unused or expired (R)-An-Phanephos powder, along with any material grossly contaminated with it (e.g., a weigh boat with significant residue).

    • This waste stream must be designated as "Hazardous Solid Organophosphorus Waste." Do not mix with other waste categories like halogenated solvents or strong oxidizers.[7]

  • Liquid Waste:

    • Collect all solutions containing (R)-An-Phanephos. This includes reaction mother liquors, chromatography fractions, and rinsates from cleaning glassware.

    • Segregate based on the solvent system. For example, create separate waste containers for "Non-halogenated Organic Waste containing (R)-An-Phanephos" and "Aqueous Waste containing (R)-An-Phanephos."

    • Crucially, never pour any solution containing (R)-An-Phanephos down the drain. [8][9] This is a direct violation of environmental regulations and can compromise the aquatic ecosystem.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Non-Sharps: Pipette tips, gloves, and wipes with trace contamination should be collected in a dedicated, sealed plastic bag or container clearly labeled as "Solid waste contaminated with (R)-An-Phanephos."[3]

    • Sharps: Needles or syringes contaminated with (R)-An-Phanephos must be placed in a designated sharps container.[5] This container should also be labeled as containing chemically hazardous waste.

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are vital for safety and regulatory compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap for liquid waste.[10] For solid waste, a sealable wide-mouth container is appropriate. The container must be in good condition, with no cracks or leaks.[11]

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container. Your institution's Environmental Health and Safety (EHS) office will provide official labels. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components, including solvents. Do not use abbreviations.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Irritant).

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when you are actively adding waste.[6] This prevents the release of vapors and protects the contents from reacting with air or moisture. While (R)-An-Phanephos is a phosphine ligand, which can be air-sensitive, proper sealing minimizes degradation into unknown, potentially more hazardous, oxidation products.[12][13]

Step 3: Management of Empty Reagent Bottles

An "empty" reagent bottle is never truly empty and must be managed carefully.

  • Triple Rinse: The empty (R)-An-Phanephos bottle must be triple-rinsed with a suitable solvent (e.g., acetone or toluene).[4]

  • Collect the Rinsate: This rinsate is hazardous waste. [4] It must be collected and added to the appropriate liquid waste container (e.g., "Non-halogenated Organic Waste containing (R)-An-Phanephos").

  • Deface the Label: Completely obscure or remove the original manufacturer's label on the rinsed bottle.

  • Final Disposal: Once rinsed and defaced, the bottle can typically be disposed of in a container for clean lab glass. Consult your institutional policy.

Step 4: Storage and Final Disposal

Accumulated hazardous waste must be stored safely pending collection.

  • Designate a Storage Area: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be under the control of lab personnel and away from general traffic.

  • Ensure Segregation: Within the SAA, continue to segregate waste by compatibility. For example, keep organic waste away from acids and oxidizers.[7]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the full waste containers.[3] EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in accordance with all federal, state, and local regulations.

(R)-An-Phanephos Disposal Workflow

The following diagram provides a visual summary of the decision-making process for the proper disposal of (R)-An-Phanephos waste streams.

G cluster_start Waste Generation Point cluster_characterize Step 1: Characterize & Segregate cluster_contain Step 2: Containerize & Label cluster_store Step 3 & 4: Store & Dispose start (R)-An-Phanephos Waste Generated solid Solid Waste (Unused reagent, gross contamination) start->solid liquid Liquid Waste (Solutions, rinsates) start->liquid contaminated Contaminated Materials (Gloves, tips, glassware) start->contaminated solid_container Sealable Container for Solid Organophosphorus Waste solid->solid_container liquid_container Sealed Bottle for Liquid Waste (Segregated by Solvent) liquid->liquid_container contaminated_container Designated Labeled Bag or Sharps Container contaminated->contaminated_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa contaminated_container->saa ehs Arrange Pickup by Institutional EHS saa->ehs

Caption: Disposal workflow for (R)-An-Phanephos waste streams.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in a labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. Ensure the area is well-ventilated. Report all spills to your laboratory supervisor and EHS office.

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Lab Waste. Laboratory Waste Guide 2025. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • ACS Publications. Detoxification of Organophosphorus Pesticide Solutions. [Link]

  • University of St Andrews. Disposal of Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Towson University. Hazardous Waste Management Procedures. [Link]

  • University of Toronto Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal. [Link]

  • Restek. Organophosphorus Pesticide Standard - Safety Data Sheet. [Link]

  • Wikipedia. Phanephos. [Link]

  • Google Patents. Process for recovering phosphorus ligands from metal complexes having phosphine ligands.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Phosphine | Medical Management Guidelines. [Link]

  • PubChem. (R)-Phanephos. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-An-Phanephos

Welcome to a comprehensive guide on the safe handling of (R)-An-Phanephos. As researchers and drug development professionals, our work with sophisticated reagents like chiral phosphine ligands is foundational to innovati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of (R)-An-Phanephos. As researchers and drug development professionals, our work with sophisticated reagents like chiral phosphine ligands is foundational to innovation. However, this power demands a commensurate level of respect for the potential hazards involved. This document moves beyond a simple checklist, providing a procedural and causal framework for your safety. Here, we will dissect not only the what but the why of personal protective equipment (PPE), ensuring each action you take in the lab is deliberate, informed, and validated by authoritative safety principles.

The Triad of Risk: Understanding (R)-An-Phanephos Hazards

Safe handling begins with a multi-faceted understanding of the risks. The hazards associated with (R)-An-Phanephos are not monolithic; they stem from three distinct sources: the intrinsic properties of the compound, the reactive processes in which it is used, and the broader toxicological context of its chemical class.

  • Intrinsic Hazards: According to its Safety Data Sheet (SDS), (R)-An-Phanephos, a combustible solid, is classified with specific GHS hazard statements.[1][2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] These are the baseline hazards of the reagent as a pure substance.

  • Process-Related Hazards: The true operational risk profile of (R)-An-Phanephos emerges from its application. As a ligand, it is almost always used in combination with other reactive materials.[3][4] Common applications like asymmetric hydrogenation involve flammable solvents, high-pressure hydrogen gas, and potentially pyrophoric catalyst precursors.[3][5] Pyrophoric materials are substances that can ignite spontaneously when exposed to air or moisture.[6][7] Therefore, the safety protocols must account for the most hazardous component or condition in the entire experimental setup.

  • The Organophosphorus Context: (R)-An-Phanephos belongs to the broad class of organophosphorus compounds.[8] While many are benign, this class also includes some of the most potent neurotoxins known, which act by inhibiting the acetylcholinesterase enzyme.[9][10] While there is no data to suggest (R)-An-Phanephos shares this high level of toxicity, a cautious and respectful approach is warranted due to its chemical family.

Foundational Protection: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for ensuring safety are engineering controls that isolate the hazard from the researcher.

  • Inert Atmosphere Operations: All manipulations of (R)-An-Phanephos and associated air-sensitive reagents must be performed under an inert atmosphere.[11] This is non-negotiable.

    • Glovebox: The preferred environment for handling pyrophoric solids and for preparing catalyst solutions.[5][11]

    • Fume Hood with Schlenk Line: For procedures that can be safely conducted outside a glovebox, a well-maintained fume hood equipped with a Schlenk line for inert gas manipulation is mandatory.[5][11] Keep the sash at the lowest feasible position.[5][11]

  • Workspace Preparation: The immediate work area, whether in a hood or glovebox, must be meticulously prepared. Remove all flammable solvents (other than those essential for the procedure), combustible materials like paper towels, and any unnecessary clutter.[5][7][11]

Your Armor: Selecting the Right PPE

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common procedures involving (R)-An-Phanephos.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (in Glovebox) Safety GlassesStandard Glovebox GlovesLab Coat (FR Recommended)None Required
Weighing Solid (in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant (FR) Lab CoatN95 Dust Mask
Preparing Solution (Air-Sensitive) Chemical Splash Goggles & Face ShieldInner: Nitrile, Outer: Neoprene or FR GlovesFlame-Resistant (FR) Lab CoatNone (in Fume Hood)
Running Reaction (e.g., Hydrogenation) Chemical Splash GogglesInner: Nitrile, Outer: Neoprene or FR GlovesFlame-Resistant (FR) Lab CoatAs dictated by risk assessment
Emergency Spill Cleanup Chemical Splash Goggles & Face ShieldInner: Nitrile, Outer: Neoprene or FR GlovesFR Lab Coat & Chemical ApronAir-Purifying Respirator (if dust/aerosol)
Detailed Rationale for PPE Selection
  • Eye and Face Protection: Chemical splash goggles are the minimum standard for any work outside of a glovebox.[5] A full face shield must be worn over the goggles whenever there is a heightened risk of splashing, explosion, or exothermic reaction, such as when transferring pyrophoric solutions or working with pressurized systems.[5][7][12]

  • Hand Protection (The Double-Glove Mandate): The use of a single pair of nitrile gloves is insufficient when handling air-sensitive or pyrophoric reagents. Nitrile offers good chemical resistance to many solvents but provides poor protection against flames. The best practice is a double-glove system:[5][13]

    • Inner Glove: A standard nitrile glove provides dexterity and a base layer of chemical protection.

    • Outer Glove: Neoprene or specialized fire-resistant (FR) gloves worn over the nitrile pair. This provides a critical barrier against thermal hazards in the event of a fire.[5]

  • Body Protection: Standard lab coats made of cotton or polyester blends are flammable and can melt to the skin.[6] When working with pyrophoric or highly flammable materials, a Flame-Resistant (FR) lab coat , often made of Nomex or similar materials, is required.[5][6] Always wear clothing made of natural fibers (e.g., cotton) underneath your lab coat.[6] For tasks with a high splash potential, such as transfers or cleanup, a chemical-resistant apron should be worn over the FR lab coat.[12]

Procedural Discipline: Protocols for Safe Handling

Adherence to established protocols is paramount for safety. The following workflows should be practiced until they become second nature.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) D1 1. Don FR Lab Coat D2 2. Don Goggles / Face Shield D1->D2 D3 3. Don Inner Nitrile Gloves D2->D3 D4 4. Don Outer Neoprene/FR Gloves D3->D4 F1 1. Remove Outer Neoprene/FR Gloves F2 2. Remove FR Lab Coat F1->F2 F3 3. Remove Goggles / Face Shield F2->F3 F4 4. Remove Inner Nitrile Gloves F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: The correct sequence for donning and doffing PPE to minimize contamination.

Protocol 2: Emergency Response Workflow

In the event of an exposure, a rapid and correct response can significantly mitigate harm.

Emergency_Response action_node action_node alert_node alert_node Start Exposure Event Occurs Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No action_node_skin Remove contaminated clothing immediately. Wash area with soap and water for 15 min. Skin_Contact->action_node_skin Yes Inhalation Inhalation? Eye_Contact->Inhalation No action_node_eye Flush eyes at eyewash station for 15 min. Remove contact lenses if present. Eye_Contact->action_node_eye Yes action_node_inhale Move to fresh air immediately. Inhalation->action_node_inhale Yes alert_node_medical Seek Immediate Medical Attention. Bring the SDS. action_node_skin->alert_node_medical action_node_eye->alert_node_medical action_node_inhale->alert_node_medical

Caption: Immediate actions to take in case of personal exposure to (R)-An-Phanephos.

Emergency and Disposal Plans

Spill Management For any spill involving pyrophoric or air-sensitive materials, do not use water or paper towels.

  • Alert personnel in the immediate area and do not work alone.[11][13]

  • Cover the spill with an inert material like dry sand or powdered lime to smother it.[6]

  • Carefully collect the contained material into a designated, labeled hazardous waste container.

  • Decontaminate the area as appropriate.

Disposal of Contaminated PPE All disposable PPE used while handling (R)-An-Phanephos and associated reagents must be treated as hazardous waste.[7]

  • After completing the doffing procedure, place all disposable items (gloves, bench paper, etc.) directly into a clearly labeled hazardous waste bag or container.

  • Never dispose of contaminated items in the regular trash.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[7]

By integrating this guide into your laboratory's standard operating procedures, you build a robust culture of safety. The principles outlined here—understanding the complete hazard profile, prioritizing engineering controls, selecting task-appropriate PPE, and adhering to strict protocols—are your best defense. They empower you to conduct your vital research with confidence and security.

References

  • C3. Safe Handling of Pyrophoric Materials. Columbia University Environmental Health & Safety. [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH) Office of Research Services (ORS). [Link]

  • Pyrophoric Reagents Handling in Research Labs. Princeton University Environmental Health and Safety. [Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. [Link]

  • Organophosphate/Carbamate Exposure - Management. The Sydney Children's Hospitals Network. [Link]

  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. BINASSS. [Link]

  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607. [Link]

  • Wani, A. K., & Hussain, T. (2026). Organophosphate Toxicity Treatment & Management. Medscape. [Link]

  • (R)-Phanephos PubChem Entry. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Fishel, F. (2000). Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • Pesticide use and personal protective equipment. Victoria State Government Health and Human Services. [Link]

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA). [Link]

  • Approach to Organophosphate Poisoning. Knowledge Hub. [Link]

  • Minimize Exposure with Personal Protective Equipment. BASF. [Link]

  • Phanephos. Wikipedia. [Link]

  • Phanephos. Grokipedia. [Link]

  • SAFETY DATA SHEET. Elanco. [Link]

  • SAFETY DATA SHEET KR-5124CMU. Klenzoid. [Link]

  • Hazardous Substance Fact Sheet - Dimefox. New Jersey Department of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-An-Phanephos
Reactant of Route 2
Reactant of Route 2
(R)-An-Phanephos
© Copyright 2026 BenchChem. All Rights Reserved.